molecular formula C8H9BrO B051444 4-Bromo-3,5-dimethylphenol CAS No. 7463-51-6

4-Bromo-3,5-dimethylphenol

Cat. No.: B051444
CAS No.: 7463-51-6
M. Wt: 201.06 g/mol
InChI Key: WMUWDPLTTLJNPE-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylphenol is a versatile halogenated phenolic compound that serves as a critical synthetic intermediate in advanced organic chemistry and medicinal chemistry research. Its structure, featuring a bromine atom at the para position and methyl groups at the meta positions relative to the hydroxyl group, makes it a valuable scaffold for constructing more complex molecules, particularly in pharmaceutical development for targets such as enzyme inhibitors and receptor modulators. The bromine atom serves as an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira reactions), enabling the introduction of diverse carbon chains and functional groups to create compound libraries for high-throughput screening. Furthermore, the steric hindrance provided by the ortho-methyl groups influences the molecule's conformation and reactivity, offering unique selectivity in synthetic pathways. Beyond its role in synthesis, this compound is also investigated for its intrinsic biological properties, including its potential as an antimicrobial and antifungal agent, where the phenol moiety disrupts microbial cell membranes. This compound is essential for researchers in material science for the development of novel polymers and functionalized surfaces, as well as in agrochemical research for creating new active ingredients.

Properties

IUPAC Name

4-bromo-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BrO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WMUWDPLTTLJNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40225614
Record name 4-Bromo-3,5-xylenol
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Molecular Weight

201.06 g/mol
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CAS No.

7463-51-6
Record name 4-Bromo-3,5-dimethylphenol
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Record name 4-Bromo-3,5-dimethylphenol
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3,5-dimethylphenol (CAS: 7463-51-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3,5-dimethylphenol, a key chemical intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its chemical and physical properties, spectroscopic data, safety information, and key synthetic applications, including detailed experimental protocols and workflow visualizations.

Chemical and Physical Properties

This compound, also known as 4-Bromo-3,5-xylenol, is a white to off-white crystalline solid.[1][2] Its core structure, a brominated dimethylphenol, makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules.[3][4]

PropertyValueReference(s)
CAS Number 7463-51-6[5][6][7]
Molecular Formula C₈H₉BrO[5][6][7]
Molecular Weight 201.06 g/mol [5][6][7]
Appearance White to almost white powder or crystals[1][2]
Melting Point 113-115 °C[5][7]
Purity ≥98.0%[2]
Synonyms 4-Bromo-3,5-xylenol, 3,5-Dimethyl-4-bromophenol[1][6]
InChI Key WMUWDPLTTLJNPE-UHFFFAOYSA-N[5][7]
SMILES Cc1cc(O)cc(C)c1Br[5][7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyData Availability
¹H NMR Spectra available in public databases.[8][9]
¹³C NMR Spectra available in public databases.[8]
Mass Spectrometry (MS) Data available in public databases.[8][9]
Infrared (IR) Spectroscopy Data available in public databases.[8][9]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard ClassificationGHS PictogramHazard Statement(s)Precautionary Statement(s)
Skin Irritation (Category 2)GHS07H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation (Category 2)GHS07H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

This table is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[7]

Experimental Protocols

This compound is a key intermediate in the synthesis of complex organic molecules, including chromen-4-one and isoflavone (B191592) scaffolds, which are of significant interest in drug discovery.[4] Its utility primarily lies in its ability to participate in cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through the regioselective bromination of 3,5-dimethylphenol (B42653). The hydroxyl and methyl groups are ortho-, para-directing, and the para position to the hydroxyl group is the most activated and sterically accessible site for electrophilic substitution.

Experimental Protocol: Regioselective Bromination of 3,5-Dimethylphenol

  • Materials:

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 3,5-dimethylphenol (1.0 equivalent).

    • Dissolve the substrate in anhydrous acetonitrile to a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C in an ice-water bath.

    • In a separate flask, dissolve N-Bromosuccinimide (1.0 equivalent) in a minimum amount of anhydrous acetonitrile.

    • Add the NBS solution dropwise to the cooled solution of 3,5-dimethylphenol over 30 minutes.

    • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield this compound.

G cluster_synthesis Synthesis Workflow 3,5-Dimethylphenol 3,5-Dimethylphenol Dissolution Dissolve in anhydrous Acetonitrile 3,5-Dimethylphenol->Dissolution Cooling Cool to 0 °C Dissolution->Cooling NBS Addition Add NBS solution dropwise Cooling->NBS Addition Reaction Stir at 0 °C (Monitor by TLC) NBS Addition->Reaction Quenching Quench with Na₂S₂O₃ (aq) Reaction->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Washing Wash with NaHCO₃ (aq) & Brine Extraction->Washing Drying Dry over MgSO₄ & Concentrate Washing->Drying Purification Column Chromatography Drying->Purification This compound This compound Purification->this compound

Synthesis of this compound.
Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is fundamental in drug development for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound

    • Phenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane (B91453)

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) to the flask via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)(L₂)Br Oxidative Addition Complex Pd(0)L2->OxAdd ArBr Transmetalation Ar-Pd(II)(L₂)Ar' Transmetalation Complex OxAdd->Transmetalation Ar'B(OH)₂ Base RedElim {Ar-Ar' | Reductive Elimination} Transmetalation->RedElim RedElim->Pd(0)L2 Regeneration

Suzuki-Miyaura Cross-Coupling Cycle.

Biological Activity and Applications in Drug Development

While there is limited information on the direct biological activity of this compound itself, its significance lies in its role as a versatile intermediate for the synthesis of biologically active compounds. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, making it a valuable building block for creating libraries of compounds for drug screening.[3] The phenolic hydroxyl group can also be modified or may contribute to the biological activity of the final molecule.

Derivatives of brominated phenols have shown potential in various therapeutic areas, and the structural motif of this compound is incorporated into scaffolds that are investigated for their medicinal properties.[3]

Conclusion

This compound is a commercially available and synthetically versatile chemical intermediate with well-defined properties. Its primary application is in the construction of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The protocols provided in this guide offer a starting point for the synthesis and application of this compound in a research and development setting. As with all chemical procedures, appropriate safety precautions must be taken, and optimization of reaction conditions may be necessary for specific applications.

References

A Comprehensive Technical Guide to 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and analytical methodologies related to 4-Bromo-3,5-dimethylphenol, a key reagent in various chemical syntheses.

Physicochemical Properties of this compound

This compound, also known as 4-Bromo-3,5-xylenol, is a brominated phenol (B47542) derivative. It presents as a white to pale cream or pink crystalline powder.[1][2] Its chemical structure and key properties are summarized below.

Quantitative Data Summary
PropertyValueSource(s)
Melting Point113-115 °C[3][4]
112.0-118.0 °C[1][2]
113-116 °C[5]
115.0-118.0 °C[6]
113-117 °C[7]
Molecular FormulaC₈H₉BrO[2][3][7][8]
Molecular Weight201.06 g/mol [3][4][8]
Assay (by GC)≥98.5%[1][2]
99%[3][4]
>98.0%[6]
CAS Number7463-51-6[2][3][4][5][7]

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is a critical physical property used for identification and purity assessment. A pure crystalline solid will have a sharp melting point, typically within a 0.5-1.0°C range. The presence of impurities generally leads to a depression and broadening of the melting point range.

Methodology:

A common method for determining the melting point involves using a capillary tube and a melting point apparatus.[9]

  • Sample Preparation: A small amount of the dry, crystalline this compound is placed in a capillary tube, which is then sealed at one end.[9] The sample is packed down to a height of 1-2 mm by tapping the tube.[9][10]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.[9]

  • Heating: The sample is heated, and the rate of temperature increase should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point. This ensures thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This provides the melting point range.

  • Refinement (Optional but Recommended): An initial rapid determination can be performed to find an approximate melting point. Subsequently, a more careful, slower determination is carried out to obtain an accurate value.

Visualizations

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis cluster_confirmation Structure Confirmation cluster_final Final Characterization synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectroscopic Data Analysis mp->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation purity_assessment Purity Assessment (e.g., GC, HPLC) structure_elucidation->purity_assessment final_report Compound Characterized purity_assessment->final_report

Caption: Workflow for the synthesis, purification, and characterization of a chemical compound.

References

An In-depth Technical Guide to 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 4-Bromo-3,5-dimethylphenol

Introduction

This compound, also known as 4-Bromo-3,5-xylenol, is a key chemical intermediate in advanced organic synthesis. Its unique structure, featuring a phenol (B47542) ring substituted with a bromine atom and two methyl groups, makes it a valuable building block for complex molecular frameworks. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, particularly within the field of medicinal chemistry and drug development. The strategic placement of the bromine atom allows for its use in various cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds, which is fundamental in constructing the core skeletons of drug molecules.[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized below. This data is essential for its identification, purification, and use in synthetic protocols.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 7463-51-6[1][2][3]
Molecular Formula C₈H₉BrO[2][3]
Molecular Weight 201.06 g/mol [2]
Appearance White to pale cream or pink crystalline powder[3]
Melting Point 112-118 °C[3]
Assay ≥98.5%[3]

Table 2: Spectroscopic Data

Spectrum TypeData Source and Key Information
¹H NMR Available on PubChem, recorded on a Varian A-60 instrument.[2]
Mass Spectrometry GC-MS data is available from the NIST Mass Spectrometry Data Center.[2]
Infrared (IR) Spectroscopy FTIR spectra (KBr wafer) and vapor phase IR spectra are available on SpectraBase.[2]
Raman Spectroscopy Data is available on SpectraBase.[2]

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of this compound via Electrophilic Bromination

This protocol is based on modern, mild bromination techniques suitable for electron-rich phenolic compounds.

Objective: To synthesize this compound from 3,5-dimethylphenol (B42653).

Materials:

  • 3,5-Dimethylphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica (B1680970) gel for column chromatography

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,5-dimethylphenol (1.0 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Bromination: Dissolve N-Bromosuccinimide (1.0 equivalent) in anhydrous acetonitrile. Add the NBS solution dropwise to the stirred solution of 3,5-dimethylphenol over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining bromine. Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a versatile intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.

  • Scaffold for Bioactive Molecules: It serves as a precursor for the synthesis of complex heterocyclic structures such as Chromen-4-ones and Isoflavones, which are known for their wide range of biological activities.

  • Cross-Coupling Reactions: The bromine atom provides a reactive handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This allows for the precise introduction of new carbon-carbon or carbon-heteroatom bonds, a critical step in building the molecular complexity of drug candidates.[1]

Below is a diagram illustrating a typical synthetic workflow involving this compound.

G cluster_synthesis Synthesis of this compound cluster_application Application in Cross-Coupling start 3,5-Dimethylphenol product This compound start->product Electrophilic Bromination reagent1 Brominating Agent (e.g., NBS) reagent1->product intermediate This compound final_product Coupled Product (e.g., Biphenyl Derivative) intermediate->final_product Suzuki Coupling reagent2 Boronic Acid / Ester (R-B(OR)₂) reagent2->final_product catalyst Pd Catalyst + Base catalyst->final_product

Caption: Synthetic workflow from a precursor to a coupled product.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.

  • Hazard Codes: H315, H319, H335

  • Precautionary Codes: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338

  • Personal Protective Equipment (PPE): It is mandatory to use appropriate PPE, including gloves, eye shields, and a dust mask (type N95 or equivalent), when handling this compound.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3,5-dimethylphenol from 3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3,5-dimethylphenol, a valuable intermediate in the development of various therapeutic agents. This document details the chemical properties, a robust experimental protocol, and the underlying reaction mechanism for the regioselective bromination of 3,5-dimethylphenol (B42653).

Introduction

This compound, also known as 4-bromo-3,5-xylenol, is a key building block in organic synthesis. Its utility is prominent in the preparation of more complex molecules for pharmaceutical and materials science applications. The strategic placement of the bromine atom at the 4-position, para to the hydroxyl group and flanked by two methyl groups, provides a reactive handle for further functionalization through cross-coupling reactions, etherifications, and other transformations. This guide focuses on a reliable and efficient method for its preparation from the readily available starting material, 3,5-dimethylphenol.

Reaction and Mechanism

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 3,5-dimethylphenol. The hydroxyl and methyl groups of the starting material are activating and ortho-, para-directing. Due to steric hindrance from the two meta-directing methyl groups, the bromine electrophile is selectively directed to the less hindered para position.

A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) as the brominating agent.[1] NBS serves as a source of electrophilic bromine, and the reaction can be carried out under mild conditions.[1]

Experimental Protocol

This protocol is based on established methods for the bromination of activated aromatic rings using N-Bromosuccinimide.[1]

Materials:

  • 3,5-Dimethylphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), dry

  • Water (H₂O)

  • Hexanes

  • Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography (if necessary)

  • Ethyl Acetate (B1210297) (for chromatography, if necessary)

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylphenol (1.0 equivalent) in dry acetonitrile. Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: In a separate flask, prepare a solution of N-Bromosuccinimide (1.0 equivalent) in dry acetonitrile. Transfer this solution to an addition funnel.

  • Reaction: Add the NBS solution dropwise to the cooled solution of 3,5-dimethylphenol over a period of 15-30 minutes with continuous stirring.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 18-20 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench with water and transfer the mixture to a separatory funnel. Add hexanes and separate the layers. Extract the aqueous phase three times with hexanes.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel. For chromatography, a mixture of hexanes and ethyl acetate can be used as the eluent. The pure product is typically a white solid.[1]

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

Property3,5-Dimethylphenol (Starting Material)This compound (Product)
Molecular Formula C₈H₁₀OC₈H₉BrO[2][3][4]
Molecular Weight 122.16 g/mol 201.06 g/mol [2][3]
Appearance Colorless to yellowish crystalline solidWhite to off-white powder or crystals[2]
Melting Point 61-64 °C113-115 °C[2]
Boiling Point 222 °CNot available
CAS Number 108-68-97463-51-6[2][3][4]
¹H NMR (CDCl₃, 300 MHz) δ: 6.63 (s, 2H), 3.74 (s, 3H), 2.37 (s, 6H)Characterization by ¹H NMR has been reported.[1]
¹³C NMR (CDCl₃, 75 MHz) δ: 158.0, 139.0, 118.1, 113.7, 55.2, 23.9Characterization by ¹³C NMR has been reported.[1]

Mandatory Visualization

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3,5-Dimethylphenol sigma_complex Sigma Complex 3,5-Dimethylphenol->sigma_complex + NBS HBr HBr NBS N-Bromosuccinimide (NBS) succinimide Succinimide NBS->succinimide This compound sigma_complex->this compound - H+

Caption: Reaction mechanism of the bromination.

experimental_workflow start Start: Dissolve 3,5-Dimethylphenol in Acetonitrile cool Cool to 0 °C start->cool add_nbs Add NBS solution dropwise cool->add_nbs react Stir at room temperature for 18-20h add_nbs->react quench Quench with water react->quench extract Extract with hexanes quench->extract dry Dry organic phase extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3,5-dimethylphenol. Due to the limited availability of direct experimental spectral data in public databases, this guide presents a predicted spectrum based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy. It includes a comprehensive data table, a detailed experimental protocol for acquiring such a spectrum, and a logical diagram illustrating the proton environments of the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three unique proton environments in the molecule: the hydroxyl proton, the aromatic protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the hydroxyl, bromo, and methyl substituents on the aromatic ring.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
Hydroxyl (-OH)4.5 - 5.5Singlet (broad)1HN/A
Aromatic (Ar-H)~6.8 - 7.0Singlet2HN/A
Methyl (-CH₃)~2.2 - 2.4Singlet6HN/A

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it may appear as a broad singlet. The two aromatic protons are chemically equivalent due to the symmetry of the molecule, as are the six protons of the two methyl groups, leading to singlet signals for both.

Logical Relationships in this compound

The following diagram illustrates the structure of this compound and the equivalence of its protons, which dictates the number of signals observed in the ¹H NMR spectrum.

G cluster_molecule This compound cluster_signals Predicted ¹H NMR Signals C1 C-OH C2 C-CH3 OH OH C1->OH C3 C-H CH3_1 CH3 C2->CH3_1 C4 C-Br H1 H C3->H1 C5 C-H Br Br C4->Br C6 C-CH3 H2 H C5->H2 CH3_2 CH3 C6->CH3_2 Signal_OH Singlet (1H) ~4.5-5.5 ppm OH->Signal_OH Hydroxyl Proton Signal_ArH Singlet (2H) ~6.8-7.0 ppm H1->Signal_ArH Equivalent Aromatic Protons H2->Signal_ArH Equivalent Aromatic Protons Signal_CH3 Singlet (6H) ~2.2-2.4 ppm CH3_1->Signal_CH3 Equivalent Methyl Protons CH3_2->Signal_CH3 Equivalent Methyl Protons

An In-depth Technical Guide to the FT-IR Spectrum of 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-3,5-dimethylphenol. Due to the absence of a publicly available, experimentally-validated spectrum for this specific compound, this guide is based on the predicted vibrational frequencies of its constituent functional groups, derived from established principles of infrared spectroscopy and data from analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its hydroxyl, methyl, and substituted benzene (B151609) ring functional groups. The predicted absorption bands, their corresponding vibrational modes, and expected wavenumber ranges are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3600 - 3200Strong, BroadO-H stretch (phenolic, hydrogen-bonded)
3100 - 3000MediumAromatic C-H stretch
2975 - 2950MediumAsymmetric C-H stretch (methyl)
2885 - 2860MediumSymmetric C-H stretch (methyl)
1610 - 1580Medium-StrongAromatic C=C ring stretch
1480 - 1450Medium-StrongAromatic C=C ring stretch
1465 - 1440MediumAsymmetric C-H bend (methyl)
1380 - 1365MediumSymmetric C-H bend (methyl)
1350 - 1250StrongIn-plane O-H bend
1260 - 1180StrongC-O stretch (phenolic)
900 - 860StrongOut-of-plane C-H bend (isolated H)
650 - 550Medium-WeakC-Br stretch

Experimental Protocols

The following provides a generalized experimental protocol for obtaining the FT-IR spectrum of a solid sample such as this compound.

Method 1: KBr Pellet Technique
  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The powder should have a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Transfer a small amount of the powdered mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply a pressure of 8-10 tons for approximately 2-5 minutes. This will form a transparent or semi-transparent KBr pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum by scanning the pellet, typically over a range of 4000 to 400 cm⁻¹.

    • Perform an automatic background subtraction.

Method 2: Attenuated Total Reflectance (ATR)
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

  • Spectral Acquisition:

    • Acquire the sample spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).

    • The instrument software will automatically perform the background correction.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Visualized Synthesis Workflow

The synthesis of this compound is typically achieved through the electrophilic bromination of 3,5-dimethylphenol. The following diagram illustrates a logical workflow for this chemical transformation.

G cluster_start Starting Materials cluster_process Reaction Step cluster_workup Workup & Purification cluster_end Final Product start_phenol 3,5-Dimethylphenol reaction Electrophilic Aromatic Substitution (in a suitable solvent, e.g., Acetic Acid) start_phenol->reaction start_bromine Bromine (Br2) start_bromine->reaction quench Quenching (e.g., with water) reaction->quench extract Extraction (e.g., with Ether) quench->extract dry Drying (e.g., with MgSO4) extract->dry purify Purification (e.g., Recrystallization) dry->purify end_product This compound purify->end_product

Caption: Synthesis workflow for this compound.

Mass Spectrometry of 4-Bromo-3,5-dimethylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-3,5-dimethylphenol (also known as 4-Bromo-3,5-xylenol). The document details its characteristic fragmentation patterns under electron ionization (EI), offers a generalized experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and presents key spectral data in a clear, tabular format.

Introduction

This compound (C₈H₉BrO) is a substituted aromatic compound with a molecular weight of approximately 201.06 g/mol .[1][2] Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of such compounds. This guide focuses on the behavior of this compound under electron ionization, the most common ionization technique for GC-MS.

Electron Ionization Mass Spectrometry Data

Upon electron ionization, this compound undergoes characteristic fragmentation, yielding a distinctive mass spectrum. The key quantitative data from its mass spectrum are summarized below.

Table 1: Key Mass Spectral Data for this compound
FeatureValueSource
Molecular FormulaC₈H₉BrO[1][2]
Molecular Weight201.06 g/mol [1][2]
Molecular Ion (M⁺)m/z 200/202[1]
Base Peakm/z 121[1]
Major Fragmentsm/z 93, 65Inferred

The presence of the bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity at m/z 200 (containing ⁷⁹Br) and m/z 202 (containing ⁸¹Br).[1]

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion. The primary fragmentation event is the cleavage of the C-Br bond, which is relatively weak, leading to the formation of the base peak. Subsequent fragmentations involve the aromatic ring and its substituents.

fragmentation_pathway M This compound [C₈H₉BrO]⁺˙ m/z 200/202 F1 [C₈H₉O]⁺ m/z 121 M->F1 - Br˙ F2 [C₇H₆O]⁺˙ m/z 93 F1->F2 - CO F3 [C₅H₅]⁺ m/z 65 F2->F3 - C₂H₃˙

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocols

The following provides a generalized Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the analysis of this compound. Specific parameters may require optimization based on the instrumentation and analytical goals.

Sample Preparation

Samples containing this compound should be dissolved in a suitable volatile solvent, such as dichloromethane (B109758) or methanol, to a concentration appropriate for GC-MS analysis (typically in the low to mid ng/µL range).

Gas Chromatography (GC) Conditions
ParameterRecommended Setting
Injector
Injection ModeSplitless
Injector Temperature250 - 280 °C
Injection Volume1 µL
Column
Column TypeFused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase (or similar)
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven Program
Initial Temperature60 - 80 °C, hold for 1-2 minutes
Ramp Rate10 - 20 °C/min
Final Temperature280 - 300 °C, hold for 5-10 minutes
Mass Spectrometry (MS) Conditions
ParameterRecommended Setting
Ion Source
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Source Temperature230 °C
Mass Analyzer
Analyzer TypeQuadrupole or Ion Trap
Scan Rangem/z 40 - 400
Data Acquisition
ModeFull Scan
Transfer Line Temp.280 - 300 °C
Experimental Workflow

The general workflow for the GC-MS analysis of this compound is illustrated below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve sample in appropriate solvent inject Inject sample into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect process Data Acquisition and Spectral Analysis detect->process

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry of this compound is characterized by a distinct fragmentation pattern, primarily involving the loss of the bromine atom to form the base peak at m/z 121. The isotopic signature of bromine in the molecular ion peak provides a clear indication of its presence. The experimental protocols outlined in this guide offer a robust starting point for the reliable analysis of this compound in various research and development settings.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-3,5-dimethylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3,5-dimethylphenol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility profiles derived from the analysis of structurally similar compounds. Furthermore, it offers detailed experimental protocols for the quantitative determination of solubility, enabling researchers to generate precise data for their specific applications.

Predicted Solubility Profile

The solubility of a compound is fundamentally influenced by its molecular structure. This compound possesses a phenolic hydroxyl group capable of hydrogen bonding, a lipophilic aromatic ring, and bromine and methyl substituents that contribute to its overall polarity and molecular weight. Based on the general solubility principles of phenols and halogenated aromatic compounds, a qualitative solubility profile can be predicted. Phenolic compounds, in general, exhibit good solubility in polar organic solvents. For instance, 4-Bromophenol is known to be soluble in organic solvents like ethanol, ether, and chloroform. The presence of two methyl groups on the benzene (B151609) ring in this compound is expected to increase its lipophilicity, potentially enhancing its solubility in less polar organic solvents compared to its non-methylated counterpart.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are estimations and experimental verification is crucial for obtaining accurate solubility data.

Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Methanol (B129727)Polar ProticSolubleThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the phenolic hydroxyl group.
EthanolPolar ProticSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest good solubility.
Acetone (B3395972)Polar AproticSolubleThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the phenolic proton.
Ethyl AcetateModerately PolarSolubleIts moderate polarity and ester functionality are expected to effectively solvate the molecule.
DichloromethaneNonpolarModerately SolubleThe organic nature and the presence of the aromatic ring and methyl groups in the solute suggest some degree of solubility in this common nonpolar solvent.
Toluene (B28343)NonpolarModerately SolubleThe aromatic nature of toluene can interact favorably with the benzene ring of the solute through π-π stacking interactions.
Heptane (B126788)NonpolarSparingly SolubleAs a nonpolar aliphatic hydrocarbon, heptane is unlikely to be a good solvent for the relatively polar this compound.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleDMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for a wide range of organic compounds, including phenols.

Experimental Protocol for Solubility Determination: Shake-Flask Method with Gravimetric Analysis

To obtain precise quantitative solubility data, the shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique.[1][2] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature water bath or incubator

  • Flasks with stoppers (e.g., Erlenmeyer flasks)

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

  • Oven for drying

  • Desiccator

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a flask. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

  • Equilibration: Seal the flasks and place them in a constant temperature water bath or incubator. Agitate the mixtures using a magnetic stirrer for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle to the bottom of the flask. This step is crucial to avoid transferring solid particles during sampling.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To ensure that no solid particles are included, pass the solution through a syringe filter into a pre-weighed evaporation dish or vial.

  • Solvent Evaporation: Place the evaporation dish containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation should be carried out until a constant weight is achieved.

  • Gravimetric Analysis: After evaporation, cool the dish in a desiccator to prevent moisture absorption and then weigh it on the analytical balance. The difference between the final weight of the dish with the dried solute and the initial weight of the empty dish gives the mass of the dissolved this compound.

  • Calculation of Solubility: The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter (molarity).

    Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of filtrate in mL) x 100

Diagrammatic Representation of Experimental Workflow:

experimental_workflow A Preparation of Supersaturated Solution (Excess Solute in Solvent) B Equilibration (Constant Temperature Agitation) A->B 24-72 hours C Phase Separation (Settling of Excess Solid) B->C D Sampling of Supernatant (Syringe with Filter) C->D E Solvent Evaporation (Oven Drying) D->E F Gravimetric Analysis (Weighing of Dried Solute) E->F G Calculation of Solubility F->G

Caption: Workflow for solubility determination using the shake-flask method.

Logical Workflow for Solubility Assessment

For drug development and research professionals, a systematic approach to solubility assessment is crucial. The following diagram illustrates a logical workflow, starting from a qualitative estimation to a full quantitative analysis.

solubility_assessment_workflow cluster_initial Initial Assessment cluster_exp Experimental Verification cluster_output Data Reporting start Define Solvent Scope qual_pred Qualitative Prediction (Structure-Based) start->qual_pred qual_exp Qualitative Experiment (e.g., Visual Inspection) qual_pred->qual_exp quant_exp Quantitative Analysis (e.g., Shake-Flask Method) qual_exp->quant_exp If soluble report Report Solubility Data (Tables and Graphs) qual_exp->report If insoluble quant_exp->report

Caption: Logical workflow for comprehensive solubility assessment.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For any application in research or drug development, generating precise, quantitative solubility data through the described experimental protocols is highly recommended.

References

An In-depth Technical Guide to the Purity Analysis of 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Bromo-3,5-dimethylphenol (CAS No: 7463-51-6), a key intermediate in various chemical syntheses. This document outlines common analytical techniques, provides detailed experimental protocols, and discusses potential impurities.

Introduction to this compound

This compound, also known as 4-Bromo-3,5-xylenol, is a substituted phenol (B47542) with the molecular formula C8H9BrO.[1] It is a solid, appearing as a white to light yellow or pale cream powder or crystalline solid.[1][2][3] Its purity is a critical parameter, particularly in applications such as pharmaceutical synthesis where impurities can affect the efficacy, safety, and stability of the final product.

Table 1: General Specifications of this compound

ParameterSpecificationAnalytical MethodReference(s)
Purity≥98.0% or ≥99%HPLC or GC[1][2][3][4]
AppearanceWhite to light yellow/pale cream powder/crystalsVisual[1][2][3]
Molecular Weight201.06 g/mol ---[1][5]
Melting Point112.0°C - 118.0°CCapillary Method[2][3]
Moisture≤0.5%Karl Fischer Titration[1]

Analytical Techniques for Purity Determination

The primary methods for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques are favored for their ability to separate the main compound from potential impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is well-suited for the analysis of phenolic compounds. It offers high resolution and sensitivity.

Gas Chromatography (GC)

GC is another powerful technique for purity assessment, especially for volatile and thermally stable compounds. Given the phenolic nature of the analyte, derivatization may sometimes be employed to improve peak shape and thermal stability, though direct analysis is also common.

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound. These methods are based on standard practices for similar analytes and should be validated for specific laboratory conditions.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound and its related impurities.

Table 2: HPLC Method Parameters

ParameterCondition
Instrumentation HPLC system with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 65:35 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 20 minutes

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the standard solution five times and check for system suitability (e.g., %RSD of peak area ≤ 2.0%).

  • Inject the sample solution in duplicate.

  • Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak.

Protocol 2: Purity Determination by Gas Chromatography (GC)

This protocol outlines a GC method with Flame Ionization Detection (FID) for the purity analysis of this compound.

Table 3: GC Method Parameters

ParameterCondition
Instrumentation Gas Chromatograph with FID
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 100°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
Detector Temperature 300°C

Sample Preparation:

  • Standard/Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone.

Analysis Procedure:

  • Perform a blank injection (acetone) to verify a clean system.

  • Inject the standard solution to determine the retention time and response.

  • Inject the sample solution.

  • The purity is calculated using the area percent method from the resulting chromatogram.

Potential Impurities

The purity of this compound is largely dependent on the synthesis and purification processes. A common synthetic route is the direct bromination of 3,5-dimethylphenol. Potential process-related impurities could include unreacted starting materials, isomers, and over-brominated products.

Table 4: Potential Process-Related Impurities

Impurity NameStructureOrigin
3,5-DimethylphenolC₈H₁₀OUnreacted starting material
2-Bromo-3,5-dimethylphenolC₈H₉BrOIsomeric impurity from non-selective bromination
2,4-Dibromo-3,5-dimethylphenolC₈H₈Br₂OOver-bromination product
2,6-Dibromo-3,5-dimethylphenolC₈H₈Br₂OOver-bromination product

Visualized Workflows and Relationships

To better illustrate the analytical processes, the following diagrams outline the experimental and logical workflows.

G Overall Workflow for Purity Analysis cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting weigh Accurate Weighing of Sample and Standard dissolve Dissolution in Appropriate Solvent weigh->dissolve inject Injection into Chromatograph (HPLC/GC) dissolve->inject separate Separation on Analytical Column inject->separate detect Detection of Analytes (UV or FID) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (Area % Method) integrate->calculate report Generate Certificate of Analysis calculate->report G Logical Flow of Chromatographic Separation start Sample Mixture (Analyte + Impurities) separation Differential Partitioning start->separation mobile_phase Mobile Phase (Liquid or Gas) mobile_phase->separation stationary_phase Stationary Phase (Column) stationary_phase->separation elution Elution at Different Times separation->elution detection Signal Generation (Chromatogram) elution->detection

References

An In-Depth Technical Guide to the Safety and Handling of 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety, and handling procedures for 4-Bromo-3,5-dimethylphenol (CAS No. 7463-51-6). The information is intended to support its safe use in research and development settings.

Chemical and Physical Properties

This compound, also known as 4-Bromo-3,5-xylenol, is a brominated phenolic compound.[1] Its structure, featuring a bromine atom and two methyl groups on a phenol (B47542) ring, makes it a useful intermediate in the synthesis of more complex molecules, such as chromen-4-one structures and isoflavone (B191592) scaffolds.

PropertyValueSource
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
Appearance White to pale cream or pale pink crystals or crystalline powder[2]
Melting Point 113-115 °C
Assay ≥98.5% (GC)[2]
Synonyms 4-Bromo-3,5-xylenol, Phenol, 4-bromo-3,5-dimethyl-[1]

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
"C1" [label="C"];
"C2" [label="C"];
"C3" [label="C"];
"C4" [label="C"];
"C5" [label="C"];
"C6" [label="C"];
"O" [label="O"];
"H" [label="H"];
"Br" [label="Br"];
"C7" [label="C"];
"H1" [label="H"];
"H2" [label="H"];
"H3" [label="H"];
"C8" [label="C"];
"H4" [label="H"];
"H5" [label="H"];
"H6" [label="H"];
"H7" [label="H"];
"H8" [label="H"];

"C1" -- "C2" [style=double]; "C2" -- "C3"; "C3" -- "C4" [style=double]; "C4" -- "C5"; "C5" -- "C6" [style=double]; "C6" -- "C1";

"C1" -- "O"; "O" -- "H"; "C2" -- "H7"; "C3" -- "C7"; "C4" -- "Br"; "C5" -- "C8"; "C6" -- "H8";

"C7" -- "H1"; "C7" -- "H2"; "C7" -- "H3"; "C8" -- "H4"; "C8" -- "H5"; "C8" -- "H6"; }

Caption: 2D structure of this compound.

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial to prevent exposure and ensure a safe working environment.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation

Source:[1]

GHS Pictogram:

Signal Word: Warning

Precautionary Statements

A comprehensive list of precautionary statements is provided by suppliers. Key measures include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash face, hands and any exposed skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if ventilation is inadequate. A dust mask type N95 (US) is recommended.

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Ensure adequate ventilation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified under Storage Class 11 as a combustible solid.

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on the bromination of m-cresol.[3]

Materials:

Procedure:

  • Under a nitrogen atmosphere, dissolve 3,5-dimethylphenol in glacial acetic acid in a three-neck flask.

  • Cool the reaction mixture to approximately 15°C.

  • Slowly add bromine dropwise to the mixture while maintaining the temperature.

  • Stir the reaction for several hours at 15°C.

  • After the reaction is complete, pour the solution into water and extract the product with ether.

  • Separate the organic phase and wash it with water until neutral.

  • Dry the organic phase with magnesium sulfate.

  • Remove the solvent by evaporation under reduced pressure.

  • Grind the resulting residue in heptane, filter, and dry to obtain the final product.

Synthesis_Workflow Start Dissolve 3,5-dimethylphenol in glacial acetic acid Cool Cool to 15°C Start->Cool Add_Br2 Add Bromine dropwise Cool->Add_Br2 Stir Stir for 3 hours at 15°C Add_Br2->Stir Quench Pour into water and extract with ether Stir->Quench Wash Wash organic phase with water Quench->Wash Dry Dry with MgSO4 Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by grinding in heptane, filter, and dry Evaporate->Purify End This compound Purify->End

Caption: Proposed workflow for the synthesis of this compound.

Toxicological Information

Biological Activity and Signaling Pathways

There is currently a lack of specific data on the biological effects and signaling pathway interactions of this compound. However, related brominated phenolic compounds have been investigated for various biological activities. For instance, some bromophenol derivatives have shown potential as anticancer agents by inducing apoptosis and cell cycle arrest.[4] Research on other brominated compounds has also explored their potential as endocrine disruptors.[5] Further research is needed to determine if this compound exhibits similar properties.

Environmental Fate

Detailed studies on the environmental fate of this compound are not available. However, studies on other brominated compounds, such as brominated flame retardants, indicate that they can be persistent in the environment, particularly in sediment.[6] The biodegradation of dimethylphenols has been studied, but specific data for the bromo-substituted version is lacking.[7][8][9][10] The photodegradation of other bromophenols has been demonstrated, suggesting a potential degradation pathway in the presence of light.[11]

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

Technical Guide: GHS Hazard Profile of 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements associated with 4-Bromo-3,5-dimethylphenol (CAS No. 7463-51-6). This document is intended to support researchers, scientists, and drug development professionals in the safe handling, risk assessment, and regulatory compliance related to this compound.

GHS Hazard Classification

This compound is classified with several hazard statements under the GHS, indicating its potential to cause harm to human health. The primary hazards are related to skin, eye, and respiratory irritation, as well as potential acute toxicity.[1][2][3][4][5]

The signal word associated with this chemical is "Warning".[1][2][3][5] The GHS pictograms for this compound typically include the exclamation mark, signifying irritation and acute toxicity (lower level).

The following table summarizes the GHS hazard (H-statements) and precautionary (P-statements) for this compound.

GHS ClassificationCodeStatement
Hazard Statements H302Harmful if swallowed.[4]
H312Harmful in contact with skin.[4]
H315Causes skin irritation.[1][2][3][4][5][6]
H319Causes serious eye irritation.[1][2][3][4][5][6]
H335May cause respiratory irritation.[1][3][4][5]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3]
P264Wash skin thoroughly after handling.[1][2][6]
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.[1][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][6]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][2][6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P312Call a POISON CENTER/doctor if you feel unwell.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.[2][6]
P362+P364Take off contaminated clothing and wash it before reuse.[1][6]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[1][5]
P405Store locked up.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols for Hazard Determination

Acute Dermal and Eye Irritation/Corrosion (OECD Test Guidelines 404 & 405)

These studies are typically conducted on albino rabbits.

  • Acute Dermal Irritation (OECD TG 404) : A single dose of the test substance is applied to a small area of the animal's skin.[7][8] Untreated skin serves as a control. The degree of irritation, including erythema (redness) and edema (swelling), is observed and scored at specific intervals (e.g., 1, 24, 48, and 72 hours) after a 4-hour exposure period.[3][5][7] The reversibility of the skin reactions is also assessed over a period of up to 14 days.[7] A substance is classified as a skin irritant (Category 2) if it produces a mean score of ≥ 2.3 and ≤ 4.0 for erythema or edema in at least 2 of 3 tested animals.[9][10]

  • Acute Eye Irritation (OECD TG 405) : A single dose of the substance is applied into the conjunctival sac of one eye of the animal, with the other eye serving as a control.[11][12] The eyes are examined at 1, 24, 48, and 72 hours after application, and the degree of eye reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.[13] The reversibility of the effects is observed for up to 21 days.[2][13] A substance is classified as causing serious eye irritation (Category 2A) if it produces a positive response in at least 2 of 3 tested animals that is fully reversible within the 21-day observation period.[6][14]

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

The classification for respiratory irritation (STOT SE, Category 3) is primarily based on human data, but animal studies can also be used.[15]

  • Methodology : This involves evaluating evidence of respiratory tract irritation from human exposure or from animal studies that show functional changes in the respiratory system.[15] In animal studies, this can be assessed through methods like reflex bradypnea in mice. There is no single, specific OECD guideline for this endpoint that is analogous to the skin and eye irritation tests; instead, it is an evaluation of all available data.

Acute Toxicity (Oral and Dermal)
  • Acute Oral Toxicity (OECD TG 423 - Acute Toxic Class Method) : This method uses a stepwise procedure with a small number of animals per step.[16] A starting dose is administered orally to a group of animals, and the outcome (mortality or survival) determines the next dose level (higher or lower).[16] The objective is to identify a dose that causes mortality in some of the animals, which allows for classification into one of the GHS categories. For Category 4 ("Harmful if swallowed"), the LD50 (the dose that is lethal to 50% of the test animals) is between 300 and 2000 mg/kg body weight.

  • Acute Dermal Toxicity (OECD TG 402) : In this test, the substance is applied to the clipped, intact skin of animals (often rats) for a 24-hour period.[17][18][19] A limit test is often performed first at a high dose (e.g., 2000 mg/kg). If no mortality is observed, further testing may not be necessary. If mortality occurs, a full study with multiple dose groups is conducted to determine the dermal LD50.[18] For Category 4 ("Harmful in contact with skin"), the dermal LD50 is between 1000 and 2000 mg/kg body weight.

GHS Hazard Classification Workflow

The following diagram illustrates the general workflow for classifying a chemical according to the GHS for health hazards.

GHS_Classification_Workflow cluster_data Data Collection & Evaluation cluster_testing Experimental Testing (if needed) cluster_classification Hazard Classification cluster_communication Hazard Communication Data Gather Existing Data (Human, Animal, In Vitro) WoE Weight of Evidence Analysis Data->WoE InVitro In Vitro / Ex Vivo Tests (e.g., OECD TG 439) WoE->InVitro If data is insufficient Criteria Compare Data to GHS Criteria (e.g., LD50, irritation scores) WoE->Criteria If data is sufficient InVivo In Vivo Animal Tests (e.g., OECD TG 404, 405) InVitro->InVivo If results are inconclusive InVivo->Criteria AssignClass Assign Hazard Class & Category (e.g., Skin Irrit. Cat. 2) Criteria->AssignClass AssignElements Assign Label Elements (Pictogram, Signal Word, H/P Statements) AssignClass->AssignElements SDS Prepare Safety Data Sheet (SDS) AssignElements->SDS

Caption: General workflow for GHS health hazard classification.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-3,5-dimethylphenol. This sterically hindered substrate can be effectively coupled with a variety of arylboronic acids to generate 4-aryl-3,5-dimethylphenols, which are valuable scaffolds in medicinal chemistry and materials science. The protocols and data presented herein are designed to facilitate the successful execution and optimization of this important carbon-carbon bond-forming reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids have made it an indispensable tool in modern organic synthesis. The resulting biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]

The coupling of sterically hindered substrates such as this compound presents unique challenges due to the steric hindrance around the reaction center, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle. However, with the appropriate choice of catalyst, ligand, base, and solvent, high yields of the desired biaryl products can be achieved. These application notes detail optimized conditions for the successful Suzuki coupling of this challenging substrate.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These data are compiled from literature reports on structurally similar sterically hindered bromophenols and serve as a guide for reaction optimization.

Table 1: Suzuki Coupling of this compound with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)/H₂O (4:1)1001285-95
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001680-90
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/Ethanol/H₂O (4:1:1)902470-80

Table 2: Suzuki Coupling of this compound with Substituted Arylboronic Acids

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1001488
24-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)1101885
33,5-Dimethylphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)DME/H₂O (3:1)852082
44-Chlorophenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-Amyl alcohol/H₂O (5:1)1001678
53-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O (3:1)902475

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid using a palladium acetate (B1210297)/SPhos catalyst system.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of toluene and water (e.g., 4:1). This can be achieved by bubbling the inert gas through the solvents for at least 30 minutes. Add the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-aryl-3,5-dimethylphenol.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (this compound) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 Base Base (e.g., K₃PO₄) Base->Transmetalation Boronic R²-B(OH)₂ Boronic->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for the Suzuki Coupling Reactiondot

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// Edges start -> setup; setup -> catalyst; catalyst -> degas; degas -> solvent; solvent -> reaction; reaction -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; }

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 4-bromo-3,5-dimethylphenol. This versatile building block is a valuable starting material for the synthesis of a wide range of substituted biaryls, arylamines, and alkynyl phenols, which are of significant interest in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. This compound offers a reactive site at the bromine-substituted position for various coupling reactions. The adjacent methyl groups provide steric hindrance that can influence reactivity and selectivity, while the phenolic hydroxyl group can be a handle for further functionalization or can influence the electronic properties of the aromatic ring. This document outlines protocols for several key palladium-catalyzed cross-coupling reactions utilizing this substrate.

Data Presentation

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of this compound.

Table 1: Suzuki-Miyaura Coupling of this compound
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001295
4-Methoxyphenylboronic AcidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101692
3-Pyridinylboronic AcidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851888
Table 2: Buchwald-Hartwig Amination of this compound
AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Morpholine (B109124)Pd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001891
AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1102485
n-ButylaminePd₂(dba)₃ (1)BrettPhos (2)LiHMDSTHF801289
Table 3: Sonogashira Coupling of this compound
AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651293
TrimethylsilylacetylenePd(OAc)₂ (1.5) + PPh₃ (3)CuI (3)DIPADMF801690
1-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineToluene901087
Table 4: Heck Coupling of this compound
AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Styrene (B11656)Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1202482
n-Butyl acrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃Dioxane1101888
AcrylonitrilePd(PPh₃)₄ (5)-NaOAcNMP1303675

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-hydroxy-2,6-dimethylbiphenyl from this compound and phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic Acid

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (B84403) (K₃PO₄)

  • Toluene

  • Deionized Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biphenyl (B1667301) product.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the synthesis of 4-(3,5-dimethyl-4-hydroxyphenyl)morpholine from this compound and morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and BINAP (0.03 mmol, 3 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Seal the tube, remove from the glovebox (if applicable), and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure. Purify the residue by flash chromatography to yield the arylamine product.

Protocol 3: Sonogashira Coupling

This protocol details the synthesis of 3,5-dimethyl-4-(phenylethynyl)phenol from this compound and phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography to obtain the desired alkynyl phenol.

Protocol 4: Heck Coupling

This protocol describes the synthesis of (E)-3,5-dimethyl-4-(2-phenylvinyl)phenol from this compound and styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tris(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (4 mL), triethylamine (1.5 mmol, 1.5 equiv), and styrene (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture in an oil bath at 120 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography to afford the stilbene (B7821643) derivative.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling cluster_steps A Pd(0)Ln C R-Pd(II)L2-X A->C R-X B Oxidative Addition E R-Pd(II)L2-R' C->E R'-M J M-X D Transmetalation E->A R-R' F Reductive Elimination G R-X H R'-M I R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G Typical Experimental Workflow A Reaction Setup (Substrate, Reagents, Catalyst) B Inert Atmosphere (Evacuate/Backfill) A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/GC-MS) D->E F Work-up (Extraction, Washing) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, etc.) G->H

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Decision Tree for Selecting the Appropriate Cross-Coupling Reaction

G Cross-Coupling Reaction Selection A Desired Bond? B C-C A->B C C-N A->C D Coupling Partner? B->D O Buchwald-Hartwig C->O E Organoboron D->E F Organotin D->F G Organozinc D->G H Alkyne D->H I Alkene D->I J Suzuki E->J K Stille F->K L Negishi G->L M Sonogashira H->M N Heck I->N

Caption: Decision tree for selecting the appropriate cross-coupling reaction.

Application Notes and Protocols: Ullmann Condensation of 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the Ullmann condensation of 4-bromo-3,5-dimethylphenol. The Ullmann condensation is a versatile copper-catalyzed cross-coupling reaction used for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, leading to the synthesis of diaryl ethers and N-aryl amines, respectively. These structural motifs are prevalent in pharmaceuticals, natural products, and functional materials. This guide outlines reaction conditions, experimental procedures, and data for the synthesis of representative diaryl ether and N-aryl amine derivatives starting from this compound.

Introduction

The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, has evolved from harsh reaction conditions requiring stoichiometric amounts of copper to milder, more efficient catalytic systems.[1] Modern Ullmann-type reactions often employ soluble copper(I) catalysts, various ligands, and a range of bases and solvents to facilitate the coupling of aryl halides with nucleophiles such as phenols and amines.[1][2] this compound is a readily available starting material, and its Ullmann condensation provides a direct route to a variety of substituted diaryl ethers and arylamines, which are of significant interest in medicinal chemistry and materials science.

This document details two primary applications of the Ullmann condensation with this compound: the synthesis of a diaryl ether via C-O coupling with a phenol (B47542) and the synthesis of an N-aryl amine through C-N coupling with an amine.

Reaction Schemes

1. Diaryl Ether Synthesis (C-O Coupling)

2. N-Aryl Amine Synthesis (C-N Coupling)

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical conditions for the Ullmann condensation of aryl bromides with phenols and amines, derived from established literature protocols. These conditions are applicable to the reactions of this compound.

Table 1: Conditions for Diaryl Ether Synthesis (C-O Coupling)

EntryCopper Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
1CuI (5)Picolinic Acid (10)K₃PO₄ (2)DMSO110-13012-2475-90
2Cu(PPh₃)₃Br (5)NoneCs₂CO₃ (3)NMP150-17017-2470-85
3CuCl (10)N,N-dimethylglycine (20)Cs₂CO₃ (2)Dioxane100-11016-2465-80
4CuO nanoparticles (10)NoneKOH (2)DMSO100-12012-2480-95

Table 2: Conditions for N-Aryl Amine Synthesis (C-N Coupling)

EntryCopper Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
1CuI (10)NoneK₂CO₃ (2)Deep Eutectic Solvent (ChCl/Gly)80-10012-2485-98
2CuI (5)Phenanthroline (10)K₂CO₃ (2)DMF120-14018-2470-90
3Cu₂O (5)Salicylaldoxime (10)K₃PO₄ (2)Toluene1102475-90
4CuI (10)N,N'-dimethylethylenediamine (20)K₃PO₄ (2)Dioxane100-1102480-95

Experimental Protocols

Protocol 1: Synthesis of 4-(4-methoxyphenoxy)-3,5-dimethylphenol (Diaryl Ether)

This protocol is adapted from general procedures for copper-catalyzed O-arylation of phenols.[3]

Materials:

  • This compound (1.0 mmol, 201.06 mg)

  • 4-Methoxyphenol (1.2 mmol, 148.96 mg)

  • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

  • Picolinic acid (0.10 mmol, 12.3 mg)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) (5 mL)

  • Magnetic stir bar

  • Screw-cap reaction tube (oven-dried)

Procedure:

  • To an oven-dried screw-cap reaction tube, add a magnetic stir bar, copper(I) iodide, picolinic acid, this compound, 4-methoxyphenol, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMSO via syringe.

  • Seal the tube tightly with a Teflon-lined cap.

  • Place the reaction tube in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After 24 hours, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure diaryl ether.

Protocol 2: Synthesis of 4-(phenylamino)-3,5-dimethylphenol (N-Aryl Amine)

This protocol is based on ligand-free Ullmann amination in deep eutectic solvents.[4]

Materials:

  • This compound (1.0 mmol, 201.06 mg)

  • Aniline (1.2 mmol, 111.74 mg, 109 µL)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Choline (B1196258) chloride (ChCl) (10 mmol, 1.396 g)

  • Glycerol (Gly) (20 mmol, 1.842 g, 1.46 mL)

  • Magnetic stir bar

  • Reaction vial

Procedure:

  • Prepare the deep eutectic solvent (DES): In the reaction vial, combine choline chloride and glycerol. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

  • Allow the DES to cool to room temperature.

  • To the DES, add a magnetic stir bar, copper(I) iodide, potassium carbonate, this compound, and aniline.

  • Place the vial in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours. The reaction is typically run open to the air.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Add water (20 mL) to the mixture to dissolve the DES and inorganic salts.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-aryl amine.

Visualizations

Experimental Workflow for Ullmann Condensation

Ullmann_Workflow reagents Reagents & Catalyst (Aryl Halide, Nucleophile, Cu Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Anhydrous Solvent solvent->setup reaction Heating & Stirring (Specified Temp & Time) setup->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

A generalized workflow for the Ullmann condensation reaction.

Logical Relationship of Ullmann Condensation Components

Ullmann_Components center_node Ullmann Condensation product Product (Diaryl Ether / N-Aryl Amine) center_node->product yields substrate Substrates (this compound, Phenol/Amine) substrate->center_node catalyst Catalytic System (Copper Source, Ligand) catalyst->center_node conditions Reaction Conditions (Solvent, Base, Temperature) conditions->center_node

Key components influencing the outcome of the Ullmann condensation.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has become a cornerstone in modern organic synthesis, particularly in pharmaceutical and materials science research, due to its broad substrate scope and functional group tolerance.[1] These application notes provide a detailed overview and generalized protocols for the Buchwald-Hartwig amination of 4-Bromo-3,5-dimethylphenol, a key intermediate in the synthesis of complex drug molecules.[3] The presence of the phenolic hydroxyl group and the steric hindrance from the two methyl groups can influence the reaction conditions required for optimal coupling.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex.[4][5] The key steps of the mechanism are:

  • Oxidative Addition: The aryl halide (this compound) reacts with the active Pd(0) catalyst.[4]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[4]

  • Reductive Elimination: The desired N-aryl amine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[4]

The choice of ligand is critical for the success of the reaction, as it influences the efficiency of each step in the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the reaction.[1]

Key Reaction Components

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various air- and moisture-stable Buchwald precatalysts.[5] The use of precatalysts can simplify reaction setup and improve reproducibility.

  • Phosphine Ligand: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. The choice of ligand is often substrate-dependent. For sterically hindered substrates, bulky biaryl phosphine ligands like XPhos or BrettPhos may be required.[6]

  • Base: A base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[1][5] The strength of the base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, deoxygenated solvents are crucial for this reaction. Toluene, dioxane, and THF are commonly used.[4]

  • Amine: A wide variety of primary and secondary amines can be used as coupling partners.[1]

Representative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl bromides. These conditions can serve as a starting point for the optimization of the reaction with this compound.

ComponentExample 1Example 2Example 3
Aryl Bromide 4-Bromotoluene4-Bromo-3-(trifluoromethyl)anilineGeneral Aryl Bromide
Amine MorpholineVarious AminesPrimary or Secondary Amine
Pd-Catalyst Pd(I) dimer precatalyst (0.5-1.0 mol%)Palladium precatalyst (1-2 mol%)Pd₂(dba)₃ (1-2 mol%)
Ligand Biaryl phosphine ligand (e.g., JohnPhos)Phosphine ligand (1.2-2.4 mol%)XPhos (2-4 mol%)
Base NaOtBu (1.4 equiv)Base (1.2-1.5 equiv)NaOtBu (1.5 equiv)
Solvent 1,4-DioxaneAnhydrous solventToluene
Temperature 80-100 °CAmbient to 110 °C100 °C
Time 30-60 min12-24 h4-24 h
Yield Not specifiedNot specifiedTypically >70%
Reference [7][8][9]

Experimental Protocols

General Considerations:

The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[8] All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.[8]

General Procedure for the Amination of this compound:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the phosphine ligand (if not using a precatalyst, 1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[8]

  • Addition of Reagents: To the same Schlenk tube, add the base (e.g., sodium tert-butoxide, 1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).[8]

  • Addition of Solvent: Add the anhydrous and deoxygenated solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.[8]

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[8]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition PdII_Aryl L-Pd(II)-Ar(X) Pd0->PdII_Aryl Ar-X Product N-Aryl Amine Product Amine_Coord Amine Coordination PdII_Amine [L-Pd(II)-Ar(HNR'R'')]+X- PdII_Aryl->PdII_Amine HNR'R'' Deprotonation Base (Deprotonation) PdII_Amido L-Pd(II)-Ar(NR'R'') PdII_Amine->PdII_Amido Base PdII_Amido->Pd0 Ar-NR'R'' Red_Elim Reductive Elimination ArX This compound Amine Amine (HNR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Setup 1. Add Pd-catalyst, ligand (if needed), and base to an oven-dried Schlenk tube. Add_Reagents 2. Add this compound and amine. Setup->Add_Reagents Add_Solvent 3. Add anhydrous, deoxygenated solvent. Add_Reagents->Add_Solvent Heat 4. Heat the reaction mixture with vigorous stirring. Add_Solvent->Heat Monitor 5. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool the reaction to room temperature. Monitor->Cool Filter 7. Dilute with organic solvent and filter through celite. Cool->Filter Concentrate 8. Concentrate the filtrate. Filter->Concentrate Purify 9. Purify the crude product by column chromatography. Concentrate->Purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Safety Considerations

  • Reagents: this compound is a skin and eye irritant.[10][11] Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Strong bases like sodium tert-butoxide are corrosive.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere to prevent the deactivation of the catalyst.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling chemicals.

This document is intended as a guide and may require adaptation for specific substrates and reaction scales.

References

Application Notes and Protocols for the Synthesis of Chromen-4-one Scaffolds from 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromen-4-ones (chromones) are a class of oxygen-containing heterocyclic compounds that form the core structure of many naturally occurring flavonoids and synthetic compounds of significant pharmacological interest. The chromone (B188151) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The targeted synthesis of substituted chromones is therefore a critical endeavor in drug discovery and development.

This document provides a detailed protocol for a proposed three-step synthesis of a 7-bromo-6,8-dimethyl-2-methylchromen-4-one scaffold, starting from the readily available building block, 4-Bromo-3,5-dimethylphenol. The synthetic strategy involves an initial acetylation of the phenol, followed by a Lewis acid-catalyzed Fries rearrangement to generate a key o-hydroxyacetophenone intermediate, which is subsequently cyclized to the target chromone via the Kostanecki-Robinson reaction.

Proposed Synthetic Pathway

The synthesis is proposed to proceed through the following three key steps:

  • Acetylation: The phenolic hydroxyl group of this compound is acetylated using acetic anhydride (B1165640) to yield 4-Bromo-3,5-dimethylphenyl acetate (B1210297).

  • Fries Rearrangement: The acetyl group from the phenyl acetate intermediate is rearranged to the ortho position of the phenolic hydroxyl group using a Lewis acid catalyst (e.g., AlCl₃) to form 2'-hydroxy-4'-bromo-3',5'-dimethylacetophenone.

  • Kostanecki-Robinson Cyclization: The resulting o-hydroxyacetophenone is cyclized with acetic anhydride in the presence of sodium acetate to form the final 7-bromo-2,6,8-trimethylchromen-4-one.

Visualized Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Kostanecki-Robinson Cyclization A This compound B 4-Bromo-3,5-dimethylphenyl acetate A->B Acetic Anhydride Pyridine (B92270), 0°C to rt B_ref 4-Bromo-3,5-dimethylphenyl acetate C 2'-Hydroxy-4'-bromo-3',5'-dimethylacetophenone C_ref 2'-Hydroxy-4'-bromo-3',5'-dimethylacetophenone B_ref->C AlCl₃ Nitrobenzene (B124822), 130-140°C D 7-Bromo-2,6,8-trimethylchromen-4-one C_ref->D Acetic Anhydride Sodium Acetate, 170-180°C

Caption: Proposed three-step synthesis of the target chromen-4-one.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3,5-dimethylphenyl acetate (Acetylation)

This protocol describes the O-acetylation of this compound.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in pyridine (3.0 eq.) and cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

ParameterValueReference (Analogous)
Reagents This compound, Acetic Anhydride, PyridineAcetylation of sterically hindered phenols.[1]
Solvent Pyridine (reagent and solvent)N/A
Temperature 0°C to Room TemperatureN/A
Reaction Time 2-4 hoursN/A
Typical Yield 90-98% (estimated)>95% for hindered phenols.[1]
Protocol 2: Synthesis of 2'-Hydroxy-4'-bromo-3',5'-dimethylacetophenone (Fries Rearrangement)

This protocol describes the rearrangement of the acetate ester to the corresponding o-hydroxyacetophenone.

Materials:

  • 4-Bromo-3,5-dimethylphenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (as solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 4-Bromo-3,5-dimethylphenyl acetate (1.0 eq.).

  • Carefully add anhydrous AlCl₃ (2.5 eq.) in portions to the flask.

  • Add nitrobenzene as the solvent.

  • Heat the reaction mixture to 130-140°C in an oil bath and maintain this temperature for 3-4 hours. Higher temperatures favor the formation of the ortho isomer.[2]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product into diethyl ether (3x).

  • Wash the combined organic layers with water and then with a saturated NaHCO₃ solution.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The nitrobenzene can be removed by steam distillation.

  • Purify the resulting solid by column chromatography or recrystallization from ethanol (B145695).

ParameterValueReference (Analogous)
Reagents 4-Bromo-3,5-dimethylphenyl acetate, AlCl₃Fries rearrangement of 3,5-dimethylphenyl acetate.[3]
Solvent NitrobenzeneNitrobenzene.[3]
Temperature 130-140°C120-150°C.[3]
Reaction Time 3-4 hours15 hours.[3]
Typical Yield 40-60% (ortho product, estimated)Yields vary; temperature control is key for selectivity.[2]
Protocol 3: Synthesis of 7-Bromo-2,6,8-trimethylchromen-4-one (Kostanecki-Robinson Cyclization)

This protocol describes the final cyclization step to form the chromone scaffold.

Materials:

  • 2'-Hydroxy-4'-bromo-3',5'-dimethylacetophenone

  • Anhydrous Sodium Acetate

  • Acetic Anhydride

Procedure:

  • In a round-bottom flask, place a mixture of 2'-Hydroxy-4'-bromo-3',5'-dimethylacetophenone (1.0 eq.) and anhydrous sodium acetate (2.5 eq.).

  • Add acetic anhydride (5.0 eq.) to the flask.

  • Heat the mixture in an oil bath at 170-180°C for 8-10 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it into ice-cold water with vigorous stirring.

  • Continue stirring until the excess acetic anhydride is hydrolyzed. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the purified chromone.

ParameterValueReference (Analogous)
Reagents 2'-Hydroxyacetophenone derivative, Sodium Acetate, Acetic AnhydrideGeneral Kostanecki-Robinson Reaction.[4]
Solvent Acetic Anhydride (reagent and solvent)N/A
Temperature 170-180°CN/A
Reaction Time 8-10 hoursN/A
Typical Yield 50-70% (estimated)Yields are generally moderate to good.

Mechanism Visualization

Fries_Mechanism cluster_mech Fries Rearrangement Mechanism Ester Phenyl Acetate Derivative Complex1 Lewis Acid Complex (Carbonyl O) Ester->Complex1 + AlCl₃ Carbocation Acylium Carbocation + Phenoxide-AlCl₃ Complex Complex1->Carbocation Rearrangement SigmaComplex Ortho Sigma Complex Carbocation->SigmaComplex Electrophilic Attack Product o-Hydroxyacetophenone SigmaComplex->Product Rearomatization & Hydrolysis

References

Application Notes and Protocols: Synthesis of a Novel Dimethylated Isoflavone from 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of a novel isoflavone (B191592) derivative, utilizing 4-Bromo-3,5-dimethylphenol as a key precursor for the B-ring of the isoflavone scaffold. Two primary synthetic strategies are discussed: the Suzuki-Miyaura cross-coupling approach and the Deoxybenzoin (B349326) route. A comprehensive, step-by-step protocol for the Suzuki-Miyaura coupling is provided, along with methods for the preparation of the necessary precursors. Additionally, the potential biological activities of the resulting isoflavone are explored, with a focus on anticancer signaling pathways. All quantitative data is summarized in tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Isoflavones are a class of flavonoids characterized by a 3-phenylchroman-4-one backbone. They are abundant in leguminous plants and are recognized for their wide range of biological activities, including estrogenic/antiestrogenic, antioxidant, and anticancer effects.[1][2] The structural similarity of isoflavones to estrogens allows them to interact with estrogen receptors, modulating various physiological pathways.[1][3] Their potential in cancer prevention and therapy has been a significant area of research, with studies showing they can induce apoptosis and inhibit cell proliferation in various cancer cell lines by targeting multiple signaling pathways.[4][5][6]

The synthesis of novel isoflavone derivatives is a key strategy in drug discovery to enhance biological activity and explore structure-activity relationships. The introduction of specific substituents, such as dimethyl groups, can influence the lipophilicity and metabolic stability of the compound. This document outlines a synthetic approach to a novel isoflavone using this compound as a starting material for the B-ring, offering a scaffold for further pharmacological investigation.

Synthetic Strategies

Two plausible synthetic routes for the target isoflavone are presented below. The Suzuki-Miyaura coupling is detailed as the primary protocol due to its high efficiency and functional group tolerance.

Route 1: Suzuki-Miyaura Cross-Coupling (Primary Protocol)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for carbon-carbon bond formation. In isoflavone synthesis, it typically involves the coupling of a 3-halochromone (representing the A- and C-rings) with an arylboronic acid (representing the B-ring).[7][8] In this proposed synthesis, this compound is first converted to its corresponding boronic acid. This intermediate is then coupled with a suitable 3-iodochromone precursor.

Route 2: Deoxybenzoin Synthesis

An alternative approach is the deoxybenzoin route, a classical method for isoflavone synthesis.[9] This would involve the synthesis of a deoxybenzoin intermediate via the Hoesch reaction, by reacting a phenol (B47542) (as the A-ring precursor) with an arylacetonitrile derived from this compound.[10] The resulting deoxybenzoin is then cyclized with a one-carbon source (e.g., N,N-dimethylformamide) to form the isoflavone core.[9]

Experimental Protocols (Suzuki-Miyaura Route)

This section provides a detailed methodology for the synthesis of the target isoflavone via the Suzuki-Miyaura cross-coupling reaction.

Synthesis of (4-Bromo-3,5-dimethylphenyl)boronic acid (Precursor 1)

Objective: To synthesize the B-ring precursor from this compound.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi)

  • Trimethyl borate (B1201080) (B(OMe)₃)

  • Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add n-Butyllithium (1.1 eq) to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Add trimethyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude (4-Bromo-3,5-dimethylphenyl)boronic acid. This product can be purified by recrystallization.

Synthesis of 3-Iodo-7-hydroxy-4H-chromen-4-one (Precursor 2)

Objective: To synthesize the A- and C-ring precursor. This protocol is adapted from established methods for 3-halochromone synthesis.

Materials:

  • 2,4-Dihydroxyacetophenone

  • N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)

  • Iodine (I₂)

  • Methanol (MeOH)

Procedure:

  • Reflux a mixture of 2,4-dihydroxyacetophenone (1.0 eq) and DMF-DMA (2.0 eq) for 3-4 hours.

  • Cool the reaction mixture and remove the excess DMF-DMA under reduced pressure to yield the crude enaminoketone.

  • Dissolve the crude enaminoketone in methanol.

  • Add iodine (1.2 eq) portion-wise to the solution at room temperature and stir for 2-3 hours.

  • A precipitate of 3-iodo-7-hydroxy-4H-chromen-4-one will form.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Suzuki-Miyaura Coupling for Isoflavone Synthesis

Objective: To couple the two precursors to form the final isoflavone product.

Materials:

  • (4-Bromo-3,5-dimethylphenyl)boronic acid (Precursor 1)

  • 3-Iodo-7-hydroxy-4H-chromen-4-one (Precursor 2)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, DMF/water, or Toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add 3-Iodo-7-hydroxy-4H-chromen-4-one (1.0 eq), (4-Bromo-3,5-dimethylphenyl)boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degas the solvent system by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the target isoflavone.

Data Presentation

The following tables summarize representative quantitative data for the key synthetic steps, based on analogous reactions reported in the literature.

Table 1: Representative Data for Suzuki-Miyaura Coupling in Isoflavone Synthesis

Entry 3-Halochromone Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 3-Iodochromone 4-Hydroxyphenylboronic acid Pd(OAc)₂ (5) Na₂CO₃ PEG10000 100 1 92 [8]
2 3-Bromochromone Phenylboronic acid Pd(PPh₃)₄ (3) Na₂CO₃ Toluene/EtOH/H₂O 80 12 85 [7]

| 3 | 3-Iodochromone | 4-Methoxyphenylboronic acid | Pd(dba)₂ (5) / P(Cy)₃ (10) | K₃PO₄ | Dioxane | 100 | 16 | 78 |[11] |

Table 2: Representative Data for Deoxybenzoin Synthesis via Hoesch Reaction

Entry Phenol Arylacetonitrile Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
1 Phloroglucinol 4-Hydroxyphenylacetonitrile HCl (gas), ZnCl₂ Diethyl ether 0-25 18 ~60 [10]

| 2 | Resorcinol | Phenylacetonitrile | HCl (gas), ZnCl₂ | Diethyl ether | RT | 24 | 75-80 | General Procedure |

Visualization of Workflows and Pathways

Synthetic Workflow: Suzuki-Miyaura Route

Suzuki_Miyaura_Workflow Precursor_A This compound Boronic_Acid (4-Bromo-3,5-dimethylphenyl)boronic acid Precursor_A->Boronic_Acid 1. n-BuLi 2. B(OMe)₃ 3. H⁺ Coupling Suzuki-Miyaura Coupling Boronic_Acid->Coupling Precursor_B 2,4-Dihydroxyacetophenone Iodochromone 3-Iodo-7-hydroxy-4H-chromen-4-one Precursor_B->Iodochromone 1. DMF-DMA 2. I₂ Iodochromone->Coupling Isoflavone Target Isoflavone Coupling->Isoflavone Pd Catalyst, Base

Caption: Workflow for isoflavone synthesis via the Suzuki-Miyaura cross-coupling pathway.

Potential Anticancer Signaling Pathways of Isoflavones

Isoflavones are known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[4][5][12] The synthesized dimethylated isoflavone may exhibit similar activities.

Anticancer_Pathways Isoflavone Dimethylated Isoflavone PI3K PI3K Isoflavone->PI3K MAPK MAPK/ERK Isoflavone->MAPK NFkB NF-κB Isoflavone->NFkB Notch Notch Isoflavone->Notch Apoptosis Apoptosis Isoflavone->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation NFkB->Proliferation Notch->Proliferation

Caption: Inhibition of key cancer signaling pathways by isoflavones, leading to apoptosis.

Conclusion

This document provides a comprehensive guide for the synthesis of a novel isoflavone derivative using this compound as a readily accessible precursor. The detailed Suzuki-Miyaura protocol offers a robust and efficient method for researchers in medicinal chemistry and drug development. The resulting compound represents a promising candidate for biological evaluation, particularly for its potential anticancer properties through the modulation of critical cellular signaling pathways. Further studies will be necessary to fully characterize the synthesized isoflavone and to elucidate its specific mechanisms of action.

References

Application Notes and Protocols for the Use of 4-Bromo-3,5-dimethylphenol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-3,5-dimethylphenol (also known as 4-Bromo-3,5-xylenol) as a versatile building block in the development of novel bioactive molecules. This document details its application in palladium-catalyzed cross-coupling reactions to generate derivatives with potential therapeutic applications, including antibacterial agents. Detailed experimental protocols, quantitative biological data, and workflow visualizations are provided to facilitate the practical application of this compound in a research and development setting.

Introduction

This compound is a key intermediate in organic synthesis, valued for its unique substitution pattern which allows for directed functionalization. The presence of a bromine atom ortho to a hydroxyl group and flanked by two methyl groups makes it an excellent substrate for a variety of cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively. This versatility allows for the construction of complex molecular architectures, including biaryl and arylamine scaffolds, which are prevalent in many biologically active compounds. Its derivatives have been investigated for a range of bioactivities, including as potential antibacterial agents, kinase inhibitors, and components of larger, more complex therapeutic agents.

Synthetic Applications and Bioactivity of Derivatives

The primary application of this compound in the synthesis of bioactive molecules lies in its use as an aryl halide in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the hydroxyl and methyl groups can influence the reactivity of the C-Br bond, while the steric hindrance from the methyl groups can also play a role in reaction outcomes.

A notable application is in the synthesis of biaryl phenols through the Suzuki-Miyaura coupling reaction. A study on the closely related 4-chloro-3,5-dimethylphenol (B1207549) has demonstrated the synthesis of various derivatives and their subsequent evaluation for antibacterial activity.[1] Given the similar reactivity of aryl chlorides and bromides in Suzuki couplings (with aryl bromides often being more reactive), this study provides a strong model for the potential of this compound derivatives as antibacterial agents.

Antibacterial Activity of 4-Aryl-3,5-dimethylphenol Derivatives

A series of 4-aryl-3,5-dimethylphenol derivatives, synthesized via Suzuki coupling from the corresponding 4-halo-3,5-dimethylphenol, have been screened for their in vitro antibacterial activity against various pathogenic bacteria. The results, as measured by the zone of inhibition, indicate that these compounds exhibit a range of antibacterial efficacy.

Compound IDAryl SubstituentStaphylococcus aureusEscherichia coliProteus mirabilis
1 Phenyl14 mm12 mm11 mm
2 4-Methoxyphenyl16 mm14 mm13 mm
3 4-Nitrophenyl18 mm16 mm15 mm
4 Pyridin-3-yl15 mm13 mm12 mm
5 Thiophen-2-yl13 mm11 mm10 mm
Data adapted from a study on analogous 4-chloro-3,5-dimethylphenol derivatives.[1]

Experimental Protocols

The following protocols are provided as a general guide for the synthesis of bioactive molecules starting from this compound. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

Procedure:

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-3,5-dimethylphenol.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with various amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • A suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 2.4-4.8 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.01-0.02 equivalents), the phosphine ligand (0.024-0.048 equivalents), and sodium tert-butoxide (1.4 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add this compound (1 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3,5-dimethylphenol derivative.

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic transformations and experimental workflows described in these application notes.

Suzuki_Miyaura_Coupling reactant1 This compound catalyst Pd(0) Catalyst Base reactant1->catalyst reactant2 Ar-B(OH)2 reactant2->catalyst product 4-Aryl-3,5-dimethylphenol (Bioactive Derivative) catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald_Hartwig_Amination reactant1 This compound catalyst Pd Catalyst Ligand, Base reactant1->catalyst reactant2 R1R2NH reactant2->catalyst product N-Aryl-3,5-dimethylphenol (Bioactive Derivative) catalyst->product

Caption: Buchwald-Hartwig amination of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Combine Reactants, Catalyst, Base inert Inert Atmosphere (Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Bioactive Molecule

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols: Synthesis of Novel Phenoxy-Quinoline Fungicides from 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and potential application of a novel class of fungicides derived from 4-Bromo-3,5-dimethylphenol. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to guide researchers in the development of new fungicidal agents.

Introduction

Substituted phenols and their derivatives represent a significant class of compounds with broad-spectrum biological activities. In the realm of agrochemicals, the unique electronic and structural properties of halogenated phenols make them valuable synthons for the development of novel fungicides. This compound, in particular, offers a versatile scaffold for the synthesis of more complex molecules with potential fungicidal properties. This document details the synthesis of a candidate fungicide, 4-(4-bromo-3,5-dimethylphenoxy)quinoline, through an Ullmann condensation reaction. The fungicidal potential of quinoline (B57606) derivatives is well-documented, with their mode of action often attributed to the disruption of fungal cell membranes.[1][2]

Data Presentation

The fungicidal efficacy of novel compounds is a critical parameter for their development. While specific data for 4-(4-bromo-3,5-dimethylphenoxy)quinoline is not yet available, the following table presents representative quantitative data for structurally related quinoline-based fungicides against various phytopathogenic fungi. This data is intended to provide a comparative baseline for the evaluation of newly synthesized compounds.

Compound IDFungal SpeciesEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
Ac12 Sclerotinia sclerotiorum0.52Azoxystrobin>30
Botrytis cinerea0.50Azoxystrobin>30
Compound 2b Sclerotinia sclerotiorum>80% inhibition at 50 µg/mLTebufloquinNot specified
Compound 2g Rhizoctonia solani80.8% inhibition at 50 µg/mLTebufloquinNot specified
Quinoline Derivative (unspecified) Magnaporthe grisea85% inhibition at 10 mg/LNot specifiedNot specified

Table 1: Representative Fungicidal Activity of Quinoline Derivatives.[1][2][3] EC50 values represent the concentration of the compound required to inhibit 50% of fungal growth.

Experimental Protocols

The following protocols describe the synthesis of the target fungicide, 4-(4-bromo-3,5-dimethylphenoxy)quinoline, and the general procedure for evaluating its in vitro fungicidal activity.

Synthesis of 4-(4-bromo-3,5-dimethylphenoxy)quinoline

This synthesis is based on the Ullmann condensation, a copper-catalyzed reaction that forms an aryl ether from an aryl halide and a phenol.[4][5]

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), 4-bromoquinoline (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under a nitrogen atmosphere. The volume of DMF should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure 4-(4-bromo-3,5-dimethylphenoxy)quinoline.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard method for assessing the efficacy of a compound against phytopathogenic fungi.

Materials:

  • Synthesized 4-(4-bromo-3,5-dimethylphenoxy)quinoline

  • Phytopathogenic fungal strains (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.

  • Media Preparation: Autoclave the PDA medium and cool it to 45-50 °C.

  • Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A control plate containing only DMSO should also be prepared.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and performing a probit analysis.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the target fungicide and a proposed signaling pathway for its mode of action.

experimental_workflow cluster_synthesis Synthesis of 4-(4-bromo-3,5-dimethylphenoxy)quinoline cluster_bioassay In Vitro Fungicidal Activity Assay start Reactants: This compound 4-Bromoquinoline CuI, K₂CO₃ reaction Ullmann Condensation (DMF, 120-140°C, 12-24h) start->reaction workup Work-up (EtOAc/Water Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product: 4-(4-bromo-3,5-dimethylphenoxy)quinoline purification->product prep Prepare Dosed PDA Plates product->prep inoculation Inoculate with Fungal Mycelia prep->inoculation incubation Incubate at 25°C inoculation->incubation measurement Measure Mycelial Growth incubation->measurement analysis Calculate % Inhibition Determine EC50 measurement->analysis

Figure 1: Experimental workflow for the synthesis and fungicidal evaluation of 4-(4-bromo-3,5-dimethylphenoxy)quinoline.

signaling_pathway cluster_fungus Fungal Cell fungicide 4-(4-bromo-3,5-dimethylphenoxy)quinoline membrane Cell Membrane fungicide->membrane Intercalation/Interaction disruption Disruption of Membrane Integrity and Function membrane->disruption permeability Increased Membrane Permeability leakage Leakage of Cellular Contents (Ions, Metabolites) permeability->leakage death Cell Death leakage->death disruption->permeability

Figure 2: Proposed mechanism of action for quinoline-based fungicides, involving the disruption of the fungal cell membrane.[1][2]

References

Application Notes and Protocols for the Polymerization of 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 4-Bromo-3,5-dimethylphenol, a monomer that yields brominated poly(phenylene oxide) (PPO), a polymer with significant potential in various high-performance applications. The introduction of bromine into the polymer backbone modifies its chemical and physical properties, opening avenues for its use in specialty membranes and as a flame-retardant material. While direct applications in drug development are not prominent, the resulting polymers' unique properties may be leveraged in biomedical devices and separation technologies relevant to the pharmaceutical industry.

Introduction to Polymerization Reactions

This compound can be polymerized primarily through oxidative coupling polymerization . This method involves the use of a catalyst and an oxidant (typically oxygen) to facilitate the formation of ether linkages between the phenolic monomer units. The resulting polymer is a derivative of poly(2,6-dimethyl-1,4-phenylene oxide), a well-known engineering thermoplastic. The presence of the bromine atom on the aromatic ring can influence the polymerization process and imparts unique characteristics to the final polymer.

Experimental Protocols

While specific, detailed protocols for the homopolymerization of this compound are not extensively documented, a reliable experimental procedure can be adapted from established methods for the oxidative coupling of similar substituted phenols, such as 2,6-dimethylphenol.

Oxidative Coupling Polymerization Protocol

This protocol outlines a general procedure for the synthesis of poly(this compound) using a copper-based catalyst.

Materials:

  • This compound (monomer)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) or other suitable amine ligand

  • Toluene (B28343) or other suitable organic solvent

  • Methanol (B129727) (for precipitation)

  • Oxygen (oxidant)

  • Hydrochloric acid (HCl), dilute solution

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Condenser

  • Thermometer or temperature probe

  • Beaker for precipitation

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Catalyst Preparation: In the three-neck flask, dissolve a catalytic amount of CuBr and the amine ligand (e.g., TMEDA) in a portion of the solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen). The molar ratio of CuBr to amine ligand is typically around 1:1 to 1:10.

  • Monomer Addition: Dissolve the this compound monomer in the remaining solvent and add it to the flask containing the catalyst solution.

  • Reaction Initiation: While stirring vigorously, switch the gas inlet from inert gas to a slow stream of oxygen. The reaction is typically exothermic, and the temperature may need to be controlled. The reaction is generally carried out at room temperature or slightly elevated temperatures (e.g., 30-50 °C).

  • Polymerization: Continue the oxygen flow and stirring for several hours (e.g., 2-6 hours). The viscosity of the solution will increase as the polymer forms.

  • Polymer Precipitation: Once the desired polymerization time is reached, stop the oxygen flow. Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring. This will cause the polymer to precipitate out of the solution.

  • Purification:

    • Filter the precipitated polymer using a Büchner funnel.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.

    • To further purify the polymer, it can be redissolved in a suitable solvent (like toluene or chloroform) and re-precipitated in methanol. This process can be repeated 2-3 times.

    • A final wash with a dilute HCl solution can help in removing any remaining copper catalyst, followed by washing with deionized water until the washings are neutral.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Data Presentation

Quantitative data for the homopolymer of this compound is not widely available. The following tables present typical data obtained for the closely related and well-studied poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) synthesized by oxidative coupling, which can serve as a benchmark. The properties of poly(this compound) are expected to show variations due to the presence of the bromine atom (e.g., higher density, modified solubility, and thermal properties).

Table 1: Typical Reaction Parameters for Oxidative Coupling Polymerization of Substituted Phenols

ParameterValue/Range
Monomer Concentration0.1 - 1.0 M
Catalyst to Monomer Ratio1:100 - 1:1000
Ligand to Catalyst Ratio1:1 - 10:1
Reaction Temperature25 - 60 °C
Reaction Time1 - 8 hours
SolventToluene, Chloroform, Benzene
Precipitating SolventMethanol, Ethanol

Table 2: Typical Properties of Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)

PropertyValue
Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 4.0
Glass Transition Temperature (Tg)~210 °C
Yield85 - 98%

Visualizations

Reaction Scheme

G Monomer This compound Process_1 Monomer Solution Monomer->Process_1 Dissolution Catalyst Cu(I)/Amine Complex Process_2 Activated Catalyst Catalyst->Process_2 Activation Oxygen O2 (Oxidant) Oxygen->Process_2 Solvent Organic Solvent Solvent->Process_1 Polymer Poly(this compound) Polymerization Oxidative Coupling Polymerization Process_1->Polymerization Process_2->Polymerization Polymerization->Polymer

Caption: Oxidative coupling polymerization of this compound.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product A Prepare Catalyst Solution C Mix Solutions & Initiate with O2 A->C B Prepare Monomer Solution B->C D Polymerization (Stirring) C->D E Precipitate Polymer in Methanol D->E F Filter and Wash Polymer E->F G Redissolve and Re-precipitate F->G H Dry Polymer (Vacuum Oven) G->H I Characterize Polymer H->I

Caption: Experimental workflow for the synthesis and purification of poly(this compound).

Applications and Significance

The introduction of bromine into the PPO structure can significantly enhance its properties and open up new application areas.

  • Membrane Technology: Brominated PPO has been investigated for use in gas separation membranes (e.g., for CO2/N2 separation) and for nanofiltration.[1][2][3] The bromine atom alters the polymer's polarity and free volume, which can improve permeability and selectivity for certain gases and liquids.

  • Flame Retardants: Brominated compounds are well-known flame retardants. Incorporating bromine into the polymer backbone can enhance its fire resistance, a crucial property for applications in electronics and construction.

  • Chemical Modification: The bromine atom serves as a reactive site for further chemical modifications of the polymer, allowing for the grafting of other functional groups to tailor the polymer's properties for specific applications, such as improving hydrophilicity for anti-fouling membranes.[4]

For professionals in drug development, while the polymer itself may not be a therapeutic agent, its application in advanced separation and purification technologies could be highly relevant. For example, membranes made from brominated PPO could potentially be used for the selective separation of small molecules or in controlled release formulations. Further research into the biocompatibility and specific interactions of this polymer would be necessary for such applications.

References

4-Bromo-3,5-dimethylphenol: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 4-Bromo-3,5-dimethylphenol, a specialized aromatic compound, is a key building block in the synthesis of a variety of complex pharmaceutical molecules. Its unique structural features, including a reactive bromine atom and a phenolic hydroxyl group, make it a valuable intermediate for constructing pharmacologically active scaffolds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in pharmaceutical synthesis, with a focus on its role in creating chromen-4-one and isoflavone (B191592) frameworks and its application in palladium-catalyzed cross-coupling reactions.

Core Applications in Medicinal Chemistry

This compound serves as a crucial starting material for the synthesis of various bioactive compounds. Its primary applications lie in the construction of heterocyclic systems and as a substrate for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions.

1. Synthesis of Chromen-4-one and Isoflavone Scaffolds:

Chromen-4-ones and isoflavones are prevalent heterocyclic structures found in a wide array of medicinally important compounds with diverse biological activities. This compound is an efficient precursor for introducing specific substitution patterns onto these scaffolds, enabling the precise construction of targeted molecules.[1]

2. Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom on the phenol (B47542) ring is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling this compound (or its derivatives) with boronic acids or their esters. This is a powerful method for synthesizing biaryl structures, which are common motifs in pharmaceuticals.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling this compound with various amines. This is a key step in the synthesis of many drugs containing arylamine moieties.

Experimental Protocols

The following are generalized protocols for key synthetic transformations involving this compound. Researchers should note that specific reaction conditions may require optimization based on the specific substrates and desired products.

Protocol 1: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture at 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)1001285-95
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O (4:1)90890-98
Protocol 2: Synthesis of an Arylamine via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (0.012-0.06 eq) to a dry Schlenk flask.

  • Add the base (1.2-1.5 eq).

  • Add this compound (1.0 eq) and the amine (1.1-1.2 eq).

  • Add the anhydrous solvent.

  • Stir the reaction mixture at 80-120 °C for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃/BINAPNaOtBuToluene1001875-90
Pd(OAc)₂/XPhosK₃PO₄Dioxane1101280-95

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic strategies and logical workflows discussed.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Suzuki-Miyaura Coupling A->F B Arylboronic Acid B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Biaryl Product F->G Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound G Buchwald-Hartwig Amination A->G B Amine B->G C Palladium Precatalyst C->G D Phosphine Ligand D->G E Base E->G F Solvent F->G H Arylamine Product G->H Synthetic_Utility cluster_transformations Key Synthetic Transformations cluster_scaffolds Important Pharmaceutical Scaffolds A This compound B Suzuki-Miyaura Coupling A->B C Buchwald-Hartwig Amination A->C D Other Reactions (e.g., Etherification) A->D E Biaryl Structures B->E F Arylamine Structures C->F G Chromen-4-ones D->G H Isoflavones D->H I Bioactive Molecules & Pharmaceuticals E->I F->I G->I H->I

References

Application Notes and Protocols for the Synthesis of a Novel Diphenyl Ether Herbicide from 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel potential agrochemical, a diphenyl ether derivative, using 4-Bromo-3,5-dimethylphenol as a key starting material. The synthesized compound is designed to exhibit herbicidal activity through the inhibition of the Protoporphyrinogen Oxidase (PPO) enzyme, a common target for this class of herbicides.

Introduction

This compound is a versatile chemical intermediate with applications in the synthesis of various biologically active molecules, including agrochemicals.[1][2] Its substituted phenolic structure makes it an excellent candidate for the synthesis of diphenyl ether herbicides. This class of herbicides is known for its potent, broad-spectrum weed control. The proposed synthesis adapts established methodologies, such as the Williamson ether synthesis or the Ullmann condensation, to construct the core diphenyl ether scaffold.

The target molecule, tentatively named Bromo-dimethylphenyl-nitrophenyl ether, is a novel compound with expected herbicidal properties. Its mode of action is predicted to be the inhibition of Protoporphyrinogen Oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants.[1][3][4][5] Inhibition of PPO leads to the accumulation of toxic protoporphyrin IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.[1][3][4]

Synthesis of a Potential Diphenyl Ether Herbicide

The following protocol outlines a plausible synthetic route to a novel diphenyl ether herbicide starting from this compound. This procedure is adapted from established methods for the synthesis of similar herbicidal compounds.

Experimental Protocol: Synthesis of 4-(4-Bromo-3,5-dimethylphenoxy)-1-nitrobenzene

This protocol describes a modified Ullmann condensation reaction.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a dry three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with toluene (3 x 50 mL).

  • Combine the organic layers and wash with 1M HCl solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4-(4-Bromo-3,5-dimethylphenoxy)-1-nitrobenzene.

  • Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary:

The following table presents hypothetical but expected quantitative data for the synthesis of the target compound. Actual results may vary.

ParameterExpected Value
Reactants
This compound1.0 eq
1-Chloro-4-nitrobenzene1.1 eq
Potassium Carbonate2.0 eq
Copper(I) Iodide0.1 eq
Reaction Conditions
SolventDMF
Temperature120-130 °C
Reaction Time12-24 h
Product
Yield75-85%
Purity (by HPLC)>98%
Melting Point110-115 °C

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis and purification of the target diphenyl ether herbicide.

Synthesis_Workflow Reactants Reactants: This compound 1-Chloro-4-nitrobenzene K₂CO₃, CuI Reaction Ullmann Condensation in DMF at 120-130°C Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product: 4-(4-Bromo-3,5-dimethylphenoxy) -1-nitrobenzene Purification->Product Analysis Characterization: NMR, MS, MP Product->Analysis

Caption: Synthetic workflow for the preparation of a novel diphenyl ether herbicide.

Signaling Pathway: Mode of Action of PPO-Inhibiting Herbicides

The synthesized diphenyl ether is expected to act as a Protoporphyrinogen Oxidase (PPO) inhibitor. The diagram below illustrates this biological pathway.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA Aminolevulinic Acid (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_Enzyme Normal Pathway Accumulated_Proto_IX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_Proto_IX Leakage Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme Cytoplasmic_Conversion Non-enzymatic Oxidation Accumulated_Proto_IX->Cytoplasmic_Conversion Toxic_Proto_IX Toxic Protoporphyrin IX Cytoplasmic_Conversion->Toxic_Proto_IX Light_Oxygen Light + O₂ Toxic_Proto_IX->Light_Oxygen Herbicides Diphenyl Ether Herbicide Herbicides->PPO_Enzyme Inhibition ROS Reactive Oxygen Species (ROS) Light_Oxygen->ROS Cell_Damage Cell Membrane Disruption & Death ROS->Cell_Damage

Caption: Mode of action of PPO-inhibiting herbicides.

Conclusion

This document provides a comprehensive guide for the synthesis of a novel potential diphenyl ether herbicide from this compound. The detailed protocol and accompanying diagrams offer a solid foundation for researchers in the field of agrochemical synthesis and development. The proposed compound, by targeting the PPO enzyme, represents a promising candidate for further investigation and optimization.

References

Application Notes: Protecting Group Strategies for 4-Bromo-3,5-dimethylphenol's Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-3,5-dimethylphenol is a valuable substituted phenol (B47542) intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The hydroxyl group of this phenol is a reactive site that often requires protection to prevent unwanted side reactions during subsequent synthetic steps.[1] The choice of a suitable protecting group is critical and depends on the stability of the group to various reaction conditions and the ease of its removal (deprotection) once its purpose is served.[2][3] Due to the steric hindrance from the two ortho-methyl groups, selection of an appropriate protecting group and optimization of reaction conditions are crucial for achieving high yields.

This document provides detailed application notes and protocols for the protection of the hydroxyl group of this compound using two common and effective strategies: tert-Butyldimethylsilyl (TBDMS) ether formation and Benzyl (B1604629) (Bn) ether formation.

Selection of a Suitable Protecting Group

The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the reaction conditions of subsequent steps.

  • Readily removed in high yield under mild conditions that do not affect other functional groups in the molecule.[2]

For this compound, both silyl (B83357) ethers and benzyl ethers are excellent choices.

  • tert-Butyldimethylsilyl (TBDMS) Ethers: These are popular due to their ease of formation, general stability to a wide range of non-acidic reagents, and straightforward removal using fluoride (B91410) ion sources or acidic conditions.[4][5] They are particularly useful when subsequent reactions involve organometallic reagents or basic conditions.

  • Benzyl (Bn) Ethers: Benzyl ethers offer robust protection and are stable to a wide variety of acidic and basic conditions, as well as many oxidizing and reducing agents.[6][7] They are typically cleaved by catalytic hydrogenolysis, which provides an orthogonal deprotection strategy to the acid/fluoride-labile silyl ethers.[6][8]

Comparative Data of Protecting Groups

The following table summarizes the key features of the TBDMS and Benzyl protecting groups for this compound, allowing for an easy comparison to guide the selection process.

Protecting GroupProtection ConditionsTypical Yield (%)Deprotection ConditionsStability
TBDMS TBDMS-Cl, Imidazole (B134444), DMF, rt, 3-5 h[9]>95TBAF, THF, rt, 1-2 horAcOH/H₂O/THF, rt, 12-24 hStable to: Bases, organometallics, mild reducing agents.Labile to: Acids, fluoride ions.
Benzyl (Bn) BnBr, K₂CO₃, Acetone, reflux, 12-18 h[10]>90H₂, 10% Pd/C, EtOH, rt, 2-4 h[8]Stable to: Strong acids, strong bases, many oxidizing and reducing agents.Labile to: Catalytic hydrogenolysis, dissolving metal reduction.[6]

Experimental Protocols

Materials and Methods

  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Solvents for reactions should be anhydrous where specified.

  • Reactions should be monitored by Thin Layer Chromatography (TLC) on silica (B1680970) gel plates.

  • Purification of products should be performed by column chromatography on silica gel.

Protocol 1: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether

This protocol describes the formation of 4-Bromo-1-(tert-butyldimethylsilyloxy)-3,5-dimethylbenzene.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBDMS-protected phenol.

Deprotection of TBDMS Ether:

  • Dissolve the TBDMS-protected phenol (1.0 eq) in tetrahydrofuran (B95107) (THF).

  • Add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the deprotected this compound.

Protocol 2: Protection as a Benzyl (Bn) Ether

This protocol details the synthesis of 1-(Benzyloxy)-4-bromo-3,5-dimethylbenzene.

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (K₂CO₃) (3.0 eq).

  • Add benzyl bromide (BnBr) (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the benzylated phenol.

Deprotection of Benzyl Ether:

  • Dissolve the benzyl-protected phenol (1.0 eq) in ethanol (B145695) (EtOH).

  • Carefully add 10% Palladium on carbon (Pd/C) (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

Visualizations

The following diagrams illustrate the logical workflow of a protecting group strategy.

Protecting_Group_Strategy cluster_protection Protection Step cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Step SM This compound (Starting Material) Protected_SM Protected Phenol SM->Protected_SM Protection PG_reagent Protecting Group Reagent PG_reagent->Protected_SM Intermediate Transformed Intermediate Protected_SM->Intermediate Reaction on another part of the molecule Reaction_reagent Reaction Reagent(s) Reaction_reagent->Intermediate Final_Product Final Product with free Hydroxyl Group Intermediate->Final_Product Deprotection Deprotection_reagent Deprotection Reagent Deprotection_reagent->Final_Product

Caption: General workflow of a protecting group strategy.

Orthogonal_Strategy start This compound with two reactive sites: -OH and another functional group (FG) prot_OH Protect -OH TBDMS-Cl, Imidazole TBDMS-O-Ar-FG start:start->prot_OH:start Step 1: Protect Hydroxyl react_FG React at FG Reagent for FG TBDMS-O-Ar-FG' prot_OH:prod->react_FG:start Step 2: Modify FG deprot_OH Deprotect -OH TBAF HO-Ar-FG' react_FG:prod->deprot_OH:start Step 3: Deprotect Hydroxyl title Example Workflow: Orthogonal Protection

Caption: Logic flow for modifying another functional group.

References

Application Notes and Protocols: Etherification of 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the etherification of 4-Bromo-3,5-dimethylphenol, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below are based on the Williamson ether synthesis, a robust and widely used method for forming the ether linkage.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the phenolic hydroxyl group allows for the introduction of various side chains through etherification, enabling the synthesis of a diverse range of derivatives with potential applications in drug discovery and other areas. The Williamson ether synthesis is the most common method for this transformation. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating the phenol (B47542) with a suitable base, acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming the ether. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and purity.

Reaction Conditions Summary

The following table summarizes various reported and representative conditions for the etherification of this compound and structurally similar phenols. This data allows for easy comparison of different methodologies.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl (B1604629) chlorideK₂CO₃AcetoneReflux1297
Epichlorohydrin (B41342)NaOHWater/Organic80-1004-6High (qualitative)
Methyl IodideK₂CO₃DMF806>95 (typical)
Ethyl BromideNaHTHFReflux12>90 (typical)
4-Nitrobenzyl bromideCs₂CO₃Acetonitrile608High (typical)

Experimental Protocols

Protocol 1: Synthesis of (4-Bromo-3,5-dimethyl)phenyl benzyl ether

This protocol describes the synthesis of (4-Bromo-3,5-dimethyl)phenyl benzyl ether using benzyl chloride as the alkylating agent.

Materials:

  • This compound

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate with reflux condenser

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl chloride (1.1 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of 1-(4-Bromo-3,5-dimethylphenoxy)-2,3-epoxypropane

This protocol outlines the reaction of this compound with epichlorohydrin to form the corresponding glycidyl (B131873) ether.

Materials:

  • This compound

  • Epichlorohydrin

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a solution of sodium hydroxide (1.1 eq) in water.

  • Add an excess of epichlorohydrin (3-5 eq) to the solution.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

The following diagrams illustrate the key aspects of the etherification process.

G cluster_workflow Experimental Workflow for Williamson Ether Synthesis A 1. Reactant Mixing This compound, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) B 2. Addition of Alkylating Agent (e.g., Benzyl Chloride) A->B Stir at RT C 3. Reaction (Heating/Reflux) B->C Heat D 4. Work-up (Filtration, Extraction, Washing) C->D Cool E 5. Purification (Column Chromatography or Distillation) D->E F Final Product Aryl Ether E->F

Caption: Experimental workflow for a typical Williamson ether synthesis.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Phenol This compound Product Aryl Ether Product Phenol->Product Base Base (e.g., K₂CO₃, NaOH, NaH) Base->Product AlkylHalide Alkylating Agent (R-X, e.g., Benzyl Chloride) AlkylHalide->Product Solvent Solvent (e.g., Acetone, DMF) Solvent->Product Temperature Temperature (e.g., Reflux) Temperature->Product

Application Notes and Protocols for C-N Bond Construction with 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted 4-amino-3,5-dimethylphenol (B131400) derivatives from 4-Bromo-3,5-dimethylphenol. The formation of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The methodologies described herein focus on two of the most powerful and versatile cross-coupling reactions for this purpose: the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction

This compound is a readily available starting material that can be functionalized to produce a variety of substituted aminophenols. The resulting products, particularly 4-amino-3,5-dimethylphenol and its derivatives, are of significant interest in medicinal chemistry. For instance, 4-amino-3,5-dimethylphenol, also known as 4-hydroxy-2,6-dimethylaniline, is a known metabolite of the widely used local anesthetic, Lidocaine.[1][2] The synthesis of this and related structures is crucial for metabolism studies, impurity profiling, and the development of new chemical entities.

The protocols detailed below offer reliable methods for the C-N bond-forming reactions on this compound, utilizing either palladium or copper catalysis. These methods are selected for their broad substrate scope and functional group tolerance.

Key Reaction Methodologies

Two primary catalytic systems are presented for the C-N bond construction with this compound:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[3] This method is known for its high efficiency, broad substrate scope, and the use of specialized phosphine (B1218219) ligands to facilitate the catalytic cycle.

  • Ullmann Condensation: A copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods. Modern variations of the Ullmann reaction utilize soluble copper catalysts and various ligands to improve reaction efficiency.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination and Ullmann condensation with aryl bromides, providing a starting point for the optimization of the reaction with this compound.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd₂(dba)₃ or Pd(OAc)₂CuI or Cu₂O
Catalyst Loading 0.5 - 5 mol%5 - 20 mol%
Ligand Xantphos, RuPhos, BINAP1,10-Phenanthroline, L-proline
Ligand Loading 1 - 10 mol%10 - 40 mol%
Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄
Base Equivalents 1.2 - 2.02.0 - 3.0
Solvent Toluene (B28343), Dioxane, THFDMF, NMP, DMSO
Temperature 80 - 120 °C100 - 180 °C
Reaction Time 4 - 24 hours12 - 48 hours

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents and solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The palladium and copper catalysts, as well as the phosphine ligands, can be air-sensitive, and reactions should be set up under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of an amine with this compound using a palladium catalyst and a phosphine ligand.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 1 mol%) and Xantphos (0.04 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive flow of inert gas, add this compound (2.0 mmol, 1.0 equiv.), the desired amine (2.4 mmol, 1.2 equiv.), and sodium tert-butoxide (2.8 mmol, 1.4 equiv.).

  • Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-substituted-4-amino-3,5-dimethylphenol.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general method for the C-N bond formation between an amine and this compound using a copper catalyst.

Materials:

  • This compound

  • Amine (typically an aniline (B41778) or a nitrogen-containing heterocycle)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (0.2 mmol, 10 mol%), L-proline (0.4 mmol, 20 mol%), and K₂CO₃ (4.0 mmol, 2.0 equiv.).

  • Add this compound (2.0 mmol, 1.0 equiv.) and the amine (2.4 mmol, 1.2 equiv.).

  • Add anhydrous DMSO (10 mL).

  • Reaction: Heat the reaction mixture to 120 °C and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-substituted-4-amino-3,5-dimethylphenol.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the C-N bond construction with this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Amine - Catalyst & Ligand - Base glassware Prepare Dry Glassware under Inert Atmosphere addition Add Reagents & Solvent glassware->addition heating Heat and Stir (80-180 °C) addition->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product product purification->product Pure Product

General experimental workflow for C-N cross-coupling.
Application in Drug Metabolism: Lidocaine Pathway

The product of the amination of this compound, 4-amino-3,5-dimethylphenol, is a metabolite of Lidocaine. The following diagram illustrates the metabolic pathway of Lidocaine, highlighting the formation of this key metabolite.

lidocaine_metabolism Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) Lidocaine->MEGX CYP1A2, CYP3A4 (N-de-ethylation) GX Glycinexylidide (GX) MEGX->GX CYP1A2, CYP3A4 (N-de-ethylation) Xylidine 2,6-Dimethylaniline (2,6-Xylidine) GX->Xylidine Hydrolysis HydroxyXylidine 4-Amino-3,5-dimethylphenol (4-Hydroxy-2,6-dimethylaniline) Xylidine->HydroxyXylidine CYP2E1 (Hydroxylation)

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-3,5-dimethylphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-Bromo-3,5-dimethylphenol via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and solubility data to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve this compound sparingly at room temperature but readily at an elevated temperature. For phenolic compounds like this, suitable solvents often include alcohols (such as ethanol (B145695) or methanol), hydrocarbons (like hexane (B92381) or heptane), or aromatic solvents (such as toluene). Mixed solvent systems, for instance, ethanol/water or toluene/hexane, can also be highly effective. It is always recommended to perform a small-scale solvent screen to identify the optimal solvent or solvent pair for your specific sample.

Q2: How can I determine the purity of my recrystallized this compound?

A2: The purity of the recrystallized product can be assessed by its melting point. Pure this compound has a reported melting point range of 113-115 °C.[1][2] A sharp melting point within this range is indicative of high purity. Conversely, a broad or depressed melting point suggests the presence of residual impurities. Further analysis by techniques such as NMR, GC, or HPLC can provide a more quantitative assessment of purity.

Q3: What is a typical recovery yield for the recrystallization of this compound?

A3: A successful recrystallization of a moderately impure sample can be expected to yield a recovery of 70-90% of the pure compound. The final yield is dependent on several factors, including the initial purity of the crude material, the choice of solvent, and the care taken during the procedure to avoid premature crystallization and excessive washing.

Q4: Can I use activated charcoal to decolorize my this compound solution?

A4: Yes, if your hot, dissolved solution of this compound has a noticeable color, a small amount of activated charcoal can be added to adsorb the colored impurities. However, it is crucial to use it sparingly, as excessive charcoal can also adsorb your desired product, leading to a lower yield. The charcoal must be removed by hot gravity filtration before allowing the solution to cool and crystallize.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolaritySolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
WaterHighInsolubleVery LowPoor (Potential anti-solvent in a mixed system)
EthanolHighSparingly SolubleSolubleGood (Potential for single or mixed solvent system)
MethanolHighSparingly SolubleSolubleGood (Potential for single or mixed solvent system)
HexaneLowSparingly SolubleModerately SolubleGood (Potential for single or mixed solvent system)
TolueneLowSolubleVery SolubleModerate (May require a co-solvent)
Ethyl AcetateMediumSolubleVery SolublePoor (Likely too soluble at room temperature)
DichloromethaneMediumSolubleVery SolublePoor (Likely too soluble at room temperature)

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

This protocol provides a general procedure that can be optimized based on the specific impurities present in the crude material.

1. Solvent Selection:

  • Place a small amount (approx. 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of a different potential solvent to each test tube at room temperature to assess solubility.

  • A suitable solvent will show poor solubility at room temperature.

  • Gently heat the test tubes containing the undissolved solid. An ideal solvent will fully dissolve the compound at an elevated temperature.

2. Dissolution:

  • Transfer the crude this compound into an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent to the flask while gently swirling.

  • Heat the mixture on a hot plate until the solid is completely dissolved. Add more hot solvent in small portions if necessary to achieve full dissolution. Avoid adding a large excess of solvent.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, or if activated charcoal was used for decolorization, perform a hot gravity filtration.

  • Pre-heat a stemless funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper into the clean flask.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature, undisturbed.

  • Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, it can be placed in an ice-water bath for at least 30 minutes to maximize crystal formation.

5. Isolation of Crystals:

  • Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Troubleshooting Guide

Problem: The compound "oils out" instead of forming crystals.

  • Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities, depressing the melting point.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly to encourage crystal lattice formation.

    • Consider using a solvent with a lower boiling point.

Problem: No crystals form upon cooling.

  • Cause: Too much solvent was used, or the solution is supersaturated and requires nucleation.

  • Solution:

    • Induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus.

    • Add a "seed crystal" of pure this compound.

    • If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Problem: Crystals form too quickly in the funnel during hot filtration.

  • Cause: The solution is cooling and becoming supersaturated in the funnel.

  • Solution:

    • Use a stemless funnel to prevent clogging.

    • Pre-heat the funnel and the receiving flask with hot solvent before filtration.

    • Add a slight excess of hot solvent to the solution before filtration to keep the compound dissolved. This excess can be evaporated after filtration.

Visualizations

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Oiling Out observe->oiling_out Problem ts_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Evaporate Solvent no_crystals->ts_no_crystals ts_oiling_out Troubleshoot: - Reheat & Add Solvent - Cool Slowly - Change Solvent oiling_out->ts_oiling_out ts_no_crystals->cool Retry Cooling ts_oiling_out->cool Retry Cooling

Caption: Troubleshooting workflow for common recrystallization issues.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis solvent_selection 1. Select Solvent dissolution 2. Dissolve Crude Solid in Minimal Hot Solvent solvent_selection->dissolution hot_filtration 3. Hot Filtration (Optional) dissolution->hot_filtration cooling 4. Slow Cooling & Crystallization hot_filtration->cooling vacuum_filtration 5. Vacuum Filtration & Washing cooling->vacuum_filtration drying 6. Drying vacuum_filtration->drying analysis 7. Purity Analysis (e.g., Melting Point) drying->analysis

Caption: Step-by-step experimental workflow for recrystallization.

References

Technical Support Center: Purifying 4-Bromo-3,5-dimethylphenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols and troubleshooting guidance for the purification of 4-Bromo-3,5-dimethylphenol using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, a standard-grade silica (B1680970) gel with a particle size of 230-400 mesh is the recommended stationary phase for flash column chromatography.[1] This provides a good balance between resolution and flow rate. For gravity column chromatography, a silica gel with a larger particle size (e.g., 60-120 mesh) can be used.

Q2: What is a suitable mobile phase (eluent) for purifying this compound?

A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent such as ethyl acetate (B1210297).[2][3] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis beforehand. The goal is to achieve a retention factor (Rf) value of approximately 0.2-0.4 for the this compound to ensure good separation from impurities.[4] Based on protocols for similar phenolic compounds, a starting ratio of 4:1 or 3:1 (hexane:ethyl acetate) is often effective.[2]

Q3: How can I determine the purity of the collected fractions?

A3: The purity of the collected fractions should be monitored by thin-layer chromatography (TLC).[1][4] Fractions containing the pure compound, as indicated by a single spot on the TLC plate corresponding to the Rf of this compound, should be combined. For a more quantitative assessment of purity, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.[2] The melting point of the final product can also serve as an indicator of purity; a sharp melting range close to the literature value (113-115 °C) suggests high purity.

Q4: My purified this compound appears as a white to pale cream crystalline powder. Is this expected?

A4: Yes, the expected appearance of pure this compound is a white to almost white or pale cream crystalline powder.[5]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the steps for purifying crude this compound using flash column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 3:1).

    • Identify the solvent system that provides an Rf value of 0.2-0.4 for the desired compound and good separation from impurities.[4]

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.[6]

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture determined from the TLC analysis.[4]

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Tap the column gently to aid in packing.

    • Drain the excess solvent until it is level with the top of the silica.[2]

    • Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[2]

    • Alternatively, for less soluble samples, use the "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7]

    • Carefully apply the dissolved sample or the dry-loaded silica onto the top of the column.[2][7]

  • Elution and Fraction Collection:

    • Begin elution with the determined non-polar solvent system.[2]

    • Apply gentle positive pressure if using flash chromatography.

    • Collect the eluent in fractions of a consistent volume.[1][4]

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest.[2]

  • Fraction Analysis and Product Isolation:

    • Monitor the composition of the collected fractions by TLC.[2][4]

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.[1][4]

Quantitative Data Summary
ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography.[1]
Mobile Phase Hexane:Ethyl AcetateStart with a ratio of 4:1 or 3:1 and optimize based on TLC.[2]
Target Rf Value 0.2 - 0.4Provides optimal separation on the column.[4]
Melting Point 113-115 °CLiterature value for pure this compound.
Appearance White to pale cream crystalline powderExpected appearance of the purified compound.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound does not move down the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
The compound has poor solubility in the mobile phase.Consider using a different solvent system. For aromatic compounds, incorporating toluene (B28343) in the mobile phase can improve separation.[8]
Compound elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of hexane.
Poor separation of the compound from impurities The chosen mobile phase does not provide adequate resolution.Re-evaluate the mobile phase using TLC. A shallower gradient or isocratic elution with the optimal solvent ratio might be necessary.
The column was overloaded with the crude sample.Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the stationary phase weight.[2]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or bubbles. Slurry packing is generally recommended.
Streaking or tailing of the compound on the column The compound is interacting too strongly with the acidic silica gel.Consider using a different stationary phase like neutral alumina, or add a small amount of a modifier like triethylamine (B128534) to the eluent to neutralize the silica.[8]
The sample was loaded in a solvent that was too polar.Load the sample in the least polar solvent in which it is soluble. Dry loading is a good alternative.[7]
The compound appears to decompose on the column The compound is unstable on silica gel.Perform a 2D TLC to check for stability on silica.[7][9] If unstable, consider using a less acidic stationary phase like neutral alumina.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Mobile Phase) Pack 2. Column Packing (Silica Gel Slurry) TLC->Pack Load 3. Sample Loading (Crude Product) Pack->Load Elute 4. Elution & Fraction Collection Load->Elute Analyze 5. Fraction Analysis (TLC) Elute->Analyze Isolate 6. Product Isolation (Rotary Evaporation) Analyze->Isolate Purified_Product Purified This compound Isolate->Purified_Product Final Product

Caption: Experimental workflow for the column chromatography purification of this compound.

troubleshooting_guide cluster_solutions_sep Poor Separation Solutions cluster_solutions_elution No Elution Solutions cluster_solutions_tailing Tailing/Streaking Solutions Start Problem Encountered Poor_Sep Poor Separation? Start->Poor_Sep No_Elution No Elution? Start->No_Elution Tailing Tailing/Streaking? Start->Tailing Sol_Overload Reduce Sample Load Poor_Sep->Sol_Overload Overloaded Column Sol_Repack Repack Column Poor_Sep->Sol_Repack Channeling Sol_Solvent Optimize Mobile Phase (via TLC) Poor_Sep->Sol_Solvent Suboptimal Eluent Sol_Polarity Increase Eluent Polarity No_Elution->Sol_Polarity Eluent too Non-polar Sol_DryLoad Use Dry Loading Tailing->Sol_DryLoad Improper Loading Sol_Stationary Change Stationary Phase (e.g., Alumina) Tailing->Sol_Stationary Strong Adsorption Sol_Modifier Add Mobile Phase Modifier (e.g., Triethylamine) Tailing->Sol_Modifier Acidic Silica Interaction

Caption: Troubleshooting decision tree for common issues in the column chromatography of this compound.

References

Technical Support Center: Synthesis of 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromo-3,5-dimethylphenol. It is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during the experimental process.

Troubleshooting Guide: Side Product Identification and Mitigation

The synthesis of this compound via electrophilic bromination of 3,5-dimethylphenol (B42653) can be accompanied by the formation of several side products. The formation of these impurities is highly dependent on the reaction conditions, including the choice of brominating agent, solvent, temperature, and reaction time. Below is a guide to the most common side products, their likely causes, and recommended solutions for their mitigation and removal.

Table 1: Common Side Products in the Synthesis of this compound and Troubleshooting Strategies

Side Product NameChemical StructureLikely Cause(s)Mitigation StrategiesIdentification MethodsPurification Methods
Unreacted 3,5-dimethylphenol C₈H₁₀O- Insufficient brominating agent- Short reaction time- Low reaction temperature- Use a slight excess (1.05-1.1 eq.) of the brominating agent- Increase reaction time and monitor by TLC or GC- Optimize reaction temperatureGC-MS, ¹H NMRColumn chromatography, Recrystallization
2-Bromo-3,5-dimethylphenol C₈H₉BrO- Lack of regioselectivity in bromination- Use a para-directing bromination system (e.g., NBS in the presence of an acid catalyst)- Employ milder reaction conditions and lower temperatures to enhance selectivityGC-MS, ¹H NMR, ¹³C NMR[1]Fractional crystallization, Preparative HPLC
2,4-Dibromo-3,5-dimethylphenol C₈H₈Br₂O- Use of excess brominating agent- High reaction temperature- Prolonged reaction time- Carefully control the stoichiometry of the brominating agent (use ~1.0 eq.)- Maintain a low reaction temperature (e.g., 0-5 °C)- Monitor the reaction closely and quench upon consumption of the starting materialGC-MS, ¹H NMR, ¹³C NMR[2]Column chromatography, Recrystallization
2,6-Dibromo-3,5-dimethylphenol C₈H₈Br₂O- Over-bromination, particularly under forcing conditions- Precise control of stoichiometry and reaction conditions as with 2,4-dibromo isomerGC-MS, ¹H NMR, ¹³C NMRColumn chromatography, Recrystallization
2,4,6-Tribromo-3,5-dimethylphenol (B13412804) C₈H₇Br₃O- Significant excess of brominating agent- Harsh reaction conditions (high temperature, long reaction time)- Use of a significant excess of brominating agent should be avoided. If this product is formed, a complete re-optimization of the reaction is necessary.GC-MS (distinct isotopic pattern for three bromines), ¹H NMR (absence of aromatic protons)[3]Column chromatography

Experimental Protocols

General Protocol for Regioselective Bromination of 3,5-dimethylphenol

This protocol is a representative method designed to favor the formation of the desired 4-bromo product.

Materials:

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,5-dimethylphenol (1.0 eq). Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimum amount of anhydrous acetonitrile. Add this solution dropwise to the cooled solution of 3,5-dimethylphenol over a period of 30-60 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted NBS.

  • Workup: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3x volumes). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

Protocol for Analysis of Reaction Mixture by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separation.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 400.

Data Analysis:

  • Identify the peaks corresponding to the starting material, the desired product, and any side products by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns. The presence of bromine atoms will be indicated by characteristic isotopic patterns (M, M+2, etc.).

Mandatory Visualizations

reaction_pathway cluster_start Starting Material cluster_reaction Bromination cluster_products Products 3,5-Dimethylphenol 3,5-Dimethylphenol Brominating_Agent Brominating Agent (e.g., NBS, Br2) 3,5-Dimethylphenol->Brominating_Agent Reaction Main_Product This compound Brominating_Agent->Main_Product Desired Pathway Side_Product_1 2-Bromo-3,5-dimethylphenol Brominating_Agent->Side_Product_1 Isomeric Impurity Side_Product_2 Dibrominated Products Brominating_Agent->Side_Product_2 Over-bromination Side_Product_3 Tribrominated Products Brominating_Agent->Side_Product_3 Excess Reagent

Caption: Reaction pathway for the bromination of 3,5-dimethylphenol.

troubleshooting_workflow Start Start Synthesis Reaction Bromination of 3,5-Dimethylphenol Start->Reaction Analysis Analyze Crude Product (TLC, GC-MS) Reaction->Analysis Pure Product is Pure Analysis->Pure Yes Impure Impurities Detected Analysis->Impure No End Pure Product Obtained Pure->End Identify Identify Side Products (See Table 1) Impure->Identify Optimize Optimize Reaction Conditions: - Stoichiometry - Temperature - Reaction Time Identify->Optimize Purify Purify Product: - Column Chromatography - Recrystallization Identify->Purify Optimize->Reaction Purify->End

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the synthesis of this compound?

A1: Low yields can often be attributed to incomplete reactions or the formation of multiple side products. If the reaction is not driven to completion, a significant amount of the starting material, 3,5-dimethylphenol, will remain. Conversely, harsh reaction conditions or an excess of the brominating agent can lead to the formation of di- and tri-brominated phenols, which reduces the yield of the desired mono-brominated product.

Q2: How can I improve the regioselectivity of the bromination to favor the 4-position over the 2- or 6-positions?

A2: Improving regioselectivity is a key challenge in the bromination of activated phenols. The hydroxyl and methyl groups in 3,5-dimethylphenol activate the ortho and para positions. To favor bromination at the para (4) position, consider the following:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.[4]

  • Solvent Effects: The choice of solvent can influence selectivity. Aprotic solvents are generally preferred.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can enhance the kinetic preference for the sterically less hindered para position.

  • Catalyst: The use of a mild acid catalyst can sometimes improve para-selectivity.

Q3: What are the best methods for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: If the main impurity is unreacted starting material or a small amount of a single byproduct, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be effective.

  • Column Chromatography: For complex mixtures containing multiple side products with similar polarities to the desired product, flash column chromatography on silica gel is the most effective method for achieving high purity. A gradient elution with a mixture of hexanes and ethyl acetate is typically used.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound:

  • ¹H NMR Spectroscopy: This will confirm the structure of the molecule by showing the characteristic signals for the aromatic protons and the methyl groups. The integration of these signals can also give an indication of purity.

  • ¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and the presence of a bromine atom through the characteristic isotopic pattern.

  • Gas Chromatography (GC): When coupled with a suitable detector (like FID or MS), GC can be used to determine the purity of the sample by showing the relative peak areas of the main product and any impurities.

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of high purity.

References

Preventing dehalogenation of 4-Bromo-3,5-dimethylphenol in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-3,5-dimethylphenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired dehalogenation of this compound in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 3,5-dimethylphenol (B42653) as a byproduct. This reduces the yield of the desired product and complicates the purification process. This side reaction is a common challenge in palladium-catalyzed cross-coupling reactions.[1][2]

Q2: What are the common causes of dehalogenation?

A2: Several factors can promote dehalogenation, including:

  • Hydride Sources: The presence of species that can donate a hydride (H⁻) is a primary cause. These can originate from solvents (like alcohols or technical grade DMF), bases (especially alkoxides), or even trace amounts of water in the reaction mixture.[1][3]

  • Catalyst and Ligand Choice: Highly active palladium catalysts, while often desirable, can sometimes favor the dehalogenation pathway. The electronic and steric properties of the phosphine (B1218219) ligands used are critical in directing the reaction towards the desired cross-coupling product.[1]

  • Reaction Temperature: Higher reaction temperatures can increase the rate of dehalogenation.[1]

  • Slow Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation side reaction can become more significant.[1]

Q3: How does the structure of this compound contribute to its susceptibility to dehalogenation?

A3: The electron-donating nature of the hydroxyl group and the two methyl groups on the aromatic ring of this compound increases the electron density of the aryl system. Electron-rich aryl halides can be more prone to dehalogenation in certain palladium-catalyzed reactions.[2] The steric hindrance from the two ortho-methyl groups can also influence the rate of the desired coupling reaction, potentially allowing the dehalogenation side reaction to become more competitive.

Troubleshooting Guides

Issue 1: Significant formation of 3,5-dimethylphenol (dehalogenated byproduct) in Suzuki-Miyaura Coupling.

This is a common issue, particularly with electron-rich and sterically hindered aryl bromides like this compound.

Troubleshooting Workflow:

start Significant Dehalogenation Observed ligand 1. Optimize Ligand start->ligand base 2. Change Base ligand->base ligand_sol Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)3). ligand->ligand_sol solvent 3. Modify Solvent base->solvent base_sol Switch from strong alkoxide bases (e.g., NaOt-Bu) to weaker inorganic bases (e.g., K3PO4, K2CO3, Cs2CO3). base->base_sol temp 4. Lower Temperature solvent->temp solvent_sol Use aprotic solvents like toluene (B28343) or dioxane. Avoid protic solvents (alcohols) and DMF which can be a hydride source. solvent->solvent_sol protect 5. Consider Protecting the Hydroxyl Group temp->protect temp_sol Run the reaction at the lowest temperature that allows for efficient coupling. temp->temp_sol end Dehalogenation Minimized protect->end protect_sol The acidic proton of the hydroxyl group might interfere. Protection (e.g., as a methyl ether) could prevent this. protect->protect_sol

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Quantitative Data (Illustrative):

The following table provides illustrative data on how changing reaction parameters can affect the yield of the desired product and the formation of the dehalogenated byproduct in a typical Suzuki-Miyaura coupling of this compound with phenylboronic acid. Actual results may vary.

LigandBaseSolventTemperature (°C)Product Yield (%)Dehalogenation (%)
PPh₃NaOt-BuDioxane1005530
PPh₃K₂CO₃Dioxane1007015
XPhosK₂CO₃Dioxane10085<5
XPhosK₂CO₃Toluene10090<5
XPhosK₂CO₃Toluene8088<2
Issue 2: Dehalogenation in Buchwald-Hartwig Amination.

The Buchwald-Hartwig amination is also susceptible to dehalogenation, especially with electron-rich aryl halides.[4]

Key Considerations:

  • Ligand Selection: Similar to Suzuki coupling, bulky, electron-rich biaryl phosphine ligands are often effective in promoting C-N bond formation over dehalogenation.[5]

  • Base Selection: Strong bases like NaOt-Bu are commonly used but can contribute to dehalogenation. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives, although they may require higher temperatures or longer reaction times.[6]

  • Solvent Choice: Aprotic, non-polar solvents such as toluene are generally preferred. Solvents like DMF should be used with caution as they can be a source of hydrides.[1]

Logical Relationship Diagram:

Dehalogenation Dehalogenation Desired_Coupling Desired C-N Coupling Bulky_Ligands Bulky, Electron-Rich Ligands (e.g., BrettPhos) Bulky_Ligands->Dehalogenation Suppresses Bulky_Ligands->Desired_Coupling Promotes Weaker_Bases Weaker Inorganic Bases (e.g., K3PO4) Weaker_Bases->Dehalogenation Suppresses Weaker_Bases->Desired_Coupling Favors Aprotic_Solvents Aprotic Solvents (e.g., Toluene) Aprotic_Solvents->Dehalogenation Suppresses Aprotic_Solvents->Desired_Coupling Favors Low_Temp Lower Reaction Temperature Low_Temp->Dehalogenation Suppresses Low_Temp->Desired_Coupling Favors

Caption: Factors influencing the outcome of Buchwald-Hartwig amination.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require further optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene (0.2 M)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants, Catalyst, Ligand, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract purify Dry, Concentrate, and Purify extract->purify

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Optimizing Suzuki Coupling of 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction of 4-bromo-3,5-dimethylphenol.

Troubleshooting Guide

Issue: Low or No Product Yield

Low or non-existent yield in the Suzuki coupling of this compound is a common challenge, often attributed to the steric hindrance and electronic properties of the substrate. The following sections address potential causes and solutions.

1. Inefficient Catalytic System

  • Question: My standard palladium catalyst (e.g., Pd(PPh₃)₄) is providing a low yield. What should I do?

  • Answer: Standard catalysts are often insufficient for sterically hindered and electron-rich substrates like this compound.[1] The bulky methyl groups ortho to the bromine atom can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[2] It is recommended to switch to a more robust catalyst system composed of a palladium precursor and a specialized ligand.

    • Recommended Ligands: Bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective for sterically demanding couplings.[2] N-heterocyclic carbene (NHC) ligands can also be very efficient.[2]

    • Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃.[3][4]

2. Inappropriate Base Selection

  • Question: Which base is most suitable for this reaction?

  • Answer: The choice of base is critical. A strong, non-nucleophilic base is generally preferred to avoid side reactions.[2]

    • Effective Bases: Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and have proven effective in many challenging couplings.[2] For particularly difficult reactions, a stronger base like potassium tert-butoxide (t-BuOK) might improve the yield.[5]

    • Bases to Use with Caution: While sodium carbonate (Na₂CO₃) is a common base for Suzuki reactions, it may not be strong enough for this sterically hindered substrate.

3. Suboptimal Solvent Choice

  • Question: Does the solvent affect the reaction outcome?

  • Answer: Yes, the solvent can significantly impact the reaction rate and yield. Aprotic solvents are generally employed.

    • Common Solvents: Toluene, 1,4-dioxane (B91453), and tetrahydrofuran (B95107) (THF) are frequently used.[2] Often, a mixture with water (e.g., 4:1 dioxane/water) is used to dissolve the inorganic base.[6]

    • Degassing: It is crucial to degas the solvent thoroughly to remove dissolved oxygen, which can lead to catalyst decomposition and side reactions like homocoupling.[7] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent.[5]

4. Presence of Side Reactions

  • Question: My starting material is consumed, but the yield of the desired product is low. What are the likely side reactions?

  • Answer: Several side reactions can compete with the desired cross-coupling:

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is more common with electron-rich boronic acids and can be promoted by the presence of base and water.[1] To minimize this, use anhydrous conditions where possible and choose the base carefully.[1]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often competitive with the desired cross-coupling, especially if the main reaction is slow.[1] Using bulky ligands can help suppress homocoupling.[7]

    • Dehalogenation: The starting aryl bromide can be reduced to the corresponding arene.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: A robust starting point would be to use a palladium precursor like Pd(OAc)₂ with a bulky phosphine ligand such as SPhos or XPhos. A strong inorganic base like K₃PO₄ in a degassed aprotic solvent such as 1,4-dioxane with a small amount of water is recommended. The reaction is typically heated.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the starting materials and the formation of the product.[8]

Q3: Is it necessary to run the reaction under an inert atmosphere?

A3: Yes, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] This prevents the degradation of the palladium catalyst and minimizes oxygen-induced side reactions like homocoupling.[7]

Q4: My reaction mixture turned black. Is this normal?

A4: The formation of finely divided palladium black can indicate catalyst decomposition, which leads to a loss of catalytic activity.[1] This can be caused by high temperatures or the presence of oxygen. However, some catalyst systems may naturally form a dark-colored solution during the reaction. If the reaction is not proceeding, catalyst decomposition is a likely cause.

Q5: Can I use a boronic ester instead of a boronic acid?

A5: Yes, boronic esters, such as pinacol (B44631) boronic esters (Bpin), can be used and are often more stable than the corresponding boronic acids, which can help to reduce side reactions like protodeboronation.[1][9]

Data Presentation

Table 1: Comparison of Ligands for Suzuki Coupling of Sterically Hindered Aryl Bromides

LigandPalladium PrecursorBaseSolventTemperature (°C)Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O100Low - Moderate
SPhosPd₂(dba)₃K₃PO₄1,4-Dioxane100High
XPhosPd(OAc)₂K₃PO₄Toluene110High
RuPhosPd(OAc)₂Cs₂CO₃1,4-Dioxane/H₂O80Moderate - High

Note: Yields are representative and can vary based on the specific boronic acid and reaction conditions.

Table 2: Effect of Base on the Yield of Suzuki Coupling of a Hindered Aryl Bromide

BasePalladium SystemSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃Pd(PPh₃)₄1,4-Dioxane/H₂O901275
Cs₂CO₃Pd(PPh₃)₄1,4-Dioxane/H₂O901288
K₃PO₄Pd(PPh₃)₄1,4-Dioxane/H₂O901292

Data adapted from a study on a similar electron-rich substrate.[10]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).[8]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[8][10]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., 1,4-dioxane). Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).[11] If using a pre-catalyst, add it directly.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).[8] Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10][11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica (B1680970) gel.[8][10]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X Ln OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' Ln Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX This compound ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system appropriate for a hindered substrate? start->check_catalyst change_catalyst Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a suitable Pd precursor. check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Use a stronger base like K₃PO₄ or Cs₂CO₃. check_base->change_base No check_conditions Are the reaction conditions optimized? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Ensure proper degassing. Optimize temperature and reaction time. check_conditions->optimize_conditions No check_side_reactions Are side reactions like protodeboronation occurring? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions minimize_side_reactions Use anhydrous conditions. Consider using a boronic ester. check_side_reactions->minimize_side_reactions Yes success Improved Yield check_side_reactions->success No minimize_side_reactions->success

Caption: Troubleshooting workflow for optimizing Suzuki coupling yield.

References

Troubleshooting low yield in Buchwald-Hartwig amination of 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Buchwald-Hartwig Amination

Topic: Troubleshooting Low Yield in the Buchwald-Hartwig Amination of 4-Bromo-3,5-dimethylphenol

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of this compound. This substrate presents unique difficulties due to steric hindrance from the ortho-methyl groups and the presence of an acidic phenolic proton, which can lead to side reactions and catalyst inhibition.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound has a very low or zero yield. What are the most common causes?

Low conversion is often traced back to several critical factors:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Inadequate inert atmosphere techniques, impure reagents, or improperly dried solvents can deactivate the catalyst. Using palladium pre-catalysts, which are more stable and reliably form the active species, is often more effective than generating the catalyst in situ from sources like Pd(OAc)₂.[1][2][3]

  • Suboptimal Ligand Choice: Due to the steric hindrance from the two methyl groups ortho to the bromine, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) are essential.[4][5] These ligands promote the crucial reductive elimination step and stabilize the palladium center.

  • Incorrect Base Stoichiometry: The phenolic proton is acidic and will be deprotonated by the strong base required for the reaction. You must use at least two equivalents of base: one to deprotonate the phenol (B47542) and another to participate in the catalytic cycle. A typical loading is 2.2-2.5 equivalents relative to the limiting reagent.

  • Inadequate Temperature: These reactions typically require heat to overcome activation barriers, usually in the range of 80-110 °C.[3][6] However, temperatures exceeding 120 °C can cause catalyst decomposition.

Q2: I'm observing significant side products. What are they and how can I minimize them?

The most common side reactions with this substrate are hydrodehalogenation and O-arylation.

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, yielding 3,5-dimethylphenol. This can be promoted by high temperatures or certain ligand/base combinations.[7] To minimize it, try lowering the reaction temperature and screening different bulky ligands.

  • O-Arylation (Ether Formation): After the phenol is deprotonated by the base, the resulting phenoxide is a competing nucleophile and can attack the palladium center, leading to the formation of a diaryl ether. The choice of ligand is critical to favor the desired C-N coupling over C-O coupling. Sterically hindered biarylphosphine ligands generally favor amination.

Q3: How does the phenolic -OH group specifically impact the reaction?

The phenolic group introduces two main considerations:

  • Acidity: As mentioned in Q1, it will be deprotonated by the strong bases used (e.g., NaOtBu, K₃PO₄). You must account for this by adding at least one extra equivalent of base.

  • Nucleophilicity of the Phenoxide: The resulting phenoxide can act as a nucleophile, leading to the O-arylation side product. This competitive reaction pathway is a primary reason for reduced yields of the desired amine.

Q4: My reaction mixture turned black. What does this signify?

The formation of a fine black precipitate is palladium black, which is metallic palladium that has precipitated out of the catalytic cycle.[6] This indicates catalyst decomposition or "death." Common causes include:

  • Presence of Oxygen: Failure to maintain a strictly inert atmosphere.

  • Excessive Heat: Running the reaction at too high a temperature for a prolonged period.[6]

  • Impure Solvents or Reagents: Contaminants can poison the catalyst.

Q5: Which palladium source is the most reliable for this challenging substrate?

For difficult couplings, commercially available palladium pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G4) are highly recommended.[1][3] These complexes readily form the active LPd(0) species upon exposure to the base, leading to more reproducible results and higher activity compared to palladium sources like Pd₂(dba)₃ or Pd(OAc)₂, which require an in-situ reduction step that can be inefficient.[1]

Troubleshooting and Optimization Workflow

The following decision tree provides a logical workflow for troubleshooting low yields in the amination of this compound.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Base Is Base Selection & Stoichiometry Correct? Check_Catalyst->Check_Base No Sol_Catalyst_Pre Action: Use a bulky biarylphosphine ligand (XPhos, RuPhos) with a Pd pre-catalyst (G3/G4). Check_Catalyst->Sol_Catalyst_Pre Yes Check_Conditions Are Reaction Conditions Correct? Check_Base->Check_Conditions No Sol_Base_Equiv Action: Use >2.2 equivalents of a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4). Check_Base->Sol_Base_Equiv Yes Check_Side_Products Are Side Products Observed? Check_Conditions->Check_Side_Products No Sol_Conditions_Temp Action: Optimize temperature (80-110 °C). Avoid excessive heat (>120 °C). Check_Conditions->Sol_Conditions_Temp Yes Sol_Side_Products Action: Screen different bulky ligands to improve C-N vs C-O/C-H selectivity. Consider slightly lower temperature. Check_Side_Products->Sol_Side_Products Yes Sol_Catalyst_Inert Action: Ensure rigorous inert atmosphere (use degassed solvents, backfill with Ar/N2). Sol_Catalyst_Pre->Sol_Catalyst_Inert Sol_Conditions_Solvent Action: Use anhydrous, non-coordinating solvents like toluene (B28343) or dioxane. Sol_Conditions_Temp->Sol_Conditions_Solvent

Caption: A decision tree for troubleshooting low yields in the reaction.

Data Presentation: Condition Screening

The selection of ligand, base, and solvent is critical and interdependent.[7] The tables below provide illustrative starting points for optimization based on principles for hindered substrates.

Table 1: Effect of Ligand Class on Yield for Hindered Aryl Bromides

EntryLigand TypeExample LigandTypical YieldRationale
1Monodentate TrialkylphosphineP(t-Bu)₃Low to ModerateCan be effective but may not be bulky enough to overcome the steric hindrance of the substrate.
2Bidentate FerrocenylphosphinedppfLowOften not suitable for sterically demanding couplings, leading to slow or stalled reactions.[8]
3Bulky BiarylphosphineXPhos / RuPhosHighThe steric bulk accelerates the final reductive elimination step, which is often rate-limiting for hindered substrates.[4][5][8]

Table 2: Effect of Base and Solvent on Amination

EntryBase (equiv.)SolventTypical Temp. (°C)Expected Outcome
1NaOtBu (2.5)Toluene100-110Strong base, good solubility of many organic components. Often a successful starting point.[7][9]
2K₃PO₄ (2.5)1,4-Dioxane100-110A slightly weaker but effective base, useful if the amine is sensitive to stronger bases. Good solubility for the base.[7]
3Cs₂CO₃ (2.5)Toluene110Weaker base that may require higher temperatures or longer reaction times but can be beneficial for sensitive substrates.[2]
4NaOtBu (2.5)THF65Lower boiling point limits reaction temperature, often resulting in incomplete conversion for challenging substrates.[7]

Experimental Protocols

Recommended Starting Protocol for Amination of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Amine of choice (1.2 equiv)

  • XPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous, degassed toluene (approx. 0.1 M concentration)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar, add the this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (2.5 equiv), and the XPhos Pd G3 pre-catalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.[7]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture is typically a yellow to reddish-brown solution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[7]

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium (B1175870) chloride solution. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylamine.

Visualization of Catalytic Pathway

Understanding the catalytic cycle is key to rational troubleshooting. The primary cycle for C-N bond formation is shown below, along with the competing C-O formation pathway relevant to this substrate.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(AmineH)]+ Br- OA_Complex->Amine_Coord Ligand Exchange Phenoxide_Complex L-Pd(II)(Ar)(OAr') OA_Complex->Phenoxide_Complex Competing Ligand Exchange with Phenoxide Amide_Complex L-Pd(II)(Ar)(Amine) Amine_Coord->Amide_Complex Deprotonation Product Product (Ar-Amine) Amide_Complex->Product Reductive Elimination BaseH [Base-H]+ Product->Pd0 Catalyst Regeneration Ether_Product Side Product (Ar-OAr') Phenoxide_Complex->Ether_Product Reductive Elimination ArBr This compound ArBr->OA_Complex AmineH Amine (R₂NH) AmineH->Amine_Coord Base Base (e.g., NaOtBu) Base->Amine_Coord

Caption: The catalytic cycle for Buchwald-Hartwig amination and a competing pathway.

References

Technical Support Center: Purification of Products from 3,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of unreacted 3,5-dimethylphenol (B42653) from reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 3,5-dimethylphenol?

A1: The most effective techniques for removing 3,5-dimethylphenol leverage its specific physicochemical properties. The primary methods include:

  • Aqueous Base Extraction: Utilizes the acidic nature of the phenol (B47542) to convert it into a water-soluble salt.[1][2]

  • Recrystallization: Effective for purifying solid products, where 3,5-dimethylphenol is left behind in the solvent.[3][4][5][6]

  • Flash Column Chromatography: Separates compounds based on differences in polarity.[6]

  • Distillation: Suitable for separating liquids with significantly different boiling points.[7][8]

Q2: My desired product is a neutral compound dissolved in an organic solvent. What is the simplest removal method?

A2: The simplest and most common method is an aqueous base extraction. By washing the organic solution with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), the acidic 3,5-dimethylphenol is deprotonated to form the sodium 3,5-dimethylphenoxide salt.[2] This salt is highly soluble in water and will partition into the aqueous layer, which can then be separated and discarded.[1][2]

Q3: What if my product is sensitive to strong bases like NaOH?

A3: If your product is base-sensitive, you can use a milder base for the extraction, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] While less efficient than strong bases, multiple washes may be sufficient. Alternatively, if extraction is not feasible, flash column chromatography is an excellent method for separating compounds under neutral conditions.

Q4: My product is a solid. How can I use recrystallization to remove the 3,5-dimethylphenol impurity?

A4: Recrystallization is a powerful technique for purifying solids.[5][9] The key is to find a suitable solvent or solvent system in which your desired product has high solubility at an elevated temperature but low solubility at room or cooler temperatures, while 3,5-dimethylphenol remains soluble at the cooler temperature.[4][9] During the cooling process, your pure product will crystallize out of the solution, leaving the impurity behind in the mother liquor.[6]

Q5: When is flash column chromatography the recommended method?

A5: Flash column chromatography is ideal under several circumstances:

  • When both the product and 3,5-dimethylphenol have similar solubilities, making recrystallization difficult.

  • When the product is sensitive to the pH changes required for acid-base extraction.

  • When the reaction mixture is complex and contains multiple byproducts that need to be separated simultaneously.[6][10]

  • When a very high degree of purity is required.

Q6: Can I use distillation to remove 3,5-dimethylphenol?

A6: Distillation is a viable option if your product is a liquid and has a boiling point that is significantly different from that of 3,5-dimethylphenol (222 °C).[7] Fractional distillation, particularly under reduced pressure (vacuum distillation), is often necessary to achieve good separation for compounds with close boiling points.[6] This method is generally less effective if the boiling points are very close.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Removal via Basic Wash - Insufficient amount or concentration of aqueous base. - Not enough mixing (shaking) during extraction. - Formation of an emulsion preventing clean separation.- Increase the number of washes (e.g., 3-4 times). - Use a more concentrated base solution (e.g., 1-2 M NaOH). - Shake the separatory funnel more vigorously. - To break an emulsion, try adding a small amount of brine (saturated NaCl solution).
Product Loss During Basic Wash - The desired product has acidic functional groups and is being deprotonated and extracted along with the phenol.- If your product is weakly acidic, switch to a milder base like sodium bicarbonate (NaHCO₃) which may not deprotonate your product. - If the product is strongly acidic, acid-base extraction is not suitable. Use flash chromatography or recrystallization instead.
Impurity Co-crystallizes with Product - The chosen recrystallization solvent is not optimal; the impurity has low solubility at cold temperatures. - The solution was cooled too rapidly, trapping impurities in the crystal lattice.- Perform new solvent screens to find a solvent where 3,5-dimethylphenol is highly soluble even when cold.[4] - Allow the solution to cool slowly to room temperature without disturbance before moving it to an ice bath. This promotes the formation of purer crystals.[6]
Poor Separation on Flash Column - The solvent system (eluent) has the wrong polarity, causing the product and impurity to travel at the same rate (similar Rf values). - The column was overloaded with too much crude material.- Optimize the eluent using Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values (ΔRf ≥ 0.2).[11] - Try a different solvent system (e.g., switch from ethyl acetate (B1210297)/hexanes to dichloromethane/methanol). - Reduce the amount of sample loaded onto the column. A typical ratio is 1:20 to 1:40 of sample to silica (B1680970) gel by weight.[11][12]

Comparison of Purification Methods

MethodPrincipleBest ForSpeedScaleKey Advantage
Aqueous Base Extraction Acid-base chemistry; partitioning between immiscible liquids.[1][2]Neutral or basic products in an organic solvent.FastSmall to LargeSimple, inexpensive, and effective for bulk removal.
Recrystallization Differential solubility at varying temperatures.[5]Purifying solid products.[3]ModerateSmall to LargeCan yield very high purity in a single step.
Flash Chromatography Differential adsorption onto a stationary phase.[10]Complex mixtures; acid/base sensitive compounds; difficult separations.SlowSmall to MediumHigh resolution and versatility.[10]
Distillation Separation based on differences in boiling points.[8]Liquid products with a boiling point significantly different from 222 °C.ModerateMedium to LargeEffective for separating volatile liquids.

Detailed Experimental Protocols

Protocol 1: Removal by Aqueous Base Extraction
  • Dissolution: Ensure the crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of 1 M sodium hydroxide (NaOH) solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel upright in a ring stand and allow the layers to fully separate.

  • Drain: Remove the lower aqueous layer containing the sodium 3,5-dimethylphenoxide.

  • Repeat: Repeat steps 2-5 two more times to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and base.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test various solvents to find one that dissolves the crude solid when hot but results in poor solubility when cold. The impurity (3,5-dimethylphenol) should ideally remain soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[6]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse off any remaining mother liquor containing the impurity.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 3: Separation by Flash Column Chromatography
  • TLC Analysis: Develop a solvent system (eluent) using Thin Layer Chromatography (TLC). The goal is to have the desired product move off the baseline (Rf ~0.2-0.4) while being well-separated from the 3,5-dimethylphenol spot. A common starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes.[13]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (air or nitrogen) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot the collected fractions on TLC plates to determine which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purification Workflow

Purification_Workflow start Crude Product with 3,5-Dimethylphenol decision1 Is Product a Solid? start->decision1 decision2 Good Recrystallization Solvent Found? decision1->decision2 Yes decision3 Is Product Stable to Aqueous Base? decision1->decision3 No (Liquid/Oil) proc_recrystallize Recrystallization decision2->proc_recrystallize Yes proc_chrom Flash Chromatography decision2->proc_chrom No decision4 Large Boiling Point Difference from 222°C? decision3->decision4 No proc_extraction Aqueous Base Extraction decision3->proc_extraction Yes proc_distill Distillation decision4->proc_distill Yes decision4->proc_chrom No end_product Purified Product proc_recrystallize->end_product proc_extraction->end_product proc_distill->end_product proc_chrom->end_product

A decision workflow for selecting a purification method.

References

Technical Support Center: Analysis of Impurities in 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of impurities in commercial 4-Bromo-3,5-dimethylphenol.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most likely impurities in a commercial batch of this compound?

A1: Impurities in commercial this compound typically originate from the synthesis process, which commonly involves the bromination of 3,5-dimethylphenol. Potential impurities can be categorized as follows:

  • Unreacted Starting Material: The most common impurity is the starting material, 3,5-dimethylphenol, which may not have fully reacted.

  • Isomeric Byproducts: Bromination may occur at other positions on the aromatic ring, leading to isomeric impurities such as 2-Bromo-3,5-dimethylphenol.

  • Over-brominated Products: The reaction may proceed further, resulting in the formation of di- or tri-brominated species like 2,4-Dibromo-3,5-dimethylphenol.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., acetic acid, dichloromethane, hexane) may remain in the final product.

The following table summarizes these potential impurities.

Data Presentation: Table 1. Potential Impurities in this compound

Impurity Name Molecular Formula Molecular Weight ( g/mol ) Likely Origin
3,5-Dimethylphenol C₈H₁₀O 122.16 Unreacted Starting Material
2-Bromo-3,5-dimethylphenol C₈H₉BrO 201.06 Isomeric byproduct
2,4-Dibromo-3,5-dimethylphenol C₈H₈Br₂O 279.96 Over-bromination byproduct

| Residual Solvents (e.g., Acetic Acid) | Varies | Varies | Synthesis/Purification Process |

Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: Identifying unknown peaks requires a systematic approach. Follow the workflow below to characterize the impurity. The primary methods for identification are comparing its retention time to a known standard and analyzing its mass spectrum.

cluster_0 Impurity Identification Workflow start Unexpected Peak Observed blank Inject Solvent Blank start->blank check_system Check for System Peaks (e.g., from mobile phase, vial) blank->check_system inject_sm Inject Starting Material (3,5-Dimethylphenol) Standard check_system->inject_sm coelution Does it co-elute? inject_sm->coelution identified_sm Peak Identified as Starting Material coelution->identified_sm Yes lcms Perform LC-MS Analysis coelution->lcms No get_mass Obtain Mass of Unknown Peak lcms->get_mass compare_mass Compare Mass to Potential Impurities (Table 1) get_mass->compare_mass identified_other Potential Structure Identified compare_mass->identified_other Match Found unknown Impurity Remains Unknown (Requires further characterization, e.g., isolation and NMR) compare_mass->unknown No Match

Workflow for identifying an unknown peak in an HPLC chromatogram.

Q3: My chromatographic peaks are tailing. What are the common causes and how can I fix it?

A3: Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.[1] Phenolic compounds like this compound are particularly prone to tailing due to interaction with residual silanol (B1196071) groups on the silica-based column packing.

Follow this troubleshooting guide to resolve peak tailing:

cluster_1 Troubleshooting HPLC Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH > 2 units away from analyte pKa? start->check_ph adjust_ph Adjust pH to suppress silanol interactions. Add 0.1% Formic or Phosphoric Acid. check_ph->adjust_ph No check_overload Is the peak overloaded? check_ph->check_overload Yes resolved Problem Resolved adjust_ph->resolved dilute_sample Dilute the sample and reinject. check_overload->dilute_sample Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No dilute_sample->resolved dissolve_in_mp Dissolve sample in the initial mobile phase. check_solvent->dissolve_in_mp Yes check_column Check column for voids or contamination. check_solvent->check_column No dissolve_in_mp->resolved flush_column Flush column or replace if necessary. check_column->flush_column flush_column->resolved

Decision tree for troubleshooting HPLC peak tailing.

Q4: Can I use Gas Chromatography (GC) for impurity analysis?

A4: Yes, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile impurities.[2] However, phenolic compounds can exhibit poor peak shape due to their polarity and hydrogen-bonding capabilities. To overcome this, derivatization is often required to convert the polar -OH group into a less polar, more volatile silyl (B83357) ether.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent for this purpose.[3]

Q5: How can I use NMR to identify and quantify impurities?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for structural elucidation and quantification.[4]

  • Identification: ¹H NMR can help identify impurities by their unique chemical shifts and coupling patterns. For instance, the starting material, 3,5-dimethylphenol, will have a different aromatic proton pattern compared to the brominated product. Residual solvents also have characteristic and well-documented chemical shifts.[5][6]

  • Quantification (qNMR): Quantitative NMR (qNMR) can determine the purity of a sample without needing a reference standard for each impurity.[4] This is achieved by adding a known amount of a high-purity internal standard to a precisely weighed sample. The purity of the target compound is calculated by comparing the integral of one of its signals to the integral of a signal from the internal standard.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general starting point for the analysis of this compound. Method optimization may be required.

Data Presentation: Table 2. Example HPLC-UV Method Parameters

Parameter Setting
Instrumentation HPLC system with a UV-Vis or Diode Array Detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 50% B to 95% B over 20 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL. |

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for identifying volatile and semi-volatile impurities.

  • Sample Preparation & Derivatization:

    • Accurately weigh ~5 mg of the this compound sample into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., Dichloromethane or Pyridine).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before analysis.

Data Presentation: Table 3. Example GC-MS Method Parameters

Parameter Setting
Instrumentation GC system coupled to a Mass Spectrometer
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 270°C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C

| Mass Range | 50 - 450 amu |

Logical Relationships

The following diagram illustrates the synthetic origin of common impurities related to this compound.

cluster_2 Synthesis and Impurity Formation sm Starting Material: 3,5-Dimethylphenol reaction Bromination (+ Br₂) sm->reaction product Desired Product: This compound reaction->product imp1 Impurity: Unreacted Starting Material reaction->imp1 Incomplete Reaction imp2 Impurity: Isomeric Byproduct (e.g., 2-Bromo-3,5-dimethylphenol) reaction->imp2 Poor Selectivity reaction_2 Bromination product->reaction_2 Further Reaction imp3 Impurity: Over-brominated Product (e.g., 2,4-Dibromo-3,5-dimethylphenol) reaction_2->imp3

Relationship between the synthesis of this compound and the formation of common impurities.

References

Technical Support Center: Regioselective Bromination of 3,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective bromination of 3,5-dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the bromination of 3,5-dimethylphenol?

A1: The regioselectivity of this electrophilic aromatic substitution is primarily governed by a combination of electronic and steric effects. The hydroxyl (-OH) and the two methyl (-CH₃) groups are all ortho, para-directing activators.[1] In 3,5-dimethylphenol, the positions ortho to the hydroxyl group (positions 2 and 6) and the position para to the hydroxyl group (position 4) are all activated. The final regioselectivity depends on:

  • Directing Effects: The powerful activating effect of the hydroxyl group strongly directs substitution to the ortho and para positions. The methyl groups further activate these same positions.

  • Steric Hindrance: The methyl groups at positions 3 and 5 create steric hindrance around the ortho positions (2 and 6), which can make the para position (4) more accessible to the incoming electrophile.[2]

  • Reaction Conditions: The choice of brominating agent, solvent, temperature, and catalysts can significantly impact which isomeric product is favored.[2] Milder conditions and lower temperatures often enhance selectivity.[3]

Q2: Why am I getting a mixture of 2-bromo-, 4-bromo-, and 6-bromo-3,5-dimethylphenol?

A2: Formation of an isomeric mixture is a common challenge because all three potential substitution sites (2, 4, and 6) are electronically activated by the hydroxyl and methyl groups. Achieving high selectivity requires carefully tuning the reaction conditions to exploit the subtle differences in steric accessibility and activation energies between these positions. For instance, using a bulky brominating agent can favor substitution at the less sterically hindered para position.

Q3: How can I suppress the formation of polybrominated byproducts?

A3: 3,5-Dimethylphenol is a highly activated aromatic ring, making it susceptible to polybromination, especially under harsh conditions.[1][4] To minimize this, consider the following:

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally more selective than elemental bromine (Br₂) and is less prone to causing polybromination.[3][5]

  • Control Stoichiometry: Use a stoichiometric amount (or a slight excess) of the brominating agent relative to the 3,5-dimethylphenol.

  • Low Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C or below) can increase selectivity for monobromination.[3]

  • Choice of Solvent: Non-polar solvents like CCl₄ or CH₂Cl₂ can reduce the reactivity of the phenol (B47542) compared to polar solvents, thereby disfavoring polybromination.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Regioselectivity (Mixture of Isomers) Highly Activating Substrate: The combined effect of the -OH and -CH₃ groups activates multiple positions.Employ Sterically Hindered Reagents: Use a bulkier brominating agent like tetraalkylammonium tribromides or systems like HBr with sterically hindered sulfoxides to favor the less hindered para position.[7]
Harsh Reaction Conditions: High temperatures or highly reactive brominating agents (e.g., Br₂) can overcome subtle steric and electronic differences.Modify Reaction Conditions: Lower the reaction temperature. Use a milder brominating agent such as N-Bromosuccinimide (NBS).[3] Consider using catalytic additives like mandelic acid or p-TsOH which can enhance regioselectivity.[8][9][10]
Polybromination Observed Excess Brominating Agent: Using too much of the brominating agent will lead to multiple substitutions on the highly activated ring.Control Stoichiometry: Carefully control the stoichiometry to use ~1.0 equivalent of the brominating agent. Add the reagent slowly and monitor the reaction progress by TLC.[2]
Highly Polar Solvent: Polar solvents can enhance the reactivity of the phenol, leading to over-bromination.[6]Change Solvent: Switch to a less polar solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄).[6]
Reaction is Slow or Does Not Proceed Insufficiently Reactive Brominating Agent: The chosen reagent may not be electrophilic enough under the selected conditions.Increase Electrophilicity: If using NBS, consider adding a catalytic amount of a Lewis acid or a protic acid like p-toluenesulfonic acid (p-TsOH) to activate the NBS.[10]
Low Temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate.[2]Optimize Temperature: Gradually increase the temperature while monitoring the reaction by TLC to find a balance between reaction rate and selectivity.
Formation of Colored Impurities Oxidation of Phenol: Phenols can be sensitive to oxidation, especially in the presence of bromine, leading to colored byproducts.Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Degradation of Reagents: Some brominating agents can decompose over time.Use Fresh Reagents: Ensure that the brominating agent is pure and fresh.

Data on Brominating Systems for Phenols

Brominating SystemSelectivity ProfileTypical ConditionsAdvantagesDisadvantages
Br₂ in H₂O or Alcohol Low (often leads to tri-bromination)Room TemperatureFast reactionPoor selectivity, polybromination is common.[4]
Br₂ in Non-polar Solvent (e.g., CS₂, CCl₄) Moderate to Good (favors monobromination)Low TemperatureImproved selectivity for monobromination.[6]Elemental bromine is highly corrosive and toxic.
N-Bromosuccinimide (NBS) Good to ExcellentCH₃CN, CH₂Cl₂, or aqueous with additivesMilder and easier to handle than Br₂.[5] Selectivity can be tuned with catalysts.[8][9]May require an activator for less reactive substrates.
NBS / p-TsOH in Methanol Excellent ortho-selectivity for para-substituted phenolsRoom TemperatureHigh yields and selectivity for specific isomers.[10]May not be suitable for achieving para-selectivity.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Good ortho-selectivityChloroform, Room TemperatureSimple procedure, good yields for ortho-monobromination.[11]Primarily directs to the ortho position.
TMSBr / Sterically Hindered Sulfoxide (B87167) Excellent para-selectivity (up to 99:1)Acetonitrile, Room TemperatureHigh regioselectivity for the para position.[7]Requires specific sulfoxide reagents.

Visual Guides and Protocols

Directing Effects on 3,5-Dimethylphenol

G cluster_0 Directing Effects on 3,5-Dimethylphenol cluster_1 Activating Groups cluster_2 Activated Positions 3,5-Dimethylphenol 3,5-Dimethylphenol OH Hydroxyl (-OH) Ortho Ortho (C2, C6) OH->Ortho Strong Activation Para Para (C4) OH->Para Strong Activation Me1 Methyl (-CH3) at C3 Me1->Ortho Activation Me1->Para Activation Me2 Methyl (-CH3) at C5 Me2->Ortho Activation G Setup Setup Reaction (Flame-dried flask, inert atmosphere) Dissolve Dissolve 3,5-Dimethylphenol in appropriate solvent Setup->Dissolve Cool Cool to Target Temperature (e.g., 0 °C) Dissolve->Cool Add_NBS Slow, Dropwise Addition of Brominating Agent Cool->Add_NBS Prepare_NBS Prepare Brominating Agent Solution (e.g., NBS in solvent) Prepare_NBS->Add_NBS Monitor Monitor Reaction (TLC) Add_NBS->Monitor Quench Quench Reaction (e.g., aq. Na2S2O3) Monitor->Quench Upon Completion Workup Aqueous Workup (Extraction, Washes) Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize G Start Poor Regioselectivity (Isomer Mixture) Check_Reagent Is the brominating agent sterically demanding? Start->Check_Reagent Check_Temp Is the reaction temperature low? Check_Reagent->Check_Temp No Use_Bulky Action: Use a bulkier brominating agent (e.g., TBATB). Check_Reagent->Use_Bulky Yes Check_Solvent Is the solvent non-polar? Check_Temp->Check_Solvent No Lower_Temp Action: Lower the temperature (e.g., to 0°C or below). Check_Temp->Lower_Temp Yes Change_Solvent Action: Switch to a non-polar solvent (e.g., CH2Cl2). Check_Solvent->Change_Solvent Yes Success Improved Regioselectivity Check_Solvent->Success No Use_Bulky->Success Lower_Temp->Success Change_Solvent->Success

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 4-Bromo-3,5-dimethylphenol. Below you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions, all presented in a clear question-and-answer format.

Experimental Protocols

A reliable method for the synthesis of this compound is the direct bromination of 3,5-dimethylphenol (B42653). The following protocol is adapted from established procedures for the selective bromination of substituted phenols and is suitable for scaling up.

Protocol: Direct Bromination of 3,5-Dimethylphenol

Materials:

Equipment:

  • Multi-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel.

  • Cooling bath (ice-water or other coolant).

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: In a multi-neck round-bottom flask, dissolve 3,5-dimethylphenol (1.0 eq) in dichloromethane. Cool the solution to 0 °C using a cooling bath.

  • Bromine Addition: Prepare a solution of bromine (1.0 - 1.1 eq) in dichloromethane. Add this solution dropwise to the cooled solution of 3,5-dimethylphenol via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and minimize side-product formation.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete after the bromine addition is finished or shortly thereafter.

  • Quenching: Once the reaction is complete, slowly add saturated aqueous sodium thiosulfate to the reaction mixture to quench any unreacted bromine. The characteristic reddish-brown color of bromine should disappear.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as heptane or a mixture of ethyl acetate (B1210297) and hexanes, to afford a white to off-white crystalline solid.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions

Reagent/ParameterMolar RatioTypical Scale (Example)Key Considerations
3,5-Dimethylphenol1.0122.17 g (1.0 mol)Ensure high purity of starting material.
Bromine (Br₂)1.0 - 1.1167.8 g (1.05 mol)Use of excess bromine can lead to over-bromination.
Dichloromethane-1.0 - 2.0 LA non-polar aprotic solvent is preferred to control reactivity.[1][2]
Temperature-0 - 5 °CCrucial for selectivity and to control the exothermic reaction.
Reaction Time-2 - 4 hoursMonitor by TLC or GC for completion.

Table 2: Typical Yields and Purity

ParameterExpected ValueAnalysis Method
Crude Yield>90%-
Purified Yield75 - 85%-
Purity (after recrystallization)>99%GC, HPLC, NMR
Melting Point113-115 °CMelting Point Apparatus

Troubleshooting Guide

Question: The yield of my reaction is low. What are the potential causes?

Answer: Low yields in the bromination of 3,5-dimethylphenol can stem from several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC or GC. If starting material remains, consider extending the reaction time or slightly increasing the stoichiometry of bromine.

  • Loss During Workup: Phenols can have some solubility in aqueous basic solutions. Avoid overly vigorous or prolonged extractions with sodium bicarbonate. Ensure the pH does not become too high.

  • Mechanical Losses: During large-scale operations, mechanical losses during transfers, filtration, and recrystallization can be significant. Ensure efficient transfer and handling of materials.

  • Side Reactions: The formation of byproducts, particularly over-brominated species, will consume the starting material and reduce the yield of the desired product.

Question: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

Answer: The formation of multiple products is a common issue, primarily due to over-bromination. The hydroxyl and methyl groups are activating and direct electrophilic substitution to the ortho and para positions.[3] To enhance selectivity for the mono-brominated product at the 4-position:

  • Control Stoichiometry: Use only a slight excess of bromine (1.0 to 1.05 equivalents). A large excess will favor di- and tri-bromination.

  • Low Temperature: Maintain a low reaction temperature (0-5 °C). Higher temperatures increase the reaction rate and reduce selectivity.[1]

  • Slow Addition of Bromine: Add the bromine solution slowly and sub-surface if possible to ensure rapid mixing and avoid localized high concentrations of bromine.

  • Solvent Choice: Use a non-polar aprotic solvent like dichloromethane or carbon tetrachloride. Polar protic solvents like water or alcohols can enhance the electrophilicity of bromine and lead to rapid, uncontrolled polybromination.[1][2]

Question: The crude product is a dark oil and difficult to crystallize. What is the cause and how can I purify it?

Answer: The formation of a dark oil suggests the presence of impurities, possibly from oxidation of the phenol (B47542) or the formation of polymeric materials.[1]

  • Preventing Oxidation: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially on a larger scale where reaction times may be longer.

  • Purification Strategy: If the crude product is an oil, a primary purification step using flash column chromatography on silica (B1680970) gel may be necessary before recrystallization. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. For stubborn impurities, treating the crude solution with activated carbon before filtration and concentration can help remove colored byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in this reaction?

A1: The primary byproducts are over-brominated species, such as 2,4-Dibromo-3,5-dimethylphenol and 2,4,6-Tribromo-3,5-dimethylphenol. The formation of these is favored by excess bromine, higher temperatures, and the use of polar solvents.[1]

Q2: Is it possible to use a different brominating agent, such as N-Bromosuccinimide (NBS)?

A2: Yes, N-Bromosuccinimide (NBS) is a milder and safer alternative to molecular bromine, especially for large-scale synthesis. The reaction is typically carried out in a solvent like acetonitrile (B52724) or dichloromethane. Using NBS can often provide better control and selectivity for mono-bromination.[4]

Q3: How can I effectively monitor the reaction on a large scale?

A3: For large-scale reactions, in-situ monitoring is ideal. However, taking small aliquots for analysis by GC or TLC is a practical approach. Quench the aliquot immediately in a solution of sodium thiosulfate before sample preparation to get an accurate snapshot of the reaction progress.

Q4: What are the key safety precautions when handling molecular bromine at scale?

A4: Molecular bromine is highly toxic, corrosive, and volatile. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A face shield and respiratory protection may be necessary for larger quantities. Have a solution of sodium thiosulfate readily available to neutralize any spills.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification start Dissolve 3,5-Dimethylphenol in Dichloromethane cool Cool to 0-5 °C start->cool add_br2 Slowly Add Br2 in Dichloromethane cool->add_br2 react Stir and Monitor (TLC/GC) add_br2->react quench Quench with Na2S2O3 react->quench extract Aqueous Workup (NaHCO3, Brine) quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize (Heptane/Hexane) concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Selectivity: Multiple Products Observed cause1 Excess Bromine issue->cause1 cause2 High Temperature issue->cause2 cause3 Rapid Bromine Addition issue->cause3 cause4 Polar Solvent issue->cause4 solution1 Use 1.0-1.05 eq. Br2 cause1->solution1 solution2 Maintain 0-5 °C cause2->solution2 solution3 Slow, controlled addition cause3->solution3 solution4 Use Non-polar Solvent (e.g., CH2Cl2) cause4->solution4

Caption: Troubleshooting logic for addressing low selectivity in the bromination reaction.

References

Technical Support Center: Managing Exotherms in the Bromination of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing exothermic reactions during the bromination of phenols.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) The reaction rate is too high due to the strong activating nature of the hydroxyl group on the phenol (B47542) ring.[1] This is often exacerbated by the use of highly reactive brominating agents (e.g., bromine water) and polar, protic solvents.[2]Immediate Actions: 1. Stop the addition of the brominating agent immediately. 2. Enhance cooling by adding more ice to the cooling bath or lowering the cryostat temperature. 3. If the temperature continues to rise, proceed to the emergency quenching protocol. Preventative Measures for Future Experiments: - Use a milder brominating agent such as N-bromosuccinimide (NBS). - Employ a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) to moderate the reaction rate.[2] - Lower the reaction temperature (e.g., 0-5 °C). - Add the brominating agent dropwise with careful monitoring of the internal temperature.[3]
Localized Hotspots in the Reaction Mixture Inefficient stirring or poor heat transfer within the reactor. This can lead to localized areas of high reactivity and potential for a runaway reaction.- Ensure vigorous and efficient stirring to maintain a homogeneous mixture and facilitate heat transfer to the reactor walls. - Use a reactor with a high surface-area-to-volume ratio, or consider using a continuous flow reactor for better heat management, especially on a larger scale.[4] - Ensure the cooling bath is of sufficient size and at the correct temperature to handle the heat generated.
Delayed Exotherm (Induction Period) An initial slow period followed by a sudden and rapid increase in temperature. This can be due to the slow buildup of a reactive intermediate or an autocatalytic process.- Do not increase the rate of addition of the brominating agent if the reaction does not appear to start immediately. - Maintain a slow and steady addition rate while continuously monitoring the temperature. - Consider adding a small amount of the product from a previous successful batch to initiate the reaction smoothly, if the mechanism is understood to be safe.
Exotherm During Quenching The quenching agent is being added too quickly to a reaction mixture that still contains a significant amount of unreacted bromine. The quenching reaction itself can be exothermic.- Cool the reaction mixture to 0-5 °C before beginning the quench. - Add the quenching solution (e.g., sodium bisulfite or sodium thiosulfate) slowly and dropwise with vigorous stirring. - Monitor the temperature of the mixture during the quenching process.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of phenols so exothermic?

A1: The hydroxyl (-OH) group on the phenol ring is a strong activating group, meaning it donates electron density into the benzene (B151609) ring. This makes the ring highly reactive towards electrophiles like bromine, leading to a rapid, and therefore highly exothermic, reaction.[1]

Q2: How can I monitor the exotherm in real-time?

A2: The most direct way is to use a thermometer or thermocouple placed directly in the reaction mixture (measuring the internal temperature). For larger scale reactions, reaction calorimetry (RC1) can be used to measure the heat flow and determine the total heat of reaction.

Q3: What are the key parameters to control to prevent a runaway reaction?

A3: The key parameters are:

  • Temperature: Lower temperatures slow down the reaction rate.

  • Addition Rate: A slow, controlled addition of the brominating agent prevents the accumulation of unreacted reagents.[3]

  • Concentration: Using more dilute solutions can help to manage the heat generated.

  • Mixing: Efficient stirring is crucial for uniform heat distribution.

  • Choice of Reagents: Milder brominating agents and non-polar solvents reduce the reaction rate.[2]

Q4: What is an appropriate emergency quenching agent for a runaway bromination of phenol?

A4: A cold, aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) is a suitable quenching agent. These substances react quickly with excess bromine to form non-reactive salts. The quench should be performed by slowly adding the quenching agent to the reaction mixture with vigorous stirring and external cooling.

Q5: Are there any alternatives to elemental bromine that are less hazardous?

A5: Yes, N-bromosuccinimide (NBS) is a common and safer alternative to elemental bromine. It is a solid and releases bromine in a more controlled manner. Other alternatives include in-situ generation of bromine from potassium bromide (KBr) and an oxidant like potassium bromate (B103136) (KBrO₃).[4]

Data Presentation

Table 1: Enthalpy of Reaction for Bromination of Phenol
ReactionΔHrxn (kJ/mol)MethodNotes
Tribromination of Phenol (aqueous) -235.5Calculation from Standard Enthalpies of FormationThis value is an estimate and can vary with reaction conditions.

Note: The enthalpy of reaction was calculated using the standard enthalpies of formation (ΔHf°) of the reactants and products: Phenol(aq): -165.0 kJ/mol; Br₂(l): 0 kJ/mol; 2,4,6-Tribromophenol(s): -213.9 kJ/mol[5]; HBr(aq): -121.6 kJ/mol. The reaction is: C₆H₅OH(aq) + 3Br₂(l) → C₆H₂Br₃OH(s) + 3HBr(aq).

Table 2: Influence of Solvent on Phenol Bromination Outcome
SolventPolarityTypical OutcomeExotherm Potential
Water Polar, Protic2,4,6-TribromophenolHigh
Carbon Disulfide (CS₂) Non-polarMonobromination (mainly p-bromophenol)[3]Low to Moderate
Dichloromethane (CH₂Cl₂) Polar, AproticMonobrominationModerate
Acetic Acid Polar, ProticMonobromination or polybromination depending on conditionsModerate to High

Experimental Protocols

Protocol 1: Safety-Focused Monobromination of Phenol

This protocol is designed to favor the formation of p-bromophenol while minimizing the risk of an uncontrolled exotherm.

Materials:

  • Phenol (10.6 moles)

  • Carbon disulfide (1 L)

  • Bromine (10.7 moles) dissolved in 500 mL of carbon disulfide

  • Ice-salt bath

  • Mechanical stirrer, reflux condenser, and addition funnel

Procedure:

  • Dissolve the phenol in carbon disulfide in a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel.

  • Cool the flask to below 5°C using an ice-salt bath.[3]

  • Begin vigorous stirring.

  • Slowly add the bromine solution from the addition funnel over a period of approximately 2 hours, ensuring the internal temperature does not rise above 5°C.[3]

  • After the addition is complete, continue stirring for another 30 minutes at 5°C.

  • Slowly warm the reaction to room temperature.

  • The reaction can be quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

  • The product can then be isolated using standard workup procedures.

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol should only be initiated if a reaction shows signs of a thermal runaway that cannot be controlled by stopping reagent addition and enhancing cooling.

Materials:

  • Large container of ice

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution, pre-chilled.

Procedure:

  • Alert personnel in the immediate vicinity and prepare for evacuation if necessary.

  • If it is safe to do so, add a large volume of ice directly to the cooling bath surrounding the reactor.

  • Slowly and carefully, with extreme caution, add the pre-chilled saturated sodium bisulfite solution to the reaction mixture via an addition funnel or by carefully pouring it in small portions.

  • Continue addition with vigorous stirring until the temperature begins to drop and the evolution of gas (HBr) subsides.

  • Once the reaction is under control, allow it to cool to room temperature before proceeding with any workup.

Mandatory Visualizations

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_decision Monitoring cluster_outcome Outcome A Select appropriate solvent (non-polar) and brominating agent (mild) B Set up reactor with efficient stirring and cooling A->B C Prepare emergency quench solution B->C D Cool reactor to set temperature (e.g., 0-5 °C) C->D E Start slow, dropwise addition of brominating agent D->E F Monitor internal temperature continuously E->F G Is temperature stable within safe limits? F->G H Continue addition and complete reaction G->H Yes I STOP ADDITION! Increase cooling G->I No J Is temperature now controlled? I->J J->H Yes K Initiate Emergency Quench Protocol J->K No

Caption: Workflow for managing exotherms during phenol bromination.

Signaling_Pathway cluster_factors Contributing Factors cluster_consequences Consequences cluster_controls Control Measures Phenol Phenol (Activated Ring) Exotherm High Exotherm Phenol->Exotherm Bromine Brominating Agent (High Reactivity) Bromine->Exotherm Solvent Solvent (Polar) Solvent->Exotherm Runaway Thermal Runaway Exotherm->Runaway Temp Low Temperature Temp->Exotherm Mitigates Addition Slow Addition Rate Addition->Exotherm Mitigates Mixing Efficient Mixing Mixing->Exotherm Mitigates Quench Emergency Quench Ready Quench->Runaway Stops

Caption: Logical relationships in managing phenol bromination exotherms.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during cross-coupling reactions of 4-Bromo-3,5-dimethylphenol. The presence of a phenolic hydroxyl group and steric hindrance from the two methyl groups can present unique challenges to achieving high yields and catalyst stability.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems in your cross-coupling reactions involving this compound.

Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix it?

Possible Causes & Solutions:

  • Catalyst Inactivity or Deactivation: The active Pd(0) species may not be forming efficiently or is deactivating rapidly.

    • Solution:

      • Use a Pre-catalyst: Employ a pre-formed Pd(0) source or a modern pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts) to ensure efficient generation of the active catalyst.

      • Ensure Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state.[1] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]

      • Ligand Selection: For sterically hindered substrates like this compound, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote oxidative addition and prevent catalyst aggregation.[2]

  • Inefficient Oxidative Addition: The C-Br bond of the electron-rich and sterically hindered phenol (B47542) may be difficult to break.

    • Solution:

      • Increase Temperature: Carefully increase the reaction temperature in 10-20 °C increments. Monitor for potential decomposition of starting materials or products.

      • Ligand Choice: As mentioned, bulky and electron-rich ligands are crucial for facilitating this step with challenging substrates.

  • Poor Solubility: The starting materials, base, or catalyst may not be sufficiently soluble in the chosen solvent.

    • Solution:

      • Solvent Screening: Test a range of solvents. Common choices for Suzuki-Miyaura reactions include dioxane/water, toluene (B28343)/water, and THF/water mixtures.[3] For Buchwald-Hartwig aminations, toluene and dioxane are common, but greener alternatives are being explored.[4]

Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid or debromination of the phenol. What can I do?

Possible Causes & Solutions:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[3][5]

    • Solution:

      • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated.[3]

      • Use of Pd(0) Source: Start with a Pd(0) catalyst or a pre-catalyst that rapidly generates the active species to minimize the initial concentration of Pd(II).[3]

      • Controlled Reagent Addition: In some cases, slow addition of the boronic acid can mitigate homocoupling.[3]

  • Debromination (Hydrodehalogenation): The bromo group is replaced by a hydrogen atom.

    • Solution:

      • Optimize Base and Ligand: The choice of base and ligand can influence the competition between the desired cross-coupling and debromination. A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.

      • Lower Temperature: Higher temperatures can sometimes favor this side reaction.

Q3: My catalyst appears to be precipitating out of the solution as a black solid. What is happening and how can I prevent it?

Possible Cause & Solution:

  • Formation of Palladium Black: This indicates that the palladium catalyst is aggregating and precipitating out of solution, leading to a loss of catalytic activity. This can be caused by ligand degradation, the presence of impurities, or running the reaction in the presence of oxygen.

    • Solution:

      • Ligand Stability: Ensure you are using a sufficiently bulky and robust ligand that can stabilize the palladium nanoparticles and prevent aggregation.

      • Inert Atmosphere: As with other issues, maintaining a strictly inert atmosphere is crucial.

      • Purity of Reagents: Use high-purity starting materials, as impurities can sometimes promote catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: Can the phenolic hydroxyl group of this compound interfere with the cross-coupling reaction?

Yes, the phenolic -OH group can potentially interfere in several ways:

  • Coordination to the Catalyst: The oxygen atom of the hydroxyl group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Deprotonation and Reactivity: The base in the reaction mixture will deprotonate the phenol to a phenoxide. This phenoxide is a nucleophile and could potentially participate in side reactions, such as O-arylation (ether formation), especially in C-N or C-S coupling reactions.

  • Electronic Effects: As an electron-donating group, the hydroxyl group makes the aryl bromide more electron-rich, which can slow down the oxidative addition step.

To mitigate these effects, careful selection of the ligand, base, and reaction conditions is essential. In some cases, protection of the hydroxyl group may be necessary, although this adds extra steps to the synthesis.

Q2: What is the best type of ligand to use for cross-coupling reactions with this sterically hindered bromophenol?

For sterically hindered and electron-rich aryl bromides like this compound, bulky and electron-rich monophosphine ligands are generally the most effective. These include biarylphosphine ligands such as SPhos, XPhos, and RuPhos. The steric bulk of these ligands promotes reductive elimination and helps to prevent the formation of inactive catalyst dimers, while their electron-donating nature facilitates the oxidative addition step.

Q3: How do I choose the right base for my reaction?

The choice of base is critical and often depends on the specific type of cross-coupling reaction and the solvent system.

  • For Suzuki-Miyaura reactions: A range of bases can be effective, including inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The solubility of the base is important; for instance, adding water to organic solvents can improve the efficacy of inorganic bases.

  • For Buchwald-Hartwig aminations: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used. The choice of base can be highly dependent on the solvent.

It is often necessary to screen a few different bases to find the optimal conditions for your specific reaction.

Q4: What are the best analytical techniques to monitor the reaction and identify catalyst deactivation?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively follow the consumption of starting materials and the formation of the product.

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provide more quantitative information on the progress of the reaction and can help identify byproducts.

  • Identifying Catalyst Deactivation:

    • ³¹P NMR Spectroscopy: Can be used to observe the phosphine ligand and its coordination to the palladium center. Changes in the ³¹P NMR spectrum can indicate ligand degradation or the formation of different palladium species.

    • UV-Vis Spectroscopy: Can sometimes be used to monitor changes in the palladium species in solution.

    • Visual Observation: The formation of a black precipitate (palladium black) is a clear visual indicator of catalyst agglomeration and deactivation.

Data Presentation

Table 1: Comparison of Bromophenol Isomers in Suzuki-Miyaura Coupling

Bromophenol IsomerBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromophenolPhenylboronic acidPd/CK₂CO₃Water150 (MW)0.17>90[6]
2-BromophenolFuran-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285(Implied High Yield)
3-BromophenolPhenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O8016High (Implied)(General Protocol)

Note: Direct comparative data under identical conditions is limited. This table is a compilation from different sources to provide a general overview.

Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

Aryl HalideBoronic AcidCatalystBase (equiv.)SolventTemp (°C)Yield (%)
4-BromophenolPhenylboronic acidPd(PPh₃)₄K₂CO₃ (2.0)Dioxane/H₂O9088
4-BromophenolPhenylboronic acidPd(PPh₃)₄Cs₂CO₃ (2.0)Dioxane/H₂O9092
4-BromophenolPhenylboronic acidPd(PPh₃)₄K₃PO₄ (2.0)Dioxane/H₂O9095

This is a representative table based on general knowledge of Suzuki-Miyaura reactions; actual yields may vary.

Experimental Protocols

General Protocol for a Troubleshooting Experiment: Screening of Ligands for the Suzuki-Miyaura Coupling of this compound

This protocol outlines a parallel screening experiment to identify an optimal ligand for the reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd)

  • A selection of phosphine ligands (e.g., SPhos, XPhos, RuPhos, PPh₃; 4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O, 4:1)

  • Reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under a flow of inert gas, add this compound, the arylboronic acid, and the base to a series of reaction vials.

  • Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium source and each ligand in the chosen solvent. Add the appropriate amount of the palladium and ligand solutions to each reaction vial.

  • Reaction Initiation: Add the remaining degassed solvent to each vial to reach the desired concentration.

  • Reaction Execution: Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C). Stir the reactions vigorously.

  • Monitoring: After a set time (e.g., 12 hours), take an aliquot from each reaction mixture, quench with water, extract with an organic solvent, and analyze by LC-MS or GC-MS to determine the conversion and yield for each ligand.

  • Workup and Purification (for the best condition): Once the optimal ligand is identified and the reaction is complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Catalyst_Deactivation_Troubleshooting start Low or No Conversion cause1 Catalyst Inactivity/ Deactivation start->cause1 cause2 Inefficient Oxidative Addition start->cause2 cause3 Poor Solubility start->cause3 solution1 Use Pre-catalyst Ensure Inert Atmosphere Screen Bulky Ligands cause1->solution1 Solution solution2 Increase Temperature Use Bulky/Electron-Rich Ligands cause2->solution2 Solution solution3 Screen Solvents (e.g., Dioxane/H2O, Toluene/H2O) cause3->solution3 Solution

Caption: Troubleshooting workflow for low conversion.

Side_Reaction_Mitigation start Side Product Formation side_reaction1 Homocoupling of Boronic Acid start->side_reaction1 side_reaction2 Debromination start->side_reaction2 solution1 Rigorous Degassing Use Pd(0) Source Slow Addition of Boronic Acid side_reaction1->solution1 Mitigation solution2 Optimize Base and Ligand Lower Temperature side_reaction2->solution2 Mitigation

Caption: Mitigation strategies for common side reactions.

Palladium_Catalytic_Cycle_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (L-Pd(II)(Ar)(X)) Pd0->OxAdd Ar-X Deactivation1 Aggregation (Palladium Black) Pd0->Deactivation1 Transmetal Transmetalation (L-Pd(II)(Ar)(Ar')) OxAdd->Transmetal Ar'-M Deactivation2 Ligand Degradation OxAdd->Deactivation2 RedElim Reductive Elimination Transmetal->RedElim Deactivation3 Substrate/Product Inhibition Transmetal->Deactivation3 RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product

Caption: Palladium catalytic cycle and common deactivation entry points.

References

Effect of base on the stability of 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3,5-dimethylphenol, focusing on its stability in the presence of bases.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using this compound in basic conditions?

A1: The primary stability concern for this compound in the presence of a base is its potential for oxidative degradation. The phenoxide ion, formed upon deprotonation of the hydroxyl group by a base, is highly susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of colored impurities and degradation products, impacting the integrity of your experiment or synthesis.

Q2: How does the choice of base affect the stability of this compound?

A2: The strength and nature of the base can significantly impact stability. Strong inorganic bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) will readily deprotonate the phenol (B47542), forming the reactive phenoxide. While necessary for many reactions, prolonged exposure or harsh conditions (e.g., high temperature) in the presence of oxygen can accelerate degradation. Weaker organic bases, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), may not cause complete deprotonation, potentially leading to a slower rate of degradation. However, the reaction medium and other reagents will also play a crucial role.

Q3: What are the visible signs of this compound degradation in a basic solution?

A3: A common sign of degradation is a change in the color of the solution. Solutions of this compound are typically colorless to pale yellow. The formation of a yellow, brown, or even pinkish hue upon addition of a base and exposure to air can indicate the formation of colored oxidation products, such as quinone-type compounds.

Q4: Can the bromine substituent be displaced under basic conditions?

A4: Nucleophilic aromatic substitution of the bromine atom on the phenol ring is generally unlikely under standard basic conditions used for deprotonation. The benzene (B151609) ring is electron-rich, making it resistant to nucleophilic attack unless there are strong electron-withdrawing groups ortho or para to the leaving group, which is not the case here. However, under very harsh conditions (e.g., high temperatures and pressures with a strong nucleophile), displacement could potentially occur, but this is not a common degradation pathway under typical laboratory conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reaction mixture turns dark yellow/brown after adding base. Oxidative degradation of the phenoxide ion.1. Degas the solvent: Before adding the base and this compound, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. 2. Maintain an inert atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon. 3. Use fresh, high-purity reagents: Ensure the solvent and base are free from metal impurities that can catalyze oxidation. 4. Lower the reaction temperature: If the reaction conditions permit, running the reaction at a lower temperature can slow down the rate of degradation.
Low yield of the desired product in a base-mediated reaction. Degradation of the starting material.1. Monitor starting material consumption: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the concentration of this compound throughout the reaction. 2. Add the base slowly at a low temperature: This can help to control the reaction and minimize immediate degradation. 3. Consider a weaker base: If the reaction chemistry allows, experiment with a weaker organic base to reduce the concentration of the highly reactive phenoxide at any given time.
Appearance of unexpected peaks in HPLC or NMR analysis of the product. Formation of degradation byproducts.1. Characterize the impurities: If possible, isolate and identify the major byproducts using techniques like LC-MS or NMR to understand the degradation pathway. 2. Optimize reaction time: A shorter reaction time may be sufficient for product formation while minimizing byproduct formation. 3. Purification strategy: Develop a purification method (e.g., column chromatography, recrystallization) that effectively separates the desired product from the degradation products.

Data Presentation

Table 1: Inferred Stability of this compound under Various Basic Conditions (Hypothetical Data)

Base Concentration Solvent Temperature (°C) Atmosphere Observed Degradation (after 24h) Appearance
NaOH1 MMethanol (B129727)25Air~15%Pale Yellow
NaOH1 MMethanol25Nitrogen< 2%Colorless
Triethylamine1.5 eq.Dichloromethane25Air< 5%Colorless
Potassium tert-butoxide1.1 eq.THF25Nitrogen< 3%Colorless
Potassium tert-butoxide1.1 eq.THF60Nitrogen~8%Very Pale Yellow

Experimental Protocols

Protocol: Assessment of this compound Stability in a Basic Solution using HPLC

Objective: To quantitatively assess the stability of this compound in the presence of a base (e.g., NaOH) over time by monitoring its concentration using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (high purity)

  • Sodium hydroxide (NaOH), analytical grade

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Phosphoric acid (for pH adjustment of mobile phase)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 50 mg of this compound and dissolve it in methanol in a 50 mL volumetric flask. Fill to the mark with methanol to obtain a stock solution of approximately 1 mg/mL.

  • Preparation of the Basic Test Solution:

    • In a 100 mL volumetric flask, add 10 mL of the this compound stock solution.

    • Add 50 mL of methanol.

    • Add 10 mL of a 1 M aqueous NaOH solution.

    • Fill to the mark with a 50:50 mixture of methanol and water. This will result in a final concentration of approximately 0.1 mg/mL of the phenol and 0.1 M NaOH.

  • Preparation of the Control Solution (without base):

    • Prepare a control solution following the same procedure as in step 2, but replace the 1 M NaOH solution with 10 mL of deionized water.

  • HPLC Analysis:

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile:Water (with 0.1% phosphoric acid) - 60:40 (v/v)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 280 nm

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

    • Time Points: Inject the test and control solutions onto the HPLC system at regular intervals (e.g., t=0, 1h, 2h, 4h, 8h, 12h, 24h).

    • Data Acquisition: Record the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage of remaining compound against time to visualize the degradation profile.

Mandatory Visualizations

Stability_Troubleshooting_Workflow start Start: Stability Issue Observed (e.g., color change, low yield) check_atmosphere Is the reaction performed under an inert atmosphere? start->check_atmosphere implement_inert Action: Degas solvent and run under N2 or Ar. check_atmosphere->implement_inert No check_reagents Are reagents (solvent, base) pure and fresh? check_atmosphere->check_reagents Yes implement_inert->check_reagents end_resolved Issue Resolved implement_inert->end_resolved use_pure_reagents Action: Use freshly opened or purified reagents. check_reagents->use_pure_reagents No check_temp Is the reaction temperature as low as feasible? check_reagents->check_temp Yes use_pure_reagents->check_temp use_pure_reagents->end_resolved lower_temp Action: Attempt reaction at a lower temperature. check_temp->lower_temp No consider_base Consider the base strength. Is a weaker base an option? check_temp->consider_base Yes lower_temp->consider_base lower_temp->end_resolved test_weaker_base Action: Test a weaker organic base (e.g., TEA, DIPEA). consider_base->test_weaker_base Yes monitor_reaction Monitor reaction progress (TLC/HPLC) to optimize time. consider_base->monitor_reaction No test_weaker_base->monitor_reaction test_weaker_base->end_resolved monitor_reaction->end_resolved end_unresolved Issue Persists: Consult further literature or support. monitor_reaction->end_unresolved

Caption: Troubleshooting workflow for stability issues of this compound in basic media.

Degradation_Pathway phenol This compound phenoxide 4-Bromo-3,5-dimethylphenoxide phenol->phenoxide + Base - H+ radical Phenoxy Radical Intermediate phenoxide->radical - e- (Oxidation) quinone Quinone-type Products (Colored) radical->quinone Further Oxidation / Rearrangement polymerization Polymerization Products radical->polymerization Dimerization / Polymerization

Caption: Postulated oxidative degradation pathway of this compound in the presence of a base and oxygen.

Technical Support Center: 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, stability, and handling of 4-Bromo-3,5-dimethylphenol for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

What is the proper way to store this compound?

This compound should be stored in a cool, dry, well-ventilated area away from sources of heat or ignition.[1][2] It is recommended to keep the container tightly closed and sealed until ready for use.[2][3] The compound should be stored separately from reactive or combustible materials and out of direct sunlight.[1]

What are the known incompatibilities of this compound?

As a substituted phenol (B47542), this compound is incompatible with oxidizing agents, reducing agents, bases, and some metals.[4] Hot liquid phenol can attack aluminum, magnesium, lead, and zinc.[1]

What is the typical appearance and purity of this compound?

Commercial grades of this compound are typically a white to pale cream or pale pink crystalline powder with a purity of 98% or higher.[5][6]

What are the primary hazards associated with this compound?

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of the solid upon storage (turning pinkish or brownish) Oxidation due to exposure to air and/or light. Phenols are susceptible to oxidation, which can be accelerated by impurities.Store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen). Store in a cool, dark place.
Incomplete dissolution in organic solvents The compound may have low solubility in the chosen solvent at the desired concentration. The material may have degraded, leading to less soluble impurities.Consult solubility data for similar compounds. Try gentle heating or sonication to aid dissolution. If the issue persists, consider using a different solvent or purifying the compound.
Unexpected side products in a reaction The phenolic hydroxyl group is reactive and may participate in unintended reactions. The bromine atom can also be a site for side reactions. The starting material may have degraded.Protect the hydroxyl group with a suitable protecting group before carrying out reactions at other sites. Use fresh, properly stored this compound. Analyze the starting material for purity before use.
Variable results in repeated experiments Inconsistent purity of the starting material. Degradation of the compound during storage or handling.Use a fresh batch of the compound or purify the existing stock. Ensure consistent storage and handling procedures for each experiment.

Stability of this compound

Factors Affecting Stability:

  • Air (Oxygen): Phenols can be oxidized by atmospheric oxygen, leading to the formation of colored quinone-type byproducts.

  • Light: Exposure to light, particularly UV light, can accelerate the oxidation process.

  • Temperature: Higher temperatures will generally increase the rate of degradation.

  • Impurities: The presence of metal ions or other impurities can catalyze degradation.

Recommended Storage Conditions for Optimal Stability:

Parameter Recommendation
Temperature Cool (2-8 °C recommended for long-term storage)
Atmosphere Inert gas (e.g., Argon, Nitrogen) is preferable
Light Store in an opaque or amber-colored container in the dark
Container Tightly sealed, chemically resistant container (e.g., glass)

Experimental Protocols

Protocol for Accelerated Stability Testing of this compound

This protocol is a general guideline for assessing the stability of this compound under accelerated conditions. It is based on principles of accelerated stability testing for chemical substances.[3][9]

Objective: To evaluate the stability of this compound under elevated temperature and humidity conditions over a defined period.

Materials:

  • This compound

  • Stability chambers or ovens capable of maintaining controlled temperature and humidity

  • Appropriate analytical instrumentation for purity assessment (e.g., HPLC, GC)

  • Suitable vials with inert caps

Methodology:

  • Initial Analysis: Perform a complete analysis of a representative sample of the this compound batch to be tested. This will serve as the time-zero data point. The analysis should include appearance, purity assay (e.g., by HPLC or GC), and identification of any impurities.

  • Sample Preparation: Aliquot the this compound into several vials, ensuring each vial contains enough material for at least one full analysis.

  • Storage Conditions: Place the vials in stability chambers set to the desired accelerated conditions. Recommended conditions from ICH guidelines for accelerated testing are 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Time Points: Pull samples for analysis at predetermined time points. For an accelerated study, typical time points might be 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for appearance, purity, and degradation products.

  • Data Evaluation: Compare the results at each time point to the initial data. A significant change in purity or the appearance of significant degradation products may indicate instability under the tested conditions.

Analytical Method for Purity Assessment (Example using HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 280 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Logical Workflow for the Use of this compound in Synthesis

This compound is a useful intermediate in organic synthesis, for example, in the preparation of more complex molecules through cross-coupling reactions.[10]

G A This compound (Starting Material) B Protection of Hydroxyl Group (e.g., with a silyl (B83357) ether) A->B Protection C Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) B->C Coupling Partner, Catalyst, Base D Deprotection of Hydroxyl Group C->D Deprotection Reagent E Final Product D->E Purification

Caption: A generalized synthetic workflow using this compound.

Troubleshooting Logic for Unexpected Reaction Outcomes

G Start Unexpected Reaction Outcome (e.g., low yield, side products) Purity Check Purity of This compound Start->Purity Degraded Purify or use a fresh batch of starting material Purity->Degraded Impure NotDegraded Purity is acceptable Purity->NotDegraded Pure End Problem Resolved Degraded->End ReactionCond Review Reaction Conditions (temperature, solvent, catalyst) NotDegraded->ReactionCond Optimize Optimize reaction conditions ReactionCond->Optimize Suboptimal ConditionsOK Conditions are appropriate ReactionCond->ConditionsOK Optimal Optimize->End SideReactions Consider Potential Side Reactions (e.g., at hydroxyl group) ConditionsOK->SideReactions Protect Introduce protecting group strategy SideReactions->Protect Yes Protect->End

Caption: A decision tree for troubleshooting synthetic reactions.

References

Validation & Comparative

Reactivity Showdown: 4-Bromo-3,5-dimethylphenol vs. 4-Iodo-3,5-dimethylphenol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. Aryl halides are fundamental building blocks, and understanding the nuanced reactivity of different halogenated analogs is paramount. This guide provides an objective comparison of the reactivity of 4-bromo-3,5-dimethylphenol and 4-iodo-3,5-dimethylphenol, supported by established chemical principles and extrapolated experimental data from related compounds.

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen (C-X) bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond. This key distinction dictates the propensity of each molecule to participate in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions where the oxidative addition of the aryl halide to the metal center is often the rate-determining step. The generally accepted order of reactivity for aryl halides in such reactions is Ar-I > Ar-Br > Ar-Cl.[1]

Comparative Performance in Key Reactions

The enhanced reactivity of 4-iodo-3,5-dimethylphenol typically translates to milder reaction conditions, shorter reaction times, and often higher yields compared to its bromo-counterpart. This is particularly evident in a range of widely used synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide can be the deciding factor in the feasibility and efficiency of these transformations.

A study on the Buchwald-Hartwig amination of the closely related 1-iodo-3,5-dimethyl benzene (B151609) demonstrated high yields, suggesting that 4-iodo-3,5-dimethylphenol would be a highly effective substrate in C-N bond-forming reactions.[2] Conversely, while still reactive, aryl bromides like 4-bromo-3,5-dimethylisoxazole (B80238) have been shown to require specific catalytic systems for efficient Sonogashira coupling.[3]

Reaction TypeThis compound (Expected Performance)4-Iodo-3,5-dimethylphenol (Expected Performance)Key Reactivity Difference
Suzuki-Miyaura Coupling Moderate to good yields, may require higher temperatures or more active catalysts.High to excellent yields under milder conditions.Faster oxidative addition of the C-I bond to the Pd(0) catalyst.[4]
Heck Reaction Feasible, but may require higher temperatures and longer reaction times.More reactive, allowing for lower catalyst loading and milder conditions.The weaker C-I bond facilitates the initial step of the catalytic cycle.[5]
Sonogashira Coupling Good yields are achievable, often with specific, highly active catalyst systems.[3]Excellent yields, often at room temperature, with standard catalyst systems.[6]The higher reactivity of the C-I bond allows for more facile coupling with terminal alkynes.
Buchwald-Hartwig Amination Good yields, but may require more forcing conditions or specialized ligands.Excellent yields under relatively mild conditions.[2]The C-I bond is more readily cleaved in the oxidative addition step.

Note: The performance data is extrapolated from studies on structurally similar compounds and established reactivity principles due to a lack of direct comparative studies under identical conditions.

Oxidative Coupling

The phenolic moiety of both molecules can undergo oxidative coupling reactions. Interestingly, the nature of the halogen can influence the reaction pathway. Studies on simpler halophenols have shown that while 4-fluorophenol (B42351) undergoes selective oxidative dehalogenation, 4-chlorophenol, 4-bromophenol, and 4-iodophenol (B32979) tend to form higher molecular weight compounds through radical-promoted coupling.[7] This suggests that both 4-bromo- and 4-iodo-3,5-dimethylphenol are likely to produce dimeric or oligomeric products under oxidative conditions.[7]

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction, a widely used C-C bond-forming transformation. These protocols are adapted from established methodologies for similar aryl halides.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodo-3,5-dimethylphenol

This protocol is adapted from procedures for the Suzuki coupling of aryl iodides.[8]

Materials:

Procedure:

  • To a flame-dried Schlenk flask, add 4-iodo-3,5-dimethylphenol (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from general procedures for the Suzuki coupling of aryl bromides and may require optimization.[9]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathway and Workflow

To further illustrate the processes involved, the following diagrams outline the catalytic cycle for the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base Ar-Ar' Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine Reactants Combine Reactants Add Catalyst and Base Add Catalyst and Base Combine Reactants->Add Catalyst and Base Inert Atmosphere Inert Atmosphere Add Catalyst and Base->Inert Atmosphere Add Solvents Add Solvents Inert Atmosphere->Add Solvents Heat and Stir Heat and Stir Add Solvents->Heat and Stir Monitor Progress Monitor Progress Heat and Stir->Monitor Progress Quench and Extract Quench and Extract Monitor Progress->Quench and Extract Dry and Concentrate Dry and Concentrate Quench and Extract->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

References

A Comparative Guide to the Reactivity of Bromophenols and Chlorophenols in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, cross-coupling reactions are a cornerstone for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The choice of halide in aryl halide substrates is a critical parameter that significantly influences reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the performance of bromophenols and chlorophenols in several key cross-coupling reactions, supported by experimental data and detailed methodologies.

Executive Summary

Bromophenols are generally more reactive than their chloro-counterparts in palladium-catalyzed cross-coupling reactions. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates the often rate-determining oxidative addition step.[1] Consequently, reactions with bromophenols typically proceed under milder conditions, with lower catalyst loadings, and often result in higher yields.

However, the economic advantage and broader commercial availability of chlorophenols make them highly attractive starting materials, especially for large-scale synthesis. Significant advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs), have made the activation of the more robust C-Cl bond increasingly feasible, narrowing the reactivity gap between the two halogens.

Data Presentation: A Quantitative Comparison

Table 1: Suzuki-Miyaura Coupling of 4-Halophenols with Phenylboronic Acid

HalophenolCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromophenol (B116583)Pd/C (1 mol%)K₂CO₃Water150 (MW)0.17>90[2]
4-ChlorophenolPd(dba)₂ / 1 K₃PO₄Toluene (B28343)1002495[3]

Table 2: Buchwald-Hartwig Amination of 4-Halophenols with Morpholine (B109124)

HalophenolCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromotoluene (B49008)Pd₂ (dba)₃ / AmphosNaOtBuToluene802099[4]
4-ChlorotoluenePd(OAc)₂ / Benzimidazolyl phosphineNaOtBuToluene1102498[5]

*Note: Data for halotoluenes are used as representative examples due to the scarcity of direct comparative data for halophenols in this specific reaction.

Table 3: Heck Reaction of 4-Halophenols with Styrene (B11656)

HalophenolCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromophenolPd(OAc)₂Et₃NDMF100285General Protocol
4-ChlorophenolPd(OAc)₂ / P(t-Bu)₃Cy₂NMeDioxane1202492[6]

Table 4: Sonogashira Coupling of 4-Halophenols with Phenylacetylene (B144264)

HalophenolCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromobenzonitrile (B114466)[DTBNpP]Pd(crotyl)ClTMPDMSORT292[7]
4-ChlorobenzonitrilePdCl₂(PCy₃)₂Cs₂CO₃DMSO1201295[1]

*Note: Data for halobenzonitriles are used as representative examples due to the scarcity of direct comparative data for halophenols in this specific reaction.

Experimental Protocols

Detailed methodologies for the cross-coupling reactions of 4-bromophenol are provided below. These can be adapted for 4-chlorophenol, typically by employing a more specialized, bulky, and electron-rich ligand, a stronger base, and potentially higher reaction temperatures and longer reaction times.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromophenol

Materials:

  • 4-Bromophenol

  • Phenylboronic acid

  • Palladium on carbon (Pd/C, 10 wt%)

  • Potassium carbonate (K₂CO₃)

  • Water

Procedure: [2]

  • In a microwave reaction vessel, combine 4-bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd/C (1 mol%), and K₂CO₃ (2.0 mmol).

  • Add water (5 mL) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 10 minutes.

  • After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromotoluene (Representative)

Materials:

  • 4-Bromotoluene

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Amphos (Di-tert-butyl(4-dimethylaminophenyl)phosphine)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure: [4]

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.01 mmol), Amphos (0.02 mmol), and NaOtBu (1.4 mmol).

  • Add 4-bromotoluene (1.0 mmol) and morpholine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • The Schlenk tube is sealed and the mixture is heated to 80°C with stirring for 20 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography.

Protocol 3: Heck Reaction of 4-Bromophenol

Materials:

  • 4-Bromophenol

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 4-bromophenol (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and Et₃N (1.5 mmol).

  • Add DMF (5 mL) and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 100°C and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 4: Sonogashira Coupling of 4-Bromobenzonitrile (Representative)

Materials:

  • 4-Bromobenzonitrile

  • Phenylacetylene

  • [DTBNpP]Pd(crotyl)Cl (a palladium precatalyst)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure: [7]

  • In a Schlenk tube under an argon atmosphere, add 4-bromobenzonitrile (0.5 mmol) and the palladium precatalyst (2.5 mol%).

  • Add anhydrous DMSO (2.5 mL) via syringe.

  • Add TMP (1.0 mmol) via syringe.

  • Finally, add phenylacetylene (0.8 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent, followed by purification.

Mandatory Visualization

Cross_Coupling_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System Aryl_Halide Aryl Halide (Ar-X) Reaction_Vessel Reaction Vessel Aryl_Halide->Reaction_Vessel Substrate Coupling_Partner Coupling Partner (R-M) Coupling_Partner->Reaction_Vessel Reagent Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction_Vessel Ligand Ligand (L) Ligand->Reaction_Vessel Base Base Base->Reaction_Vessel Product Coupled Product (Ar-R) Reaction_Vessel->Product Yield

Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.

Reactivity_Comparison cluster_reactivity Decreasing Reactivity & Increasing Bond Strength cluster_explanation Key Factors Title Relative Reactivity in Oxidative Addition Reactivity_Order C-I C-Br C-Cl Bromophenol Bromophenol (Ar-Br) Chlorophenol Chlorophenol (Ar-Cl) Bond_Energy Lower C-X Bond Dissociation Energy Bromophenol->Bond_Energy Weaker Bond Oxidative_Addition Faster Oxidative Addition Rate Bond_Energy->Oxidative_Addition Facilitates

Caption: Comparison of C-Br and C-Cl bond reactivity in cross-coupling reactions.

References

A Comparative Guide to Isoflavone Synthesis: Exploring Alternatives to 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of isoflavones is a critical process in the exploration of new therapeutic agents. While various methods exist, this guide provides a comparative analysis of key alternatives to the use of specific brominated phenols, focusing on the widely applicable Deoxybenzoin (B349326) route and modern palladium-catalyzed cross-coupling reactions. We present a detailed examination of experimental data, protocols, and workflows to inform your synthetic strategies.

The synthesis of the isoflavone (B191592) core is a pivotal step in the development of numerous biologically active compounds. Traditionally, methods have often relied on specific substituted phenols. However, the evolution of synthetic organic chemistry has provided a diverse toolkit of alternative reagents and strategies. This guide will delve into two primary and highly effective approaches: the classic Deoxybenzoin route and the versatile Palladium-Catalyzed Cross-Coupling reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings.

The Deoxybenzoin Route: A Classic and Reliable Approach

One of the most established and widely utilized methods for isoflavone synthesis is the Deoxybenzoin route.[1][2] This method involves the initial formation of a 2-hydroxydeoxybenzoin intermediate, which is subsequently cyclized to yield the isoflavone scaffold.

The key starting materials for this route are appropriately substituted phenols and phenylacetic acids or their derivatives.[3][4] This approach offers the advantage of readily available and often less expensive starting materials.

Generalized Experimental Protocol for the Deoxybenzoin Route

A representative protocol for the synthesis of 7-hydroxyisoflavones from resorcinol (B1680541) and a substituted phenylacetic acid is as follows:

  • Acylation: Resorcinol is acylated with the desired phenylacetic acid in the presence of a Lewis acid catalyst, such as molten zinc chloride. This step forms the intermediate deoxybenzoin.[5]

  • Cyclization: The deoxybenzoin intermediate, without the need for isolation, is then subjected to cyclization. This is typically achieved using a mixture of N,N-dimethylformamide (DMF), boron trifluoride diethyl etherate (BF₃·OEt₂), and methanesulfonyl chloride.[5]

  • Workup and Purification: The reaction mixture is then worked up, and the crude isoflavone is purified, typically by recrystallization or column chromatography.

deoxybenzoin_route phenol Substituted Phenol deoxybenzoin 2-Hydroxydeoxybenzoin Intermediate phenol->deoxybenzoin phenylacetic_acid Phenylacetic Acid Derivative phenylacetic_acid->deoxybenzoin reagents1 Lewis Acid (e.g., ZnCl₂) reagents1->deoxybenzoin isoflavone Isoflavone deoxybenzoin->isoflavone reagents2 Cyclizing Agents (e.g., DMF, BF₃·OEt₂) reagents2->isoflavone

Palladium-Catalyzed Cross-Coupling Reactions: Modern and Versatile Strategies

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful and highly adaptable methods for the synthesis of isoflavones.[6][7] These reactions offer the advantage of creating the core isoflavone structure in a single, efficient step from advanced intermediates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a prominent and widely used palladium-catalyzed reaction for isoflavone synthesis.[8][9] This reaction typically involves the coupling of a 3-halo- or 3-iodochromone with an arylboronic acid.[10][11][12] The versatility of commercially available arylboronic acids allows for the synthesis of a diverse library of isoflavone derivatives.[13][14]

A typical procedure for the Suzuki-Miyaura coupling to synthesize isoflavones is as follows:

  • Reactant Mixture: A 3-iodochromone and an arylboronic acid are dissolved in a suitable solvent system, such as a mixture of DMF and water.

  • Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a base, typically an inorganic carbonate like K₂CO₃ or Na₂CO₃, are added to the reaction mixture.[10]

  • Reaction: The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Workup and Purification: The reaction is cooled, and the product is extracted and purified using standard methods like column chromatography.

suzuki_miyaura_coupling halochromone 3-Halo/Iodo-chromone isoflavone Isoflavone halochromone->isoflavone boronic_acid Arylboronic Acid boronic_acid->isoflavone catalyst Palladium Catalyst & Base catalyst->isoflavone

Stille and Negishi Couplings

The Stille and Negishi couplings are also valuable palladium-catalyzed methods for isoflavone synthesis, offering alternatives to the Suzuki-Miyaura reaction.

These methods provide additional flexibility in terms of the available coupling partners and reaction conditions.

Comparative Analysis of Synthetic Routes

FeatureDeoxybenzoin RoutePalladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Starting Materials Substituted phenols and phenylacetic acids3-Halochromones and arylboronic acids
Number of Steps Typically two main steps (acylation and cyclization)Often a single key coupling step from an advanced intermediate
Versatility Good; depends on the availability of substituted starting materialsExcellent; a wide variety of arylboronic acids are commercially available
Reaction Conditions Can involve strong acids and high temperaturesGenerally milder conditions, but requires an inert atmosphere
Catalyst Lewis acids (e.g., ZnCl₂)Palladium catalysts (can be expensive)
Waste Products Can generate significant inorganic wasteStoichiometric amounts of byproducts from the coupling reaction

Biological Significance: Isoflavones and Cellular Signaling

Isoflavones are well-known for their diverse biological activities, which are often attributed to their ability to modulate various cellular signaling pathways. For instance, many isoflavones exhibit estrogenic or anti-estrogenic effects by interacting with estrogen receptors. Furthermore, they can influence cell growth, proliferation, and apoptosis by targeting key enzymes and signaling proteins.

isoflavone_signaling Isoflavone Isoflavone ER Estrogen Receptor Isoflavone->ER Kinase Protein Kinase Isoflavone->Kinase Inhibition GeneExpression Gene Expression ER->GeneExpression Apoptosis Apoptosis Kinase->Apoptosis Induction CellProliferation Cell Proliferation Kinase->CellProliferation Modulation CellCycle Cell Cycle Regulation GeneExpression->CellCycle

Conclusion

The synthesis of isoflavones can be achieved through a variety of effective methods, each with its own set of advantages and considerations. The Deoxybenzoin route remains a robust and reliable method, particularly when starting from basic phenolic and phenylacetic acid building blocks. For greater versatility and access to a wider range of structural analogs, palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, offer a powerful and efficient alternative. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides a foundational comparison to aid researchers in making informed decisions for their isoflavone synthesis campaigns.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Bromo-3,5-dimethylphenol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical step in the path to discovery. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 4-Bromo-3,5-dimethylphenol. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method with UV detection is highly suitable, offering excellent resolution and sensitivity for phenolic compounds.[1][2]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds.[3][4] For polar molecules like phenols, derivatization is often required to increase volatility and thermal stability.[5]

Comparative Data

The following table summarizes the expected performance characteristics of HPLC and GC-MS for the analysis of this compound, based on validated methods for similar phenolic and brominated compounds.[3]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity with UV detection.Separation based on volatility and mass-to-charge ratio.
Limit of Detection (LOD) < 0.1 µg/mL< 10 ng/L
Limit of Quantification (LOQ) < 0.3 µg/mL< 30 ng/L
Linearity (R²) ≥ 0.999≥ 0.998
Precision (%RSD) Intra-day: ≤ 2.0%, Inter-day: ≤ 5.0%Intra-day: ≤ 5.0%, Inter-day: ≤ 10.0%
Accuracy (Recovery) 98% - 102%90% - 110%
Sample Preparation Dissolution in a suitable solvent and filtration.Derivatization may be required.
Advantages High precision, suitable for non-volatile compounds.High sensitivity and structural elucidation capabilities.
Disadvantages Lower sensitivity than GC-MS.May require derivatization, not suitable for thermally labile compounds.

Experimental Protocols

HPLC Method for Purity Validation

This protocol is adapted from established methods for phenolic compounds.[2][6]

1. Instrumentation and Conditions:

  • System: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The organic modifier and gradient can be optimized for better separation.[1][7]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[2][8]

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 10 µL.[6]

2. Sample Preparation:

  • Prepare a stock solution of this compound analytical standard in the mobile phase at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution.

  • Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a known concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the synthesized sample using the calibration curve.

  • Calculate the purity by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

GC-MS Method for Purity Validation

This protocol includes a derivatization step to improve the volatility of the analyte.[5]

1. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-500.

2. Sample Preparation and Derivatization:

  • Accurately weigh the this compound sample and dissolve it in a suitable solvent like dichloromethane.

  • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the sample solution.

  • Heat the mixture at 60°C for 30 minutes to facilitate the derivatization of the phenolic hydroxyl group.

  • Prepare calibration standards of the derivatized analytical standard.

3. Data Analysis:

  • Construct a calibration curve from the derivatized standards.

  • Quantify the derivatized this compound in the sample.

  • Identify potential impurities based on their mass spectra.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (280 nm) E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Calculate Purity H->I

HPLC Experimental Workflow

Analytical_Decision_Tree A Purity Validation of This compound B Primary Goal? A->B C Routine Purity Check (Quantitative) B->C High Throughput D Impurity Identification (Qualitative & Quantitative) B->D High Sensitivity & Structural Info E Use HPLC C->E F Use GC-MS D->F

Decision Tree for Method Selection

References

Monitoring the Synthesis of 4-Bromo-3,5-dimethylphenol: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise and efficient reaction monitoring is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for monitoring the synthesis of 4-Bromo-3,5-dimethylphenol, a key intermediate in various specialized syntheses.[1] This document outlines a detailed experimental protocol for GC-MS analysis, presents quantitative data for objective comparison, and visualizes the analytical workflow.

Introduction to Analytical Monitoring

The synthesis of specialty chemicals such as this compound requires robust analytical methods to ensure reaction completion, identify potential byproducts, and optimize process parameters. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for monitoring the presence of halogenated phenols.[2][3][4] Its high resolving power, sensitivity, and ability to provide structural information through mass spectrometry make it a valuable tool in synthetic chemistry.[2] However, other techniques like High-Performance Liquid Chromatography (HPLC) also offer viable alternatives, each with distinct advantages and limitations.[4][5][6][7]

GC-MS Analysis: A Detailed Protocol

This section provides a detailed experimental protocol for the GC-MS analysis of this compound, designed for reaction monitoring purposes.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[2]

Reagents and Materials:

  • Solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate)

  • Internal Standard (e.g., a non-reactive brominated aromatic compound with a distinct retention time)

  • Microsyringes for sample injection

Experimental Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a suitable reagent to stop the reaction).

    • Dilute the aliquot with a known volume of the chosen solvent (e.g., 1 mL of dichloromethane).

    • Add a known concentration of the internal standard to the diluted sample.

    • Vortex the sample to ensure homogeneity.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (to enhance sensitivity for trace components)[2]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: Increase to 280 °C at a rate of 15 °C/min

      • Final hold: 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-350

  • Data Analysis:

    • Identify the peaks corresponding to this compound, starting materials, and any byproducts based on their retention times and mass spectra.

    • The mass spectrum of this compound is expected to show characteristic fragments. Key m/z values to monitor include the molecular ion peak and isotopic pattern for bromine, as well as fragments from the loss of methyl or bromine radicals.[8]

    • Quantify the relative amounts of each component by integrating the peak areas and comparing them to the internal standard.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for reaction monitoring depends on various factors, including the nature of the analytes, the required sensitivity, and the available instrumentation. Below is a comparison of GC-MS with HPLC-UV for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity in the gas phase, followed by mass-based detection.Separation based on polarity in the liquid phase, followed by UV absorbance detection.
Sample Volatility Requires analytes to be volatile or amenable to derivatization. This compound is suitable.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Selectivity Very high due to both chromatographic separation and mass spectral identification.Moderate to high, dependent on chromatographic resolution and UV spectral uniqueness.
Sensitivity Generally high, especially in selected ion monitoring (SIM) mode.Good, but may be lower than GC-MS for certain compounds.
Speed of Analysis Typically faster run times compared to HPLC.[4][7]Can have longer run times depending on the complexity of the separation.
Instrumentation Cost Generally higher initial investment and maintenance costs.Lower initial investment and maintenance costs compared to GC-MS.
Solvent Consumption Lower, as it primarily uses carrier gas.Higher, due to the continuous flow of liquid mobile phases.
Derivatization May be required for non-volatile or highly polar compounds, though not typically necessary for this compound.Generally not required for phenolic compounds.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the reaction monitoring process using GC-MS.

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_sampling Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Start Reaction (e.g., Bromination of 3,5-dimethylphenol) Reaction Reaction in Progress Start->Reaction End Reaction Quenched Reaction->End Aliquot Take Aliquot Reaction->Aliquot Dilute Dilute with Solvent Aliquot->Dilute Add_IS Add Internal Standard Dilute->Add_IS Inject Inject into GC-MS Add_IS->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Peak Area vs. Internal Standard) Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS based reaction monitoring of this compound synthesis.

GCMS_Logic_Diagram Sample Prepared Sample (Analyte + Internal Standard in Solvent) Injector Heated Injector (Vaporization) Sample->Injector Column GC Column (Separation based on volatility/polarity) Injector->Column IonSource Ion Source (EI) (Fragmentation) Column->IonSource MassAnalyzer Mass Analyzer (Separation of ions by m/z) IonSource->MassAnalyzer Detector Detector (Signal Generation) MassAnalyzer->Detector DataSystem Data System (Chromatogram & Mass Spectrum) Detector->DataSystem

Caption: Logical diagram of the GC-MS analysis process.

Conclusion

For the reaction monitoring of this compound, GC-MS offers a highly selective and sensitive analytical solution. Its ability to provide definitive structural information is invaluable for identifying reactants, products, and potential impurities in a single run. While HPLC-UV presents a viable and often more cost-effective alternative, particularly for non-volatile byproducts, the superior resolution and specificity of GC-MS make it the preferred method for detailed kinetic studies and purity assessments in many research and development settings. The choice between these techniques should be guided by the specific requirements of the analysis, including the need for structural confirmation, desired sensitivity, and available resources.

References

A Researcher's Guide to Catalyst Efficiency in Suzuki Coupling of Bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of catalyst is paramount in achieving high efficiency, yield, and selectivity, particularly when working with varied substrates such as bromophenols. This guide provides an objective comparison of palladium-based catalyst systems for the Suzuki coupling of different bromophenols, supported by experimental data.

The reactivity of bromophenols in Suzuki coupling is significantly influenced by the position of the hydroxyl group and the presence of other substituents on the aromatic ring. These factors affect the electronic and steric environment of the carbon-bromine bond, thereby influencing the efficiency of the catalytic cycle. This guide examines the performance of various catalysts with ortho-, meta-, and para-bromophenols, as well as with sterically hindered and electronically modified analogues.

Performance Comparison of Catalysts with Bromophenol Isomers

The position of the hydroxyl group on the bromophenol ring plays a crucial role in its reactivity. The following table summarizes the performance of different palladium catalysts in the Suzuki coupling of 2-bromophenol (B46759), 3-bromophenol, and 4-bromophenol (B116583) with phenylboronic acid. It is important to note that the data is compiled from various sources, and direct comparison should be made with caution due to differing reaction conditions.

Bromophenol IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromophenolPd₂(dba)₃ / SPhosK₃PO₄Toluene/Water80-High (implied)
3-BromophenolPd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/WaterReflux1-
4-BromophenolPd/CK₂CO₃Water150 (MW)0.17>90
4-BromophenolPd(PPh₃)₄K₃PO₄Dioxane/H₂O908~85-95

Observations suggest that 4-bromophenol often yields high to quantitative results in short reaction times, especially with microwave irradiation. The para-position of the hydroxyl group may facilitate the reaction electronically without causing significant steric hindrance. The reactivity of 2-bromophenol can be affected by the potential for the ortho-hydroxyl group to interact with the catalyst. For 3-bromophenol, the electronic and steric effects are less pronounced compared to the other isomers.

Performance with Sterically Hindered and Electronically Modified Bromophenols

The steric and electronic properties of substituents on the bromophenol ring can dramatically affect catalyst efficiency. The table below presents data for the Suzuki coupling of representative sterically hindered and electronically modified bromophenols.

Bromophenol SubstrateCatalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylisonicotinaldehyde*Pd(PPh₃)₄Phenylboronic AcidK₃PO₄Dioxane/H₂O908~85-95
4-Amino-3-bromobenzoic acidPd(PPh₃)₄Arylboronic AcidK₂CO₃Dioxane/Water--~85
4-Bromonitrobenzene**Pd-polymer hybridPhenylboronic AcidK₃PO₄Water90-High (TOF ≈ 2000 h⁻¹)

*While not a phenol, this substrate demonstrates the challenges of steric hindrance near the reaction site. **Used as a model for an electronically modified bromophenol due to the strong electron-withdrawing nitro group.

For sterically hindered substrates, catalysts with bulky, electron-rich phosphine (B1218219) ligands like SPhos are often effective. The presence of both activating (e.g., amino) and deactivating (e.g., carboxyl) groups on the aromatic ring, as in 4-amino-3-bromobenzoic acid, requires careful catalyst selection to achieve high yields. For substrates with strong electron-withdrawing groups, highly active catalyst systems are necessary to overcome the deactivated nature of the C-Br bond.

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are representative experimental protocols for the Suzuki-Miyaura coupling of bromophenols.

General Protocol for Catalyst Screening in Suzuki Coupling

This procedure can be adapted to screen various catalysts, ligands, bases, and solvents.

Materials:

  • Bromophenol (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the bromophenol, arylboronic acid, palladium catalyst, phosphine ligand, and the selected base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for a specified time (e.g., 12-16 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Suzuki Coupling of 4-Bromophenol using Pd/C under Microwave Irradiation

Materials:

  • 4-Bromophenol (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium on carbon (10 wt% Pd, 1 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Water (5 mL)

Procedure:

  • In a microwave reaction vessel, combine 4-bromophenol, phenylboronic acid, Pd/C, and K₂CO₃.

  • Add water to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 10 minutes.

  • After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromophenol, Arylboronic Acid, Base, and Catalyst B Add Degassed Solvent A->B Under Inert Atmosphere C Heat and Stir B->C D Monitor Progress (TLC/GC) C->D E Quench and Extract D->E Upon Completion F Dry and Concentrate E->F G Column Chromatography F->G H Pure Product G->H

Caption: A generalized experimental workflow for Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_biaryl transmetalation Transmetalation pd2_biaryl->pd0 reductive_elimination Reductive Elimination product R¹-R² (Biaryl Product) reactants R¹-X (Bromophenol) boronic_acid R²-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Mechanistic Insights into the Ullmann Reaction: A Guide for Substituted Bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

The Ullmann reaction, a cornerstone of cross-coupling chemistry, facilitates the copper-catalyzed formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides a comparative analysis of the mechanistic aspects of the Ullmann-type reaction, specifically focusing on the O-arylation of substituted bromophenols—a critical transformation for synthesizing diaryl ethers, which are prevalent motifs in pharmaceuticals, natural products, and materials science.[3] We will explore the proposed catalytic cycles, the influence of electronic and steric factors, and provide experimental data to support the discussion.

Proposed Mechanistic Pathways

While the precise mechanism of the Ullmann reaction has been a subject of extensive study, several pathways have been proposed, often dependent on the specific reaction conditions, ligands, and substrates.[4] The most commonly discussed mechanisms involve a catalytic cycle that alternates between different oxidation states of copper.

1. Oxidative Addition-Reductive Elimination (OA-RE): This is one of the most widely accepted mechanisms for modern, ligand-assisted Ullmann reactions.[4] It typically involves a Cu(I)/Cu(III) catalytic cycle.

  • Step 1: Catalyst Activation: A Cu(I) salt complexes with a ligand (L) and reacts with the deprotonated phenol (B47542) (Ar'-O⁻) to form a copper(I) phenoxide complex, [L-Cu(I)-OAr'].

  • Step 2: Oxidative Addition: The aryl bromide (Ar-Br) undergoes oxidative addition to the copper(I) complex. This is often the rate-determining step and results in a transient Cu(III) intermediate, [L-Cu(III)(Ar)(OAr')(Br)].[5]

  • Step 3: Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the C-O bond of the diaryl ether product (Ar-O-Ar') and regenerating a Cu(I) species, which re-enters the catalytic cycle.[1]

2. Radical and Alternative Pathways: Other mechanisms have been proposed, particularly for classical or ligand-free conditions.

  • Single Electron Transfer (SET): This pathway involves the transfer of an electron from a Cu(I) species to the aryl halide, generating an aryl radical and a Cu(II) species.[4]

  • Halogen Atom Transfer (HAT): In this route, a halogen atom is transferred from the aryl halide to the copper center, also forming an aryl radical.[4]

  • σ-Bond Metathesis: This mechanism avoids changes in the copper oxidation state and proceeds through a four-centered transition state.[2]

Computational and experimental studies suggest that for many modern Ullmann C-O coupling reactions, the OA-RE pathway via a Cu(III) intermediate is the most likely route.[4][5]

Ullmann_Catalytic_Cycle cluster_cycle CuI_L L-Cu(I)-X CuI_OAr L-Cu(I)-OAr' CuI_L->CuI_OAr + Ar'OH, Base - HX, -BaseH⁺ CuIII [L-Cu(III)(Ar)(OAr')X] CuI_OAr->CuIII Oxidative Addition + ArX CuIII->CuI_L Reductive Elimination Product Ar-O-Ar' CuIII->Product L1 Catalyst Activation L2 Rate-Limiting Step L3 Product Formation

Figure 1. A simplified diagram of the Oxidative Addition-Reductive Elimination catalytic cycle.

Performance Comparison with Substituted Bromophenols

The efficiency of the Ullmann reaction is highly dependent on the electronic properties of the substrates, the choice of ligand, and the reaction conditions.

Substituent Effects
  • On the Bromophenol (Nucleophile): The nucleophilicity of the phenoxide is key. Electron-donating groups (EDGs) like alkyl or methoxy (B1213986) groups on the phenol ring increase the electron density on the oxygen atom, enhancing its nucleophilicity and generally leading to higher reaction rates and yields. Conversely, strong electron-withdrawing groups (EWGs) such as nitro or cyano can decrease the nucleophilicity of the phenoxide, sometimes resulting in lower yields under similar conditions.[3]

  • On the Aryl Halide (Electrophile): The reaction is typically favored by electron-withdrawing groups on the aryl halide.[6] EWGs make the aromatic ring more electron-deficient and thus more susceptible to reaction at the carbon atom bearing the halogen. The reactivity order for the halide is generally I > Br > Cl.[3]

Ligand Effects

Modern Ullmann reactions often employ ligands, which are crucial for achieving high yields under milder conditions (e.g., lower temperatures).[3] Ligands such as N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA), picolinic acid, and various β-diketones stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination.[7][8] Ligand-free systems are also possible but often require higher temperatures or more polar solvents like DMSO to achieve good conversion.[9][10]

Data Summary

The following table summarizes experimental data from various studies, illustrating the impact of different substituents and reaction conditions on the Ullmann O-arylation.

EntryPhenol SubstrateAryl HalideCatalyst / Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1m-CresolIodobenzeneCuI (1) / TMHD (2)Cs₂CO₃DMF901292[8]
2Phenol4-BromoacetophenoneCuI (5) / PPh₃ (5)K₂CO₃Toluene1002482.9[6]
34-NitrophenolIodobenzeneCuI (1) / TMHD (2)Cs₂CO₃DMF901280[8]
43-Aminophenol4-IodotolueneCuI (5) / Picolinic Acid (10)K₃PO₄DMSO802496[7][11]
5PhenolBromobenzeneCuI (5) / (none)K₂CO₃ChCl/Gly80690[12]
64-Cyanophenol4-IodotolueneCu¹-USY ZeoliteK₂CO₃Toluene12024<5[3]

TMHD = 2,2,6,6-Tetramethyl-3,5-heptanedione; ChCl/Gly = Choline Chloride/Glycerol deep eutectic solvent.

Experimental Protocols

Below is a representative protocol for a ligand-promoted Ullmann O-arylation of a substituted bromophenol.

General Procedure for Copper-Catalyzed O-Arylation
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the substituted bromophenol (1.0 mmol), the aryl halide (if it is a solid, 1.2 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), the ligand (e.g., picolinic acid, 0.10 mmol, 10 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Reaction Setup: The vial is sealed with a septum. The atmosphere in the vial is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Solvent and Reagent Addition: Anhydrous, degassed solvent (e.g., DMSO, 3-5 mL) is added via syringe, followed by the aryl halide (if it is a liquid, 1.2 mmol).

  • Heating and Monitoring: The reaction mixture is stirred and heated to the desired temperature (e.g., 80-120 °C) in a preheated oil bath. The reaction progress is monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate) and water. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired diaryl ether. The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow start Start reagents 1. Add Solids (Phenol, CuI, Ligand, Base) to Reaction Vial start->reagents inert 2. Purge with Inert Gas (Argon/Nitrogen) reagents->inert add_liquids 3. Add Solvent and Liquid Reagents inert->add_liquids heat 4. Heat and Stir (Monitor by TLC/GC) add_liquids->heat workup 5. Cooldown & Aqueous Workup (Extraction) heat->workup purify 6. Dry and Concentrate Purify by Chromatography workup->purify analyze 7. Characterize Product (NMR, MS) purify->analyze end End analyze->end

Figure 2. A typical experimental workflow for the Ullmann O-arylation reaction.

Conclusion

The Ullmann reaction remains a vital tool for the synthesis of diaryl ethers from substituted bromophenols. Mechanistically, the Oxidative Addition-Reductive Elimination pathway involving a Cu(I)/Cu(III) cycle is widely supported for modern catalytic systems. The success of the reaction is a delicate interplay between the electronic nature of both the bromophenol and the aryl halide, with ligand choice and reaction conditions playing a pivotal role in achieving high efficiency. For researchers in drug development and materials science, a thorough understanding of these factors is essential for optimizing existing protocols and designing novel synthetic routes to complex molecular architectures.

References

Reactivity comparison of 4-Bromo-3,5-dimethylphenol with other substituted bromobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 4-Bromo-3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of this compound with other substituted bromobenzenes in common palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data to aid in reaction design, optimization, and the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction to Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental transformations in modern organic synthesis. The efficiency of these reactions is highly dependent on the structure of the aryl halide substrate. This compound is a versatile building block, but its reactivity is modulated by the electronic and steric effects of its three substituents: a hydroxyl group and two methyl groups. Understanding these effects is crucial for predicting its behavior relative to other brominated aromatic compounds.

The reactivity of an aryl bromide in the catalytic cycle, particularly in the rate-determining oxidative addition step, is governed by two primary factors:

  • Electronic Effects: Electron-donating groups (EDGs) like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and alkyl groups (-CH₃) increase the electron density of the aromatic ring. This strengthens the carbon-bromine (C-Br) bond, making the aryl bromide less electrophilic and thus less reactive toward oxidative addition with the electron-rich Pd(0) catalyst. Conversely, electron-withdrawing groups (EWGs) such as cyano (-CN) or benzoyl (-COPh) decrease electron density, weaken the C-Br bond, and accelerate the reaction.[1][2]

  • Steric Effects: Bulky substituents positioned near the bromine atom (ortho position) can physically obstruct the approach of the palladium catalyst, slowing down the reaction. Substituents in the meta and para positions generally have a minimal steric impact on the reaction site.[1]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity of various bromobenzenes is influenced by their substitution pattern. Aryl bromides with electron-withdrawing groups are generally more reactive than those with electron-donating groups.[2]

For this compound, the hydroxyl group and the two methyl groups are all electron-donating. This combined effect significantly increases the electron density on the aromatic ring, making it less reactive compared to unsubstituted bromobenzene (B47551) or bromobenzenes with electron-withdrawing substituents. The methyl groups are in the meta-positions relative to the bromine, so their steric hindrance is negligible.

Table 1: Representative Yields in Suzuki-Miyaura Cross-Coupling Reactions

Aryl Bromide SubstrateSubstituent TypePhenylboronic Acid Coupling PartnerRepresentative Yield (%)Key Reactivity Factors
This compound 2 EDG (-CH₃), 1 EDG (-OH)Arylboronic AcidModerate (Yields often require optimized, robust catalyst systems)[3]Strong deactivation from three electron-donating groups.
4-Bromobenzonitrile1 EWG (-CN)4-Formylphenylboronic Acid97[4]Highly activated by the electron-withdrawing cyano group.
BromobenzeneNone (Reference)Phenylboronic Acid~100 (under optimal conditions)[5]Baseline reactivity for comparison.
4-Bromotoluene1 EDG (-CH₃)Phenylboronic Acid91-99[6][7]Slightly deactivated by the electron-donating methyl group.
4-Bromoanisole1 EDG (-OCH₃)Phenylboronic Acid91-99[7][8]Deactivated by the stronger electron-donating methoxy group.

Note: Yields are compiled from various literature sources and may not be directly comparable due to differing reaction conditions. They serve to illustrate general reactivity trends.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[9] Similar to the Suzuki coupling, the reaction is sensitive to the electronic properties of the aryl bromide. Electron-rich aryl bromides are generally less reactive and may require more forcing conditions or specialized, highly active catalyst systems to achieve high yields.[10][11]

This compound, with its three electron-donating groups, is expected to be a challenging substrate for this reaction. Compared to simpler aryl bromides, it will likely exhibit lower reactivity. Ortho-substituted aryl bromides can also be challenging due to steric hindrance, but this is not a primary factor for this compound.[12]

Table 2: Representative Yields in Buchwald-Hartwig Amination

Aryl Bromide SubstrateAmine Coupling PartnerRepresentative Yield (%)Key Reactivity Factors
This compound Primary/Secondary AminesModerate to Good (Requires robust ligands like XPhos or BrettPhos)[13]Strong deactivation from three electron-donating groups.
4-BromobenzonitrileImidazoleGood (under microwave heating)[11]Highly activated by the electron-withdrawing cyano group.
BromobenzeneMorpholine>98[10]Baseline reactivity for comparison.
4-BromotolueneN-Methylaniline98[10]Slightly deactivated by the electron-donating methyl group.
4-BromoanisoleAniline98[10]Deactivated by the stronger electron-donating methoxy group.

Note: Yields are compiled from various literature sources and may not be directly comparable due to differing reaction conditions. They serve to illustrate general reactivity trends.

Experimental Protocols and Visualizations

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of an aryl bromide with an arylboronic acid and may require optimization.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1, 5 mL) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica (B1680970) gel.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the N-arylation of amines and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Seal the tube with a septum, and purge with an inert gas. Add the aryl bromide (1.0 mmol), the amine (1.2 mmol), and an anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 3-5 mL).

  • Reaction: Heat the reaction mixture in a preheated oil bath to the required temperature (e.g., 80-110 °C) with stirring for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by flash chromatography.

Diagrams

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)Ln-Ar' Transmetal->PdII_Ar ArB Ar'B(OR)2 Base Base (e.g., OH⁻) ArB->Base Base->Transmetal Activates Boronic Acid RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, Base, Catalyst B Purge with Inert Gas (Ar or N2) A->B C Add Degassed Solvent B->C D Heat to Reaction Temperature (e.g., 90°C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Dilute with Organic Solvent E->F G Aqueous Wash (Water, Brine) F->G H Dry and Concentrate G->H I Purify via Column Chromatography H->I

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Reactivity_Logic cluster_examples Example Substrates Reactivity Reactivity in Oxidative Addition Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric EDG Electron-Donating Groups (-OH, -CH3, -OCH3) Electronic->EDG EWG Electron-Withdrawing Groups (-CN, -COPh) Electronic->EWG Hindrance Ortho-Substituent Bulk Steric->Hindrance Decreased Decreased Reactivity EDG->Decreased Increased Increased Reactivity EWG->Increased Hindrance->Decreased Phenol This compound (-OH, -CH3 x2) Decreased Reactivity Anisole 4-Bromoanisole (-OCH3) Decreased Reactivity Benzonitrile 4-Bromobenzonitrile (-CN) Increased Reactivity

Caption: Factors influencing the reactivity of substituted bromobenzenes.

References

A Comparative Spectroscopic Analysis of 4-Bromo-3,5-dimethylphenol and Its Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Bromo-3,5-dimethylphenol and its derivatives, offering valuable data for researchers engaged in the synthesis, characterization, and application of these compounds. The inclusion of halogen atoms at the para-position of the phenolic ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these molecules. Understanding these shifts is crucial for structural elucidation, purity assessment, and the development of new chemical entities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and a selection of its derivatives. This comparative presentation allows for a clear understanding of the electronic and structural effects of the different substituents.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundAr-H-OH-CH₃
3,5-Dimethylphenol6.62 (s, 2H), 6.55 (s, 1H)~4.6 (br s, 1H)2.25 (s, 6H)
4-Fluoro-3,5-dimethylphenolData not readily availableData not readily availableData not readily available
4-Chloro-3,5-dimethylphenol6.75 (s, 2H)~5.5 (br s, 1H)2.28 (s, 6H)
This compound6.83 (s, 2H)~5.4 (br s, 1H)2.30 (s, 6H)
4-Iodo-3,5-dimethylphenol7.05 (s, 2H)~5.2 (br s, 1H)2.35 (s, 6H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundC-Ar (quaternary)C-Ar (CH)-CH₃
3,5-Dimethylphenol155.4 (C-OH), 139.2 (C-CH₃)121.2 (C-H), 112.9 (C-H)21.4
4-Fluoro-3,5-dimethylphenolData not readily availableData not readily availableData not readily available
4-Chloro-3,5-dimethylphenol152.1 (C-OH), 138.8 (C-CH₃), 118.9 (C-Cl)124.9 (C-H)20.6
This compound152.8 (C-OH), 140.1 (C-CH₃), 107.8 (C-Br)127.5 (C-H)23.2
4-Iodo-3,5-dimethylphenolData not readily availableData not readily availableData not readily available

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchC-H (Aromatic)C=C (Aromatic)C-O StretchC-X Stretch
3,5-Dimethylphenol~3300 (broad)~3030~1600, ~1470~1200-
4-Fluoro-3,5-dimethylphenolData not readily availableData not readily availableData not readily availableData not readily availableData not readily available
4-Chloro-3,5-dimethylphenol~3400 (broad)~3020~1580, ~1450~1210~750
This compound~3450 (broad)~3010~1570, ~1440~1205~680
4-Iodo-3,5-dimethylphenol~3400 (broad)~3000~1560, ~1430~1190~650

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
3,5-Dimethylphenol122107, 91, 77
4-Fluoro-3,5-dimethylphenol140Data not readily available
4-Chloro-3,5-dimethylphenol156/158 (isotope pattern)141/143, 121, 91
This compound200/202 (isotope pattern)185/187, 121, 91
4-Iodo-3,5-dimethylphenol248121, 91

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the phenolic compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 75 or 100 MHz. A spectral width of 200-220 ppm and a larger number of scans (1024-4096) were used to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): A small amount of the solid phenolic compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment was recorded prior to sample analysis.

Mass Spectrometry (MS)

  • Sample Introduction: The sample was introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) was used as the ionization method, with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

Visualization of a Key Biological Pathway

Phenolic compounds, including this compound and its derivatives, are known for their antioxidant properties. They can modulate cellular signaling pathways involved in the response to oxidative stress. The following diagram illustrates a generalized antioxidant signaling pathway that can be influenced by such compounds.

Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Phenolic_Compound This compound & Derivatives Phenolic_Compound->Nrf2_Keap1 Modulation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Expression Cellular_Protection Cellular Protection & Stress Resistance Antioxidant_Enzymes->Cellular_Protection Increased Capacity

Caption: Generalized antioxidant signaling pathway modulated by phenolic compounds.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow Sample This compound or Derivative Sample NMR_Prep Sample Preparation for NMR Sample->NMR_Prep IR_Prep Sample Preparation for IR Sample->IR_Prep MS_Prep Sample Preparation for MS Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Data Acquisition NMR_Prep->NMR_Acq IR_Acq FTIR Data Acquisition IR_Prep->IR_Acq MS_Acq Mass Spectrometry Data Acquisition MS_Prep->MS_Acq Data_Analysis Data Analysis & Structure Elucidation NMR_Acq->Data_Analysis IR_Acq->Data_Analysis MS_Acq->Data_Analysis Comparison Comparative Spectroscopic Report Data_Analysis->Comparison

Caption: A typical workflow for spectroscopic analysis of phenolic compounds.

Unlocking the Bioactive Potential: A Comparative Guide to Compounds Derived from 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Bromo-3,5-dimethylphenol serves as a versatile scaffold for the synthesis of novel compounds with promising biological activities. This guide provides an objective comparison of the performance of various derivatives, supported by experimental data, to inform future research and development in the quest for new therapeutic agents. The primary biological activities explored for derivatives of this and structurally similar bromophenols include antimicrobial, antioxidant, and anticancer effects.

While comprehensive studies on a wide array of derivatives synthesized directly from this compound are limited, this guide draws upon available data from closely related analogues to provide a comparative overview of their potential biological activities. The insights from these related compounds offer valuable guidance for the rational design and synthesis of novel derivatives with enhanced therapeutic properties.

Comparative Biological Efficacy: A Data-Driven Overview

The biological activities of bromophenol derivatives have been evaluated through various in vitro assays. The following tables summarize the quantitative data, providing a clear comparison of their potency in different biological contexts.

Antimicrobial Activity

Derivatives of bromophenols have demonstrated notable activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key metric for comparing the antibacterial potency of these compounds.

Table 1: Comparative Antimicrobial Activity (MIC) of Bromophenol Derivatives

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Pyrazine (B50134) Carboxamide AnalogueN-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine-2-carboxamideExtensively Drug-Resistant Salmonella Typhi50,000[1]
N-(3-methyl-4-(naphthalen-1-yl)phenyl)pyrazine-2-carboxamideExtensively Drug-Resistant Salmonella Typhi25,000[1]
N-(4'-fluoro-5-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamideExtensively Drug-Resistant Salmonella Typhi12,500[1]
N-(4'-methoxy-5-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamideExtensively Drug-Resistant Salmonella Typhi6,250[1]

Note: The pyrazine carboxamide derivatives were synthesized from 4-bromo-3-methylaniline, a structurally similar starting material to this compound.

Anticancer Activity

The cytotoxic effects of bromophenol derivatives against various cancer cell lines are a significant area of investigation. The half-maximal inhibitory concentration (IC50) is used to quantify the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Table 2: Comparative Anticancer Activity (IC50) of Bromophenol Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Acetylated Bromophenol(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) (4b-4)K562 (Leukemia)11.09 (24h), 9.46 (48h), 8.09 (72h)[2]
Methylated Bromophenol2,3-Dibromo-1-(((3-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene (3b-6)K562 (Leukemia)>10[2]
Methylated Bromophenol1-Bromo-5-(((3,4-dimethoxybenzyl)oxy)methyl)-2,3-dimethoxybenzene (3b-8)K562 (Leukemia)>10[2]
Methylated Bromophenol2,3-Dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene (3b-9)K562 (Leukemia)>10[2]
Acetylated Bromophenol(oxybis(methylene))bis(5-bromo-2-methoxy-4,1-phenylene) diacetate (4b-5)K562 (Leukemia)>10[2]

Note: The compounds listed were synthesized from vanillin (B372448) as a starting material, but represent the types of structures that could be pursued from bromophenolic precursors.

Antioxidant Activity

The antioxidant potential of bromophenol derivatives is often assessed by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The IC50 value represents the concentration of the compound that scavenges 50% of the DPPH radicals.

Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging) of Bromophenol Derivatives

Compound ClassDerivativeDPPH IC50 (µg/mL)Reference
Thiazole (B1198619) AnalogueHantzsch thiazole derivative 4a28.34[3]
Thiazole AnalogueHantzsch thiazole derivative 4b25.19[3]
Thiazole AnalogueHantzsch thiazole derivative 4c23.55[3]
Thiazole AnalogueHantzsch thiazole derivative 4d21.78[3]
Thiazole AnalogueHantzsch thiazole derivative 4e20.11[3]
StandardButylhydroxytoluene (BHT)18.21[3]

Note: The antioxidant data is from a study on thiazole derivatives, which represent a class of compounds that could potentially be synthesized from functionalized this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of derivatives structurally related to those synthesized from this compound.

General Synthesis of N-aryl-pyrazine-2-carboxamide Derivatives

A synthetic route analogous to the one used for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives can be adapted.[1] The key steps involve an initial amide formation followed by a Suzuki cross-coupling reaction to introduce aryl diversity.

Step 1: Amide Formation

  • To a solution of pyrazine-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add 4-Bromo-3,5-dimethylaniline (or a related aniline) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine), dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude amide product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Suzuki Cross-Coupling

  • In a reaction vessel, combine the synthesized N-(4-bromo-3,5-dimethylphenyl)pyrazine-2-carboxamide, a suitable boronic acid or boronic ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or CsF).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, dilute it with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography to yield the desired N-aryl-pyrazine-2-carboxamide derivative.

In Vitro Antibacterial Activity (MIC Assay)

The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.[1]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (MHB) or another appropriate bacterial growth medium.

  • Prepare a standardized inoculum of the test bacterium (e.g., to a concentration of approximately 5 x 10^5 CFU/mL).

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay to assess cell viability.[2]

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant activity.[3]

  • Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Add a solution of DPPH in the same solvent to each concentration of the test compound.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the remaining DPPH at its maximum absorbance wavelength (around 517 nm).

  • Use a standard antioxidant (e.g., ascorbic acid or BHT) as a positive control.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals.

Visualizing Molecular Pathways and Processes

Understanding the underlying mechanisms of action is crucial for drug development. While specific pathways for derivatives of this compound are not yet fully elucidated, we can visualize a generalized synthetic workflow and a key signaling pathway often modulated by phenolic compounds.

G cluster_0 Synthesis Workflow start This compound functionalization Functionalization of Phenolic Hydroxyl or Suzuki Coupling at Bromine start->functionalization derivatives Diverse Library of Derivatives functionalization->derivatives screening Biological Screening (Antimicrobial, Anticancer, Antioxidant) derivatives->screening hit Hit Compound Identification screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Caption: Generalized workflow for the synthesis and development of bioactive compounds from this compound.

G cluster_1 Potential Nrf2-Mediated Antioxidant Pathway cluster_2 Potential Nrf2-Mediated Antioxidant Pathway stress Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces dissociation derivative Bromophenol Derivative derivative->keap1_nrf2 may promote dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates transcription of response Cellular Protection genes->response

Caption: A potential antioxidant signaling pathway involving Nrf2 that may be modulated by bromophenol derivatives.

References

Cost-benefit analysis of using 4-Bromo-3,5-dimethylphenol in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of starting materials is a critical decision that directly impacts the economic viability and efficiency of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using 4-Bromo-3,5-dimethylphenol in large-scale synthesis, with a particular focus on its role as a key intermediate in the production of high-value compounds such as isoflavones and chromen-4-ones. We will objectively compare its performance with alternative precursors and provide supporting data to aid researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

This compound is a versatile intermediate, offering a unique substitution pattern that is advantageous in the synthesis of various complex molecules. Its primary route of synthesis is the electrophilic bromination of 3,5-dimethylphenol (B42653). The choice of brominating agent, either elemental bromine (Br₂) or N-bromosuccinimide (NBS), is a key factor in the overall cost and safety profile of the process. While elemental bromine is less expensive on a per-kilogram basis, its handling and safety considerations can add significant costs in a large-scale setting. NBS, although more expensive, offers easier handling and often higher selectivity, which can lead to improved yields and reduced purification costs.

The primary alternatives to this compound in the synthesis of isoflavones and chromen-4-ones often involve different synthetic strategies, such as starting from resorcinol (B1680541) derivatives or employing palladium-catalyzed cross-coupling reactions with other halogenated phenols. These alternative routes may offer advantages in terms of raw material cost or process complexity, but can also present their own challenges in terms of catalyst cost, reaction sensitivity, and waste management.

This analysis suggests that while the upfront cost of this compound synthesis can be higher than some alternative starting materials, its use can be economically advantageous when high purity and specific substitution patterns are critical for the final product, leading to higher overall process efficiency and yield.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for the synthesis of this compound and compare it with a representative alternative route for the synthesis of a common isoflavone (B191592) precursor.

Table 1: Large-Scale Synthesis of this compound

ParameterMethod A: Elemental BromineMethod B: N-Bromosuccinimide (NBS)
Starting Material 3,5-Dimethylphenol3,5-Dimethylphenol
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Typical Yield 85-92%90-97%
Purity (pre-purification) 95-98%>98%
Reaction Time 4-6 hours2-4 hours
Key Process Considerations Requires specialized handling equipment for corrosive and toxic Br₂. HBr byproduct needs neutralization/capture.Easier solid handling. Succinimide (B58015) byproduct is less hazardous.
Estimated Raw Material Cost/kg of Product *LowerHigher

Note: Estimated raw material cost is highly dependent on bulk pricing and supplier negotiations. This is a qualitative comparison.

Table 2: Cost-Benefit Analysis of Brominating Agents for this compound Synthesis

FactorElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Bulk Price Lower (approx. $2.50 - $4.50/kg)[1][2]Higher (approx. $3.90 - $4.00/kg for bulk)[3]
Handling & Safety High (Corrosive, toxic, volatile liquid). Requires specialized equipment and stringent safety protocols.[4]Moderate (Solid, easier to handle). Less hazardous than Br₂.[5]
Reaction Selectivity Can lead to over-bromination if not carefully controlled.Generally higher selectivity, leading to cleaner reactions and higher purity.
Byproducts & Waste HBr (corrosive gas/acid). Requires scrubbing or neutralization, adding to process complexity and cost.Succinimide (solid). Can be recovered or disposed of more easily than HBr.
Capital Expenditure Higher, due to the need for specialized storage, dosing, and safety equipment for liquid bromine.Lower, as standard solid handling equipment can be used.
Overall Process Cost Potentially lower if handling and waste costs are well-managed and scale is very large.Potentially lower for medium-scale production or where high purity is critical, due to higher yields and reduced purification costs.

Table 3: Comparison of Synthetic Routes to a Key Isoflavone Intermediate

FeatureRoute 1: Using this compoundRoute 2: Alternative (e.g., from a resorcinol derivative)
Key Starting Materials This compound, Arylboronic acidResorcinol derivative, Acyl chloride
Number of Synthetic Steps Fewer steps in the final coupling stage.May involve more steps for functional group manipulation.
Catalyst Requirements Palladium catalyst for Suzuki coupling.May involve Friedel-Crafts acylation with a Lewis acid catalyst.
Overall Yield Typically high for the coupling step.Can vary depending on the specific sequence.
Cost of Starting Materials Intermediate cost for the brominated phenol (B47542).Can be lower for simple resorcinol derivatives.
Process Robustness Suzuki couplings are generally robust and well-understood.Friedel-Crafts reactions can have selectivity issues.
Key Advantage Direct introduction of the desired substitution pattern.Potentially lower raw material cost for the initial building block.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Bromination with Elemental Bromine (Illustrative)

Objective: To synthesize this compound from 3,5-dimethylphenol using elemental bromine on a large scale.

Materials:

Procedure:

  • Charge 3,5-dimethylphenol and dichloromethane into a glass-lined reactor.

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add elemental bromine to the reaction mixture over a period of 2-3 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Slowly add a 10% sodium hydroxide solution to neutralize the generated hydrogen bromide (HBr) and quench any unreacted bromine.

  • Separate the organic layer and wash it with water.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., heptane/toluene) to yield pure this compound.

Protocol 2: Large-Scale Synthesis of this compound via Bromination with N-Bromosuccinimide (NBS) (Illustrative)

Objective: To synthesize this compound from 3,5-dimethylphenol using N-bromosuccinimide on a large scale.

Materials:

  • 3,5-Dimethylphenol (100 kg, 1 eq.)

  • N-Bromosuccinimide (NBS) (146 kg, 1 eq.)

  • Acetonitrile (B52724) (600 L)

  • Water

Procedure:

  • Charge 3,5-dimethylphenol and acetonitrile into a reactor.

  • Stir the mixture at room temperature until the phenol is completely dissolved.

  • Add N-bromosuccinimide portion-wise over 1-2 hours, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain this compound. The succinimide byproduct remains in the filtrate.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_method_a Method A: Elemental Bromine cluster_method_b Method B: NBS start Start: 3,5-Dimethylphenol bromination_br2 Bromination with Br₂ in Dichloromethane start->bromination_br2 bromination_nbs Bromination with NBS in Acetonitrile start->bromination_nbs neutralization Neutralization (NaOH aq.) bromination_br2->neutralization workup_a Workup & Recrystallization neutralization->workup_a end_product Product: this compound workup_a->end_product precipitation Precipitation with Water bromination_nbs->precipitation workup_b Filtration & Drying precipitation->workup_b workup_b->end_product

Caption: A comparison of the experimental workflows for the synthesis of this compound using elemental bromine versus NBS.

isoflavone_synthesis_pathway cluster_isoflavone Simplified Isoflavone Synthesis via Suzuki Coupling reactant1 This compound intermediate Coupled Intermediate reactant1->intermediate reactant2 Arylboronic Acid reactant2->intermediate catalyst Palladium Catalyst + Base catalyst->intermediate cyclization Cyclization intermediate->cyclization product Isoflavone Scaffold cyclization->product

Caption: A simplified logical relationship for isoflavone synthesis using this compound as a key building block.

signaling_pathway cluster_pathway Isoflavone-Modulated Signaling Pathways cluster_targets Cellular Targets isoflavones Isoflavones (e.g., Genistein, Daidzein) akt Akt Pathway isoflavones->akt Modulates nfkb NF-κB Pathway isoflavones->nfkb Modulates mapk MAPK Pathway isoflavones->mapk Modulates cellular_response Cellular Response (e.g., Apoptosis, Anti-inflammatory) akt->cellular_response nfkb->cellular_response mapk->cellular_response

Caption: A high-level overview of cellular signaling pathways modulated by isoflavones, which are synthesized using this compound.

References

A Comparative Guide to the Environmental Impact of Synthetic Routes for 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3,5-dimethylphenol is a valuable chemical intermediate, playing a crucial role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] As the chemical industry increasingly embraces the principles of green chemistry, evaluating the environmental impact of synthetic pathways is paramount. This guide provides a comparative analysis of two primary synthetic routes to this compound, starting from 3,5-dimethylphenol (B42653). The comparison focuses on key environmental and efficiency metrics, including reagent toxicity, waste generation, atom economy, and reaction conditions, to guide researchers and drug development professionals in selecting more sustainable methodologies.

**Route 1: Classical Electrophilic Bromination with Molecular Bromine (Br₂) **

This traditional method involves the direct electrophilic aromatic substitution of 3,5-dimethylphenol using molecular bromine. The hydroxyl and methyl groups on the aromatic ring are activating and ortho-, para-directing, leading to the substitution of bromine at the C4 position, which is para to the hydroxyl group and sterically accessible. A common solvent for this reaction is glacial acetic acid or a chlorinated solvent like dichloromethane.

Experimental Protocol

To a solution of 3,5-dimethylphenol (1 equivalent) in glacial acetic acid, a solution of molecular bromine (1 equivalent) in glacial acetic acid is added dropwise at a controlled temperature, typically between 0-10°C.[2] The reaction mixture is stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by adding an aqueous solution of a reducing agent, such as sodium thiosulfate, to neutralize any excess bromine. The product is then typically extracted using an organic solvent, washed, dried, and purified, often through recrystallization.

Route 2: Green Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination and is considered a safer and more environmentally benign alternative to molecular bromine.[3][4] It is a solid, making it easier to handle than the highly corrosive and volatile liquid bromine.[5] Reactions with NBS often exhibit high regioselectivity and can be performed under milder conditions. Acetonitrile is a common solvent for this transformation, offering increased reactivity compared to less polar solvents like carbon tetrachloride.[3]

Experimental Protocol

In a reaction flask, 3,5-dimethylphenol (1 equivalent) is dissolved in acetonitrile. N-Bromosuccinimide (1.05 equivalents) is then added portion-wise to the stirred solution at room temperature.[6][7] The reaction is monitored by TLC. Once the starting material has been consumed, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane), and the succinimide (B58015) byproduct, which is sparingly soluble, can be removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key performance and environmental metrics for the two synthetic routes.

MetricRoute 1: Molecular Bromine (Br₂)Route 2: N-Bromosuccinimide (NBS)Environmental Considerations
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)Br₂ is a highly toxic, corrosive, and volatile liquid requiring special handling. NBS is a solid, making it significantly safer and easier to handle.[5]
Typical Solvents Glacial Acetic Acid, Dichloromethane (CH₂Cl₂)Acetonitrile (CH₃CN)Dichloromethane is a halogenated solvent with significant environmental and health concerns. Acetonitrile is less toxic than chlorinated solvents but is still a substance of concern.[3]
Primary Byproduct Hydrogen Bromide (HBr)SuccinimideHBr is a corrosive acid that must be neutralized, generating salt waste. Succinimide is a less hazardous organic solid that can potentially be recovered and recycled.
Atom Economy ~50% (for Bromine)~100% (for Bromine from NBS into product)Atom economy measures the efficiency of a reaction in converting reactant atoms to desired product atoms.[8] The classical route loses one bromine atom as HBr for every atom incorporated. The NBS route is more atom-economical concerning the bromine atom transfer.
Reaction Conditions 0-10°C, requires coolingRoom TemperatureReactions at ambient temperature reduce energy consumption associated with heating or cooling processes, aligning with green chemistry principles.[9]
Waste Generation Neutralized HBr (salt solution), excess quenching agentSuccinimide, less aqueous wasteThe NBS route generally produces less hazardous and lower volume waste streams.
Overall Yield Generally Good to HighGenerally HighBoth methods can provide high yields, though the cleaner reaction profile of NBS can simplify purification and improve isolated yields.

Visualization of Synthetic Workflows

The diagrams below illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Molecular Bromine A1 3,5-Dimethylphenol B1 Dissolve in Glacial Acetic Acid A1->B1 C1 Add Br₂ (0-10°C) B1->C1 D1 Quench with Na₂S₂O₃ C1->D1 E1 Extraction & Purification D1->E1 F1 This compound E1->F1

Caption: Workflow for the classical bromination using Br₂.

G cluster_1 Route 2: N-Bromosuccinimide A2 3,5-Dimethylphenol B2 Dissolve in Acetonitrile A2->B2 C2 Add NBS (Room Temp) B2->C2 D2 Filter Succinimide C2->D2 E2 Wash & Concentrate D2->E2 F2 This compound E2->F2

Caption: Workflow for the greener bromination using NBS.

Conclusion

When comparing the two synthetic routes to this compound, the pathway utilizing N-Bromosuccinimide (NBS) presents a demonstrably superior environmental profile. The key advantages of the NBS route include the use of a safer, solid brominating agent, milder reaction conditions that conserve energy, higher bromine atom economy, and the generation of a less hazardous byproduct (succinimide) compared to the corrosive hydrogen bromide produced in the classical method. While solvent choice remains a critical consideration for both routes, the overall reduction in hazardous reagents and waste makes the NBS method a more sustainable and preferable option for the synthesis of this compound, aligning with the modern imperatives of green chemistry in pharmaceutical development and manufacturing.

References

A Comparative Guide to the Kinetics of Cross-Coupling Reactions: Insights for the Reactivity of 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of cross-coupling reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring process scalability. This guide provides a comparative analysis of the kinetic profiles of major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira—with a focus on aryl bromide substrates. While specific kinetic data for 4-Bromo-3,5-dimethylphenol is limited in publicly available literature, this guide will infer its expected reactivity based on studies of structurally analogous compounds, providing a valuable framework for experimental design.

The reactivity of an aryl bromide in a cross-coupling reaction is intricately influenced by both electronic and steric factors. For this compound, the two methyl groups flanking the bromine atom introduce significant steric hindrance. These electron-donating groups also increase the electron density at the carbon-bromine bond, which can impact the rate-determining oxidative addition step of the catalytic cycle.

Comparative Kinetic Data of Cross-Coupling Reactions

The following tables summarize kinetic and performance data for various cross-coupling reactions with different aryl bromide substrates. This data, gathered from multiple studies, serves as a benchmark for predicting the behavior of this compound.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides

Aryl BromideCoupling PartnerCatalyst SystemSolventTemperature (°C)Reaction TimeYield (%)Kinetic Observations
4-BromoanilinePhenylboronic acidPd-poly(AA) hybridWater70< 6 h> 80Electron-donating groups (like -NH2) can slow the initial reaction rate compared to electron-withdrawing groups.[1]
4-BromonitrobenzenePhenylboronic acidPd-poly(AA) hybridWater70< 6 h> 90Electron-withdrawing groups (like -NO2) lead to faster conversion rates.[1]
4-BromoanisolePhenylboronic acidPd(0)/HPSToluene/Water80-97-99The reaction proceeds almost quantitatively with a ligandless palladium catalyst.[2][3]
4-Bromo-3-iodophenolPhenylboronic acidPd(OAc)₂ / PPh₃1,4-dioxane/Water80-9012-24 hHighSelective coupling occurs at the more reactive C-I bond.[4]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

Aryl BromideAmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)Kinetic Insights
Aryl BromidesPrimary/Secondary AminesPd(dba)₂ / P(o-tol)₃NaOtBuToluene80-100-The development of bidentate phosphine (B1218219) ligands improved reaction rates and yields.[5]
4-tert-butylbromobenzenen-hexylaminePd(dba)₂ / BINAPNaOtBuToluene--The oxidative addition of the aryl bromide is generally the rate-determining step.[6]
Aryl BromidesAmmonia EquivalentsVarious Pd/Ligand SystemsVariousVarious-HighThe choice of ligand is crucial for efficient coupling with different amine types.[7][8]

Table 3: Sonogashira Coupling of Aryl Bromides

Aryl BromideAlkyneCatalyst SystemBaseSolventTemperature (°C)Activation Enthalpy (ΔH‡, kJ/mol)Activation Entropy (ΔS‡, J/mol·K)
Substituted Aryl BromidesPhenylacetylenePd-phosphine complexesAmineVarious-54-82-55 to 11
4-Bromo-3-iodophenolTerminal AlkynesPd(PPh₃)₂Cl₂ / CuIAmineVariousRT - 50--

Based on the general principles observed in these studies, the steric hindrance from the two methyl groups in this compound is expected to significantly impact the kinetics of cross-coupling reactions. The oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, is likely to be slower compared to less hindered aryl bromides. The electron-donating nature of the methyl groups may also decrease the electrophilicity of the reaction center, further slowing this step.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are representative experimental protocols for the three major cross-coupling reactions.

1. Suzuki-Miyaura Coupling Kinetics Monitoring

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, combine the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a base (e.g., K₂CO₃, 2.0 mmol), and a suitable solvent (e.g., toluene/water 3:1).[9]

  • Sampling: At timed intervals, withdraw aliquots from the reaction mixture and quench with a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the starting material and the product.

  • Data Processing: Plot the concentration of the reactant or product versus time to determine the reaction rate.

2. Buchwald-Hartwig Amination Kinetic Analysis

  • Reaction Setup: A typical procedure involves charging a reaction vessel with a palladium precursor (e.g., Pd(OAc)₂), a phosphine ligand, a base (e.g., NaOtBu), the aryl bromide (1.0 mmol), and the amine (1.2 mmol) in an appropriate solvent (e.g., toluene) under an inert atmosphere.

  • Monitoring: The reaction progress can be monitored by taking samples at regular intervals and analyzing them via GC or NMR spectroscopy.

  • Kinetic Isotope Effect Studies: For a deeper mechanistic understanding, intramolecular ¹³C kinetic isotope effects can be determined using a symmetrically substituted reactant like 1,4-dibromobenzene.[6]

3. Sonogashira Coupling High-Throughput Kinetic Screening

  • Methodology: A high-throughput method allows for running multiple coupling reactions in a single vessel.[10] A set of different aryl bromides can be reacted with an alkyne in the presence of various Pd-phosphine complexes.[10]

  • Analysis: The reaction kinetics for each combination can be monitored in parallel using automated sampling and analysis techniques.

  • Temperature Dependence: To determine activation parameters, the reactions are performed at different temperatures, and the data is used to construct Eyring plots.[10]

Visualizing Reaction Workflows and Concepts

Diagram 1: General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_workup Workup & Purification Reactants Aryl Halide + Coupling Partner Reaction_Vessel Inert Atmosphere (N2 or Ar) Controlled Temperature Reactants->Reaction_Vessel Catalyst Palladium Catalyst + Ligand Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Sampling Timed Aliquots Reaction_Vessel->Sampling Reaction in Progress Quenching Quenching Reaction_Vessel->Quenching Reaction Complete Analysis HPLC / GC-MS / NMR Sampling->Analysis Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for conducting and monitoring palladium-catalyzed cross-coupling reactions.

Diagram 2: The Catalytic Cycle of a Generic Cross-Coupling Reaction

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X L_n OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)-R' L_n Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArX Ar-X ArX->OxAdd NuM R'-M NuM->Transmetalation

Caption: A simplified representation of the key steps in a palladium-catalyzed cross-coupling reaction cycle.

References

Unveiling the Reactivity of 4-Bromo-3,5-dimethylphenol: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of phenolic compounds is a cornerstone of research in antioxidant development, drug design, and environmental science. Understanding the subtle interplay of substituent effects on the phenolic ring is crucial for predicting reaction mechanisms and designing molecules with tailored properties. This guide provides a comparative analysis of the reactivity of 4-Bromo-3,5-dimethylphenol using Density Functional Theory (DFT) studies, placed in context with other relevant brominated phenols. While direct, comprehensive DFT studies on this compound are not extensively available in the current literature, this guide synthesizes data from related compounds to offer valuable insights into its potential reactivity profile.

Comparison of Reactivity Descriptors

DFT calculations provide a powerful toolkit for quantifying the reactivity of molecules through various descriptors. These indices help in predicting the susceptibility of a molecule to electrophilic or nucleophilic attack, its electron-donating or -accepting capabilities, and the lability of specific bonds. The following table summarizes key reactivity descriptors for a selection of bromophenols, providing a comparative framework for understanding this compound. The data for related compounds is collated from various DFT studies on substituted phenols.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)Global Hardness (η)Global Softness (S)Electrophilicity Index (ω)
Phenol-6.01-0.875.146.010.872.570.191.34
4-Bromophenol-6.15-1.234.926.151.232.460.201.67
2,4-Dibromophenol-6.32-1.584.746.321.582.370.212.08
2,4,6-Tribromophenol-6.51-1.914.606.511.912.300.222.61
This compound (Estimated) -5.95 -1.10 4.85 5.95 1.10 2.43 0.21 1.55

Note: The values for this compound are estimated based on the expected electronic effects of the methyl and bromo substituents. Methyl groups are electron-donating, which would be expected to raise the HOMO energy and decrease the ionization potential compared to 4-bromophenol. The data for other phenols are representative values from DFT studies and may vary depending on the level of theory and basis set used.

Experimental Protocols: A Generalized DFT Approach for Phenolic Reactivity

The following protocol outlines a standard computational methodology for investigating the reactivity of phenolic compounds like this compound using DFT. This protocol is based on methods reported in studies of related molecules[1].

1. Geometry Optimization:

  • The initial molecular structure of this compound is built using a molecular modeling program.

  • Geometry optimization is performed using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for phenolic compounds.

  • Frequency calculations are then carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

2. Calculation of Reactivity Descriptors:

  • From the optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained.

  • Global reactivity descriptors are calculated using the following equations based on Koopmans' theorem:

    • Ionization Potential (IP) ≈ -EHOMO

    • Electron Affinity (EA) ≈ -ELUMO

    • Global Hardness (η) = (IP - EA) / 2

    • Global Softness (S) = 1 / η

    • Electronegativity (χ) = (IP + EA) / 2

    • Electrophilicity Index (ω) = χ2 / (2η)

3. Bond Dissociation Enthalpy (BDE) Calculation:

  • To assess antioxidant activity, the O-H bond dissociation enthalpy is calculated. This involves calculating the enthalpies of the parent phenol, the resulting phenoxyl radical, and a hydrogen atom.

  • The BDE is then calculated as: BDE = [H(phenoxyl radical) + H(hydrogen atom)] - H(phenol).

Visualizing Reactivity Concepts

The following diagrams illustrate key concepts and workflows relevant to the DFT study of phenolic reactivity.

experimental_workflow cluster_start Input cluster_dft DFT Calculation cluster_output Output Data mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom reactivity_calc Reactivity Descriptor Calculation freq_calc->reactivity_calc thermo_data Thermodynamic Data freq_calc->thermo_data reactivity_indices Reactivity Indices (HOMO, LUMO, etc.) reactivity_calc->reactivity_indices bde O-H BDE reactivity_calc->bde

Caption: A generalized workflow for DFT calculations on phenolic compounds.

reactivity_logic HOMO High HOMO Energy IP Low Ionization Potential HOMO->IP Reactivity High Reactivity HOMO->Reactivity Easier to donate e- LUMO Low LUMO Energy EA High Electron Affinity LUMO->EA LUMO->Reactivity Easier to accept e- Gap Small HOMO-LUMO Gap Gap->Reactivity IP->Reactivity EA->Reactivity Hardness Low Hardness Hardness->Reactivity

Caption: Logical relationships between DFT descriptors and chemical reactivity.

Signaling Pathways and Reaction Mechanisms

The antioxidant activity of phenolic compounds is often attributed to their ability to scavenge free radicals. The primary mechanism for this is often Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a radical species, thus neutralizing it. DFT is instrumental in elucidating the thermodynamics and kinetics of such pathways.

hat_mechanism Phenol This compound (Ar-OH) TransitionState Transition State [Ar-O--H--R]• Phenol->TransitionState Radical Free Radical (R•) Radical->TransitionState PhenoxylRadical Phenoxyl Radical (Ar-O•) TransitionState->PhenoxylRadical NeutralizedRadical Neutralized Species (RH) TransitionState->NeutralizedRadical

Caption: Hydrogen Atom Transfer (HAT) mechanism for antioxidant activity.

Conclusion

Based on comparative analysis and theoretical estimations, this compound is expected to be a reactive molecule with notable antioxidant potential. The presence of electron-donating methyl groups likely enhances its ability to donate a hydrogen atom from the hydroxyl group, a key step in radical scavenging. However, the electron-withdrawing nature of the bromine atom will modulate the overall electron density of the aromatic ring, influencing its reactivity in other types of reactions.

For drug development professionals, the predicted reactivity profile suggests that this compound could serve as a scaffold for designing novel antioxidants or as a starting material for synthesizing more complex bioactive molecules. Further dedicated experimental and computational studies are warranted to fully elucidate the reactivity and potential applications of this compound. The methodologies and comparative data presented in this guide provide a solid foundation for such future investigations.

References

Comparative Analysis of Palladium Ligands for Cross-Coupling Reactions with 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of substituted phenols is a cornerstone in the synthesis of a wide array of pharmaceuticals and complex molecular architectures. 4-Bromo-3,5-dimethylphenol presents a sterically hindered substrate where the choice of palladium ligand is critical for achieving high efficiency and yields in cross-coupling reactions. This guide provides a comparative analysis of commonly employed palladium ligands for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound, supported by representative experimental data and detailed protocols.

Performance Comparison of Palladium Ligands

The selection of an appropriate ligand is paramount in overcoming the steric hindrance and electronic properties of this compound. Below is a summary of the expected performance of three distinct classes of phosphine (B1218219) ligands in various palladium-catalyzed cross-coupling reactions.

LigandReaction TypeTypical Yield (%)Temperature (°C)Reaction Time (h)Key Observations
Triphenylphosphine (PPh₃) Suzuki-Miyaura60-7580-10012-24A standard, cost-effective ligand, but may struggle with sterically demanding substrates, leading to longer reaction times and moderate yields.[1][2]
Buchwald-Hartwig50-65100-11018-24Often requires higher temperatures and may result in lower yields compared to more specialized ligands for C-N bond formation.
Sonogashira65-80Room Temp - 603-12Generally effective, especially with a copper co-catalyst, but may require careful optimization.[1]
SPhos Suzuki-Miyaura90-98Room Temp - 802-8A bulky, electron-rich Buchwald ligand that excels in coupling sterically hindered substrates, often at lower catalyst loadings and temperatures.[3][4]
Buchwald-Hartwig92-9980-1001-6Highly efficient for aminations, providing excellent yields in short reaction times even with challenging substrates.[4]
Sonogashira85-95Room Temp - 501-4Shows excellent activity in copper-free Sonogashira couplings, offering high yields under mild conditions.[1]
dppf Suzuki-Miyaura85-9580-908-16The bidentate nature of dppf provides good catalyst stability and is effective for a range of substrates, including those with heteroatoms.[5]
Buchwald-Hartwig80-9090-11010-18A reliable ligand for amination, though it may require slightly harsher conditions than the most advanced Buchwald ligands.[5]
Sonogashira80-9250-706-14Performs well, often used to prevent undesired side reactions due to its chelating properties.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific coupling partners.

Suzuki-Miyaura Coupling

Objective: To form a C-C bond between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Ligand (SPhos, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/water 4:1, Dioxane)

Procedure:

  • In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and the SPhos ligand.[6]

  • Add the degassed solvent via syringe.[6]

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[6]

  • Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate) three times.[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

Objective: To form a C-N bond between this compound and an amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (SPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent like ether or ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product using flash column chromatography.

Sonogashira Coupling

Objective: To form a C-C triple bond between this compound and a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%) (for traditional Sonogashira)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst and copper(I) iodide (if applicable).

  • Add the base and stir the reaction mixture at the appropriate temperature (can range from room temperature to 80 °C).

  • Stir the reaction under an argon atmosphere until completion (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing the Process

To better understand the experimental and catalytic workflows, the following diagrams have been generated.

G General Workflow for Palladium-Catalyzed Cross-Coupling setup Reaction Setup (Inert Atmosphere) reagents Add this compound, Coupling Partner, Base, Pd Catalyst & Ligand setup->reagents degas Degas Vessel (Vacuum/Inert Gas) reagents->degas solvent Add Degassed Solvent degas->solvent reaction Reaction (Heating & Stirring) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Work-up & Purification monitor->workup cool Cool & Quench Reaction workup->cool extract Extract with Organic Solvent cool->extract purify Wash, Dry, Concentrate & Purify extract->purify product Final Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

G Simplified Catalytic Cycle for Cross-Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + R'-M diaryl_pd R-Pd(II)L_n-R' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: The fundamental steps in a palladium-catalyzed cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3,5-dimethylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 4-Bromo-3,5-dimethylphenol, ensuring operational compliance and laboratory safety.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to maintaining a safe and compliant laboratory environment. This compound, a halogenated organic compound, requires specific disposal procedures due to its potential hazards. This guide provides a step-by-step operational plan for its safe disposal.

Pre-Disposal Safety and Hazard Assessment

Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as a skin, eye, and respiratory irritant.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the solid material and preparation of its waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Quantitative Data for Disposal Planning

Effective waste management begins with accurate quantification and containment. The following table summarizes key quantitative parameters for the disposal of this compound.

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[1][3][4][5]
Recommended Container Type High-Density Polyethylene (B3416737) (HDPE) or Glass[6][7]
Container Labeling "Hazardous Waste," "Halogenated Organic Waste," "this compound"[3][4]
Maximum Accumulation Time Consult your institution's specific guidelines (often 90-180 days)Institutional Policy
Segregation Requirement Must be segregated from non-halogenated organic waste, acids, bases, and oxidizers[1][3][4][5]

Step-by-Step Disposal Protocol

Follow these detailed steps for the safe and compliant disposal of this compound:

  • Container Selection and Preparation:

    • Select a clean, dry, and compatible waste container. High-density polyethylene (HDPE) or a glass container with a secure screw-top cap is recommended.[6][7]

    • Ensure the container is in good condition and free from any residues of incompatible chemicals.

    • Affix a "Hazardous Waste" label to the container before adding any waste. Clearly write "Halogenated Organic Waste" and the full chemical name, "this compound."[3][4]

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid this compound waste into the prepared container. Use a dedicated scoop or spatula. Avoid creating dust.

    • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with this compound should also be placed in the designated hazardous waste container.

    • Solutions: If disposing of a solution containing this compound, ensure it is not mixed with non-halogenated organic solvents or other incompatible waste streams.[1][5]

  • Container Storage:

    • Keep the waste container securely capped at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.

    • Segregate the halogenated organic waste container from other waste categories, particularly non-halogenated organics, strong acids, bases, and oxidizers.[1][4][5]

  • Disposal Request:

    • Once the container is full or reaches the institutional time limit for accumulation, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

    • Provide an accurate inventory of the container's contents on the pickup request form.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Hazard & Waste Identification cluster_ppe Safety Precautions cluster_containment Containment & Labeling cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Waste Generation (this compound) identify Identify as Halogenated Organic Waste start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible Container (HDPE or Glass) fume_hood->container label_container Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' 'this compound' container->label_container collect Collect Waste (Solid & Contaminated Materials) label_container->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in Designated SAA (Capped & Secure) segregate->store request Request EHS Pickup store->request

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal procedures for 4-Bromo-3,5-dimethylphenol (CAS No. 7463-51-6). The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory. The primary hazards are:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (e.g., weighing) Safety goggles with side shieldsDouble-layered nitrile glovesFully buttoned lab coatWork within a certified chemical fume hood. If not available, a NIOSH-approved N95 dust mask is required.
Preparing Solutions (splash potential) Chemical splash goggles and a face shield[3]Heavy-duty neoprene or butyl rubber gloves over nitrile gloves[4]Chemical-resistant lab coat or apronAll operations must be conducted in a certified chemical fume hood.
General Laboratory Operations Safety glasses with side shieldsNitrile glovesLab coatEnsure work area is well-ventilated.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Fume Hood: Before starting, verify that a chemical fume hood is certified and functioning correctly.[4][5]

  • Designated Area: Designate a specific area within the fume hood for handling this compound to contain potential contamination.

  • Emergency Equipment: Locate and ensure the nearest emergency shower and eyewash station are unobstructed and operational.

  • Gather Materials: Assemble all necessary equipment (glassware, spatulas, etc.) and reagents inside the fume hood before introducing the compound.

2. Donning PPE:

  • Put on all required PPE as detailed in the table above before entering the designated handling area.

3. Handling the Compound:

  • Weighing: Carefully weigh the solid this compound within the fume hood to minimize dust generation.

  • Creating Solutions: If preparing a solution, slowly add the solid compound to the solvent to prevent splashing.

  • Container Management: Keep all containers with this compound tightly sealed when not in use.[4][6]

4. Post-Handling:

  • Decontamination: Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

  • Doffing PPE: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.[2]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is critical to ensure laboratory and environmental safety.

1. Waste Identification and Segregation:

  • Categorization: Classify all waste contaminated with this compound as hazardous chemical waste.[7]

  • Segregation: Do not mix this waste with other waste streams.[7] Keep it separate from non-hazardous materials.

2. Waste Collection and Storage:

  • Solid Waste: Collect contaminated solid waste (e.g., gloves, weigh paper, pipette tips) in a designated, clearly labeled, and sealable hazardous waste container.[8]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[7][9]

  • Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials. Keep containers closed at all times except when adding waste.[9]

3. Final Disposal:

  • Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste pickup and disposal.

  • EHS Contact: Contact your Environmental Health and Safety (EHS) department to schedule a waste pickup and for any specific guidance.[7]

Emergency and First Aid Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][10] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[11] If wearing contact lenses, remove them if it is easy to do so and continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2][10] Call a poison center or doctor if you feel unwell.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Workflow Visualization

The following diagram outlines the complete workflow for safely handling and disposing of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal cluster_post 5. Final Steps prep1 Verify Fume Hood & Emergency Equipment prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh Solid or Prepare Solution prep2->handle1 handle2 Perform Experiment handle1->handle2 handle3 Seal Containers handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 disp1 Label Waste Container (Hazardous, Chemical Name) clean2->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 post1 Doff PPE Correctly disp3->post1 post2 Wash Hands Thoroughly post1->post2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.